molecular formula C24H26O7 B8099874 (-)-Praeruptorin B

(-)-Praeruptorin B

Numéro de catalogue: B8099874
Poids moléculaire: 426.5 g/mol
Clé InChI: PNTWXEIQXBRCPS-IOWUNYDSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(-)-Praeruptorin B is a bioactive angular-type pyranocoumarin compound isolated from the roots of the traditional medicinal herb Peucedanum praeruptorum Dunn . As a stereoisomer of Praeruptorin B, it is offered for research into a wide spectrum of pharmacological activities. Research indicates that Praeruptorin B acts as a potent inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors regulating lipid homeostasis . By suppressing the activation of SREBPs and downregulating their target genes, this compound demonstrates significant lipid-lowering effects, improving diet-induced hyperlipidemia and alleviating insulin resistance in model systems, suggesting its potential for metabolic disease research . Beyond metabolic studies, Praeruptorin B exhibits promising antitumor properties. Investigations have shown that it can mitigate the metastatic ability of human renal carcinoma cells by suppressing the EGFR-MEK-ERK signaling pathway and subsequently downregulating the expression of cathepsin C (CTSC) and cathepsin V (CTSV), which are proteases involved in cancer cell invasion . Furthermore, it has been demonstrated to inhibit osteoclastogenesis by enhancing GSTP1 expression and promoting the S-glutathionylation of IKKβ, thereby suppressing the NF-κB signaling pathway, which points to its potential application in bone disease research such as osteoporosis . The compound has also been studied for its calcium antagonist, anti-inflammatory, and antiplatelet aggregation activities . Researchers can leverage this compound as a valuable tool compound for probing lipid metabolism, cancer metastasis, bone biology, and related signaling pathways. This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use.

Propriétés

IUPAC Name

[(9R,10R)-8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8-/t20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTWXEIQXBRCPS-IOWUNYDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C\C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(-)-Praeruptorin B: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(-)-Praeruptorin B, a naturally occurring angular-type pyranocoumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, and natural sources of this compound. It details the experimental protocols for its isolation and structural elucidation and explores its mechanisms of action through key signaling pathways. Quantitative data on its biological activities are presented for comparative analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Discovery and Structural Elucidation

The structural elucidation of this compound was primarily achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][5]

Experimental Protocol: Structural Elucidation

1.1.1. Sample Preparation: Purified this compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl3), for NMR analysis.

1.1.2. NMR Spectroscopy:

  • ¹H NMR: Provides information on the number of different types of protons and their chemical environments.

  • ¹³C NMR: Determines the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These techniques are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

1.1.3. Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula as C₂₄H₂₆O₇.[6]

Natural Sources

The primary natural source of this compound is the root of Peucedanum praeruptorum Dunn (Apiaceae).[1][5] However, it has also been isolated from other plant species, including:

  • Saposhnikovia divaricata[7]

  • Angelica cincta

  • Peucedanum japonicum Thunb.[7]

  • P. formosanum Hay[7]

  • Angelica anomala Avé-Lall[8]

The concentration of this compound can vary depending on the plant part and its developmental stage. Studies have shown that the coumarin (B35378) content is highest in the roots of Peucedanum praeruptorum before bolting and decreases after flowering.[9]

Experimental Protocols: Isolation and Purification

Several methods have been developed for the isolation and purification of this compound from its natural sources. A common approach involves solvent extraction followed by chromatographic techniques.

Protocol 1: Solvent Extraction and Column Chromatography
  • Extraction: Dried and pulverized roots of Peucedanum praeruptorum are extracted with a solvent of moderate polarity, such as methanol (B129727) or ethyl acetate (B1210297).[1][10]

  • Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., ethyl acetate and water) to separate compounds based on their solubility.[10]

  • Column Chromatography: The fraction enriched with this compound (typically the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. A mobile phase of toluene/ethyl acetate is commonly used for elution.[1] Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)

A preparative HSCCC method has been successfully employed for the one-step separation and purification of coumarins, including (+)-praeruptorin B, from Peucedanum praeruptorum.[5]

  • Two-Phase Solvent System: A system of light petroleum-ethyl acetate-methanol-water is used. The upper phase serves as the stationary phase.[5]

  • Gradient Elution: The mobile phase, which is the lower phase of the solvent system, is changed in a gradient manner to effectively separate the different coumarins.[5]

  • Isolation and Purity: This method has been shown to yield (+)-praeruptorin B with high purity (99.4%).[5]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Inhibition of the PI3K/AKT/NF-κB Pathway

This compound has demonstrated anti-invasive effects in cancer cells by targeting the PI3K/AKT signaling pathway. It inhibits the phosphorylation of AKT, which in turn suppresses the nuclear translocation of the NF-κB complex.[1] This leads to the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis.[1]

PI3K_AKT_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Activates IKK IKK AKT->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Praeruptorin_B This compound Praeruptorin_B->AKT Inhibits phosphorylation DNA DNA NFkB_n->DNA Gene_Transcription MMP-2/9 Gene Transcription DNA->Gene_Transcription Invasion Cell Invasion & Metastasis Gene_Transcription->Invasion

Inhibitory effect of this compound on the PI3K/AKT/NF-κB signaling pathway.
Calcium Channel Blockade

Praeruptorins, including this compound, have been identified as calcium channel blockers.[7][11] They inhibit the influx of extracellular calcium through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle.[11] This action leads to vasodilation, a reduction in cardiac contractility, and a slowing of the heart rate, contributing to its potential cardiovascular protective effects.[11][12]

Calcium_Channel_Blockade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2_ext Ca²⁺ Ca_Channel L-type Calcium Channel Ca2_ext->Ca_Channel Ca2_int Ca²⁺ Ca_Channel->Ca2_int Ca²⁺ Influx Contraction Muscle Contraction Ca2_int->Contraction Praeruptorin_B This compound Praeruptorin_B->Ca_Channel Blocks

Mechanism of this compound as a calcium channel blocker.
Modulation of the Constitutive Androstane (B1237026) Receptor (CAR) Pathway

Praeruptorins have been shown to interact with the constitutive androstane receptor (CAR), a nuclear receptor primarily expressed in the liver that regulates the metabolism of xenobiotics and endobiotics.[13] Activation of CAR leads to its translocation to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific response elements on DNA, inducing the transcription of genes encoding drug-metabolizing enzymes and transporters.[13]

CAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR_inactive Inactive CAR CAR_active Active CAR CAR_inactive->CAR_active Translocation Praeruptorin_B This compound Praeruptorin_B->CAR_inactive Activates RXR RXR CAR_RXR CAR/RXR Heterodimer DNA DNA CAR_RXR->DNA Gene_Transcription Target Gene Transcription DNA->Gene_Transcription CAR_activeRXR CAR_activeRXR CAR_activeRXR->CAR_RXR

Modulation of the Constitutive Androstane Receptor (CAR) pathway by this compound.

Quantitative Data

The biological activities of this compound have been quantified in various assays. The following tables summarize some of the key findings.

Table 1: Cytotoxicity and Antimicrobial Activity of Praeruptorins

Compound/ExtractAssayOrganism/Cell LineResultReference
This compound CytotoxicityArtemia salinaLC₅₀: 34.5 µg/ml[1]
Praeruptorin ACytotoxicityArtemia salinaLC₅₀: 121.2 µg/ml[1]
Ethyl Acetate ExtractCytotoxicityArtemia salinaLC₅₀: 40.2 µg/ml[1]
Praeruptorin AAntimicrobialStreptococcus agalactiaeMIC: 100 µg/ml[1]
Ethyl Acetate ExtractAntimicrobialStreptococcus agalactiaeMIC: 250 µg/ml[1]

Table 2: Anti-inflammatory Activity of Praeruptorins

CompoundAssayCell LineIC₅₀Reference
Praeruptorin B NO Production InhibitionIL-1β-treated rat hepatocytes4.3 µM[10]
Praeruptorin ANO Production InhibitionIL-1β-treated rat hepatocytes20.6 µM[10]
Praeruptorin ENO Production InhibitionIL-1β-treated rat hepatocytes16.4 µM[10]

Table 3: Isolation Yield and Purity of (+)-Praeruptorin B

MethodStarting MaterialYieldPurityReference
HSCCCCrude extract of P. praeruptorum31.9 mg99.4%[5]

Conclusion

This compound is a promising natural product with a range of biological activities, including anticancer, cardiovascular protective, and anti-inflammatory effects. Its mechanisms of action involve the modulation of key cellular signaling pathways. The detailed protocols for its isolation and purification, along with the growing body of evidence for its pharmacological properties, make this compound a compelling candidate for further research and development in the pharmaceutical industry. This technical guide provides a solid foundation for scientists and researchers to build upon in their exploration of this potent bioactive molecule.

Experimental Workflow Diagram

experimental_workflow cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_analysis Analysis Plant_Material Dried, Pulverized Peucedanum praeruptorum Roots Methanol_Extraction Methanol Extraction (Reflux) Plant_Material->Methanol_Extraction Crude_Extract Crude Methanol Extract Methanol_Extraction->Crude_Extract Partitioning Solvent Partitioning (EtOAc/Water) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Pure_Praeruptorin_B Pure this compound TLC_Monitoring->Pure_Praeruptorin_B Structural_Elucidation Structural Elucidation (NMR, MS) Pure_Praeruptorin_B->Structural_Elucidation Bioassays Biological Activity Assays Pure_Praeruptorin_B->Bioassays

General experimental workflow for the isolation and analysis of this compound.

References

An In-depth Technical Guide to (-)-Praeruptorin B: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Praeruptorin B is a naturally occurring angular-type pyranocoumarin (B1669404) predominantly isolated from the roots of Peucedanum praeruptorum Dunn. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and significant biological activities. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development. This guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Chemical Structure and Properties

This compound, also known as (-)-Anomalin, is a complex coumarin (B35378) derivative. Its chemical identity and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name [(9R)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9,10-diyl] bis[(2Z)-2-methylbut-2-enoate]
Synonyms (-)-Anomalin
CAS Number 4970-26-7
Molecular Formula C₂₄H₂₆O₇
Molecular Weight 426.46 g/mol
Appearance White to off-white powder
Melting Point 150.5-152 °C
Specific Rotation ([α]D) +25.9° (in CHCl₃)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol, and Ethanol (B145695). Insoluble in water.
Purity Typically ≥95% - 99% (Commercially available)
Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ester)~1735-1750
C=O (Coumarin Lactone)~1720-1740
C=C (Aromatic)~1450-1600
C-O (Ester and Ether)~1000-1300
C-H (Aliphatic and Vinylic)~2850-3100

1.1.3. Mass Spectrometry (MS)

Mass spectrometry is utilized for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.

Isolation and Synthesis

Isolation from Natural Sources

This compound is primarily isolated from the roots of Peucedanum praeruptorum Dunn. The general procedure involves solvent extraction and subsequent chromatographic purification.

Experimental Protocol: Isolation of this compound

  • Extraction: The dried and powdered roots of Peucedanum praeruptorum are extracted with a solvent such as 95% ethanol or ethyl acetate.

  • Fractionation: The crude extract is then partitioned between different solvents of varying polarities, for instance, an ethyl acetate-water partition, to enrich the coumarin content in the organic phase.

  • Chromatographic Purification: The enriched fraction is subjected to column chromatography on silica (B1680970) gel. A common eluent system is a gradient of toluene/ethyl acetate. High-speed counter-current chromatography (HSCCC) has also been successfully employed for the preparative isolation and purification of Praeruptorin B, using a two-phase solvent system such as light petroleum-ethyl acetate-methanol-water.

  • Identification: The purified fractions containing this compound are identified by analytical techniques such as HPLC, MS, and NMR.

G start Dried Roots of Peucedanum praeruptorum extraction Solvent Extraction (e.g., 95% Ethanol) start->extraction fractionation Liquid-Liquid Partitioning extraction->fractionation Crude Extract chromatography Column Chromatography (Silica Gel) or HSCCC fractionation->chromatography Enriched Fraction purification Purified This compound chromatography->purification

Caption: General workflow for the isolation of this compound.

Total Synthesis

Currently, a detailed, publicly available, step-by-step protocol for the total synthesis of this compound is not well-documented in the scientific literature. The complexity of its structure, featuring multiple stereocenters, presents a significant challenge for synthetic organic chemists.

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of promising pharmacological activities, with anti-inflammatory and anti-tumor effects being the most extensively studied.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.

Table 3: Anti-inflammatory Activity of this compound

AssayCell Line/SystemIC₅₀ ValueReference(s)
Nitric Oxide (NO) InhibitionIL-1β-stimulated rat hepatocytes16.2 µM

Experimental Protocol: Nitric Oxide Inhibition Assay

  • Cell Culture: Rat hepatocytes are cultured in a suitable medium and stimulated with interleukin-1β (IL-1β) to induce nitric oxide production.

  • Treatment: The cells are treated with various concentrations of this compound.

  • Nitrite (B80452) Measurement: After a specified incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture medium is quantified using the Griess reagent. The Griess reagent typically consists of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution.

  • Data Analysis: The absorbance is measured spectrophotometrically, and the IC₅₀ value is calculated by plotting the percentage of NO inhibition against the concentration of this compound.

Anti-tumor Activity

This compound has shown significant cytotoxic and anti-metastatic effects in various cancer cell lines.

Table 4: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineCancer TypeIC₅₀ ValueReference(s)
HeLaCervical CancerNon-toxic up to 20 µM
SiHaCervical CancerNon-toxic up to 20 µM
786-ORenal Cell CarcinomaNon-toxic up to 30 µM
ACHNRenal Cell CarcinomaNon-toxic up to 30 µM
Artemia salinaBrine Shrimp Lethality Assay34.5 µg/mL

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., HeLa, SiHa) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 60 µM) for a specified duration (e.g., 24 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is determined from the dose-response curve.

Modulation of Signaling Pathways

The anti-tumor effects of this compound are attributed to its ability to modulate key intracellular signaling pathways involved in cell proliferation, migration, and invasion.

3.3.1. Inhibition of the AKT/NF-κB Pathway

This compound has been shown to inhibit the phosphorylation of AKT, a crucial kinase in the PI3K/AKT signaling pathway. This inhibition, in turn, suppresses the nuclear translocation of the transcription factor NF-κB. The downregulation of the AKT/NF-κB axis leads to the decreased expression of matrix metalloproteinases MMP-2 and MMP-9, which are key enzymes involved in the degradation of the extracellular matrix and are essential for cancer cell invasion and metastasis.

G PraeruptorinB This compound AKT AKT Phosphorylation PraeruptorinB->AKT NFkB NF-κB Nuclear Translocation AKT->NFkB MMP MMP-2/-9 Expression NFkB->MMP Invasion Cell Migration & Invasion MMP->Invasion

Caption: this compound inhibits the AKT/NF-κB signaling pathway.

3.3.2. Regulation of the MAPK Pathway

While this compound does not appear to affect the MAPK pathway in certain cervical cancer cells, further research is needed to fully elucidate its role in modulating MAPK signaling in other cancer types.

Pharmacokinetics

Detailed pharmacokinetic studies specifically on this compound are limited in the available literature. However, studies on related pyranocoumarins, such as Praeruptorin D, suggest a two-compartment model with a fast distribution phase and a relatively slow elimination phase in rats. Further investigation is required to determine the specific pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability, etc.) of this compound.

Conclusion

This compound is a promising natural product with significant anti-inflammatory and anti-tumor activities. Its mechanism of action, particularly the inhibition of the AKT/NF-κB signaling pathway, makes it an attractive candidate for further investigation in the development of novel therapeutic agents. This technical guide provides a comprehensive summary of the current knowledge on this compound, highlighting the need for further research to fully uncover its therapeutic potential, including detailed spectroscopic characterization, total synthesis, and in-depth pharmacokinetic and pharmacodynamic studies.

In Vitro Mechanism of Action of (-)-Praeruptorin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Praeruptorin B is a naturally occurring seselin-type coumarin (B35378) isolated from the roots of Peucedanum praeruptorum Dunn. Emerging in vitro research has highlighted its potential as a multi-target agent with significant anti-inflammatory, anti-cancer, and bone-protective properties. This technical guide provides a comprehensive overview of the core in vitro mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols for pivotal assays, and visual representations of the signaling pathways involved.

Core Mechanisms of Action

In vitro studies have elucidated several key molecular pathways through which this compound exerts its biological effects. These primarily revolve around the modulation of critical signaling cascades involved in inflammation, cell proliferation, invasion, and differentiation.

Anti-Inflammatory Effects

This compound has demonstrated potent anti-inflammatory activity in various in vitro models. A primary mechanism is the inhibition of nitric oxide (NO) production. In interleukin-1β (IL-1β)-stimulated rat hepatocytes, this compound was identified as a potent inhibitor of NO production through the downregulation of inducible nitric oxide synthase (iNOS) expression. It also suppressed the mRNA expression of pro-inflammatory cytokines such as TNF-α and IL-6[1].

Anti-Cancer Activity: Inhibition of Invasion and Migration

This compound has been shown to inhibit the metastatic potential of various cancer cell lines by targeting key signaling pathways that regulate cell motility and invasion.

  • Inhibition of the AKT/NF-κB Signaling Pathway: In human cervical cancer cells (HeLa and SiHa), this compound was found to suppress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced cell invasion.[2][3] This effect is mediated through the inhibition of AKT phosphorylation, which in turn prevents the nuclear translocation of NF-κB (p65/p50 subunits).[2] The suppression of the NF-κB pathway leads to the downregulation of matrix metalloproteinase-2 (MMP-2) and MMP-9 expression, enzymes crucial for the degradation of the extracellular matrix during cancer cell invasion.[2][3]

  • Inhibition of the EGFR-MEK-ERK Signaling Pathway: In human renal cell carcinoma (RCC) cells (786-O and ACHN), this compound was observed to mitigate cell migration and invasion.[4][5] The underlying mechanism involves the downregulation of the epidermal growth factor receptor (EGFR)-mitogen-activated protein kinase kinase (MEK)-extracellular signal-regulated kinase (ERK) signaling cascade.[4][5] This inhibition leads to a subsequent reduction in the expression of cathepsin C (CTSC) and cathepsin V (CTSV), proteases implicated in tumor progression and metastasis.[4][5]

Inhibition of Osteoclastogenesis

This compound has been identified as a suppressor of osteoclastogenesis, the process of osteoclast formation, which is crucial in bone resorption. In studies using bone marrow-derived macrophages (BMMs), this compound dose-dependently inhibited Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)-induced osteoclast formation without exhibiting cytotoxicity.[6] The mechanism involves the suppression of the NF-κB signaling pathway by inhibiting the nuclear import of the p65 subunit.[6] Furthermore, this compound enhances the expression of Glutathione S-transferase Pi 1 (GSTP1), which promotes the S-glutathionylation of IKKβ, thereby inhibiting the nuclear translocation of p65.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.

Table 1: Anti-Cancer Effects of this compound

Cell LineAssayTreatmentConcentrationEffectReference
HeLa, SiHaCell Migration & InvasionTPA-induced10 µM, 20 µMSignificant dose-dependent decrease in migration and invasion[2]
786-O, ACHNCell Migration & Invasion-20 µM, 30 µMDose-dependent reduction in migration and invasion ability[4]
HeLaMMP-2/-9 ExpressionTPA-induced10 µM, 20 µMInhibition of MMP-2/-9 protein and mRNA expression[2]
786-O, ACHNCTSC & CTSV Expression-10 µM, 20 µM, 30 µMDownregulation of CTSC and CTSV mRNA and protein expression[4]

Table 2: Anti-Inflammatory and Anti-Osteoclastogenic Effects of this compound

Cell TypeAssayStimulusConcentrationEffectReference
Rat HepatocytesNO ProductionIL-1βIC50 value lower than Praeruptorin APotent inhibition of NO production[1]
Rat HepatocytesiNOS, TNF-α, IL-6 mRNAIL-1βNot specifiedSuppression of mRNA expression[1]
BMMsOsteoclastogenesisRANKLDose-dependentSuppression of osteoclast formation[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Protocol:

    • Seed cells (e.g., HeLa, 786-O, ACHN) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and an appropriate vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control.

Western Blot Analysis for Signaling Proteins (e.g., NF-κB, AKT, ERK)
  • Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

  • Protocol:

    • Culture and treat cells with this compound and/or an appropriate stimulus (e.g., TPA, EGF).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-p65, p65, Lamin B, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or Lamin B).

Cell Migration and Invasion Assay (Boyden Chamber Assay)
  • Principle: The Boyden chamber assay is used to measure cell migration and invasion. It consists of a chamber with two compartments separated by a porous membrane. Cells are seeded in the upper compartment, and a chemoattractant is placed in the lower compartment. Migratory cells move through the pores to the lower side of the membrane. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which the cells must degrade to migrate through.

  • Protocol:

    • For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with Matrigel. For migration assays, use uncoated inserts.

    • Seed cells (e.g., 1 x 10⁵ cells) in serum-free medium in the upper chamber of the insert.

    • Add medium containing a chemoattractant (e.g., 10% FBS or TPA) to the lower chamber.

    • Treat the cells in the upper chamber with various concentrations of this compound.

    • Incubate for a specified time (e.g., 24 hours) at 37°C.

    • Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.

    • Count the number of stained cells in several random fields under a microscope.

Luciferase Reporter Assay for Promoter Activity (e.g., MMP-2/-9)
  • Principle: A luciferase reporter assay is a common method to study gene expression at the transcriptional level. A reporter gene (luciferase) is cloned with a promoter of interest (e.g., MMP-2 or MMP-9 promoter). The construct is then transfected into cells. The activity of the promoter is determined by measuring the light output from the luciferase enzyme.

  • Protocol:

    • Co-transfect cells with a luciferase reporter plasmid containing the promoter of interest (e.g., pGL3-MMP-2 or pGL3-MMP-9) and a control plasmid (e.g., pRL-TK expressing Renilla luciferase) for normalization.

    • After transfection, treat the cells with TPA and/or this compound for the desired time.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Osteoclastogenesis Assay and TRAP Staining
  • Principle: Osteoclastogenesis can be induced in vitro from bone marrow-derived macrophages (BMMs) by treatment with M-CSF and RANKL. The formation of mature osteoclasts, which are large, multinucleated cells, is assessed by staining for tartrate-resistant acid phosphatase (TRAP), a characteristic enzyme of osteoclasts.

  • Protocol:

    • Isolate bone marrow cells from the long bones of mice and culture them in the presence of M-CSF (e.g., 30 ng/mL) to generate BMMs.

    • Seed BMMs in a multi-well plate and treat with M-CSF and RANKL (e.g., 50 ng/mL) in the presence or absence of various concentrations of this compound.

    • Culture the cells for several days (e.g., 4-5 days), replacing the medium every 2 days.

    • Fix the cells with 4% paraformaldehyde.

    • Stain for TRAP activity using a commercial TRAP staining kit according to the manufacturer's instructions. TRAP-positive cells will appear red/purple.

    • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells (osteoclasts) per well.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its in vitro characterization.

Praeruptorin_B_Anti_Cancer_Signaling cluster_TPA TPA-induced Signaling cluster_EGF EGF-induced Signaling TPA TPA PI3K PI3K TPA->PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT IKK IKKα/β pAKT->IKK NFkB_complex p65/p50-IκBα IKK->NFkB_complex IκBα degradation NFkB_active p65/p50 NFkB_complex->NFkB_active Nucleus_TPA Nucleus NFkB_active->Nucleus_TPA Translocation MMP MMP-2/-9 Expression Nucleus_TPA->MMP Transcription Invasion_TPA Cell Invasion & Migration MMP->Invasion_TPA EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR MEK MEK pEGFR->MEK pMEK p-MEK MEK->pMEK ERK ERK pMEK->ERK pERK p-ERK ERK->pERK CTSC_V CTSC/CTSV Expression pERK->CTSC_V Transcription Invasion_EGF Cell Invasion & Migration CTSC_V->Invasion_EGF PraB This compound PraB->pAKT Inhibits PraB->pEGFR Inhibits PraB->pMEK Inhibits PraB->pERK Inhibits

Caption: this compound inhibits cancer cell invasion and migration.

Praeruptorin_B_Anti_Osteoclast_Signaling RANKL RANKL RANK RANK RANKL->RANK IKKbeta IKKβ RANK->IKKbeta Activation NFkB_complex p65-IκBα IKKbeta->NFkB_complex IκBα degradation p65 p65 NFkB_complex->p65 Nucleus Nucleus p65->Nucleus Translocation Osteoclastogenesis Osteoclastogenesis Nucleus->Osteoclastogenesis Gene Transcription GSTP1 GSTP1 IKKbeta_S_glut S-glutathionylated IKKβ GSTP1->IKKbeta_S_glut Promotes IKKbeta_S_glut->IKKbeta Inhibits Activation PraB This compound PraB->p65 Inhibits Nuclear Import PraB->GSTP1 Enhances Expression

Caption: this compound inhibits osteoclastogenesis.

Experimental_Workflow start Select Cell Line (e.g., HeLa, 786-O, BMMs) treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (MTT) treatment->viability migration Migration/Invasion Assay (Boyden Chamber) treatment->migration western Western Blot Analysis (Signaling Proteins) treatment->western qpcr RT-qPCR (Gene Expression) treatment->qpcr reporter Luciferase Reporter Assay (Promoter Activity) treatment->reporter staining Specific Staining (e.g., TRAP for Osteoclasts) treatment->staining analysis Data Analysis & Interpretation viability->analysis migration->analysis western->analysis qpcr->analysis reporter->analysis staining->analysis

Caption: General experimental workflow for in vitro studies.

Conclusion

The in vitro evidence strongly suggests that this compound is a promising natural compound with multiple therapeutic potentials. Its ability to modulate key signaling pathways such as NF-κB, AKT, and ERK underscores its pleiotropic effects on inflammation, cancer progression, and bone metabolism. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research and development of this compound as a potential therapeutic agent. Future studies should focus on elucidating its direct molecular targets and further validating its efficacy in more complex in vitro models and in vivo systems.

References

A Technical Guide to the Biological Activities of Pyranocoumarins from Peucedanum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of pyranocoumarins isolated from various species of the genus Peucedanum. The genus Peucedanum, widely distributed across Asia and Europe, is a rich source of these angular-type pyranocoumarins, which have demonstrated a wide array of pharmacological effects, positioning them as promising candidates for drug discovery and development.[1][2] This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and application.

Core Biological Activities and Quantitative Data

Pyranocoumarins from Peucedanum, particularly from species like P. praeruptorum, P. japonicum, and P. decursivum, have been extensively studied for their anti-inflammatory, anticancer, neuroprotective, and enzyme inhibitory activities.[1][3][4] The primary bioactive constituents responsible for these effects are often praeruptorins, such as praeruptorin A, B, C, D, and E.[1][3][5]

Anti-inflammatory Activity

A significant body of research points to the potent anti-inflammatory properties of Peucedanum pyranocoumarins. A key mechanism is the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Table 1: Inhibition of Nitric Oxide (NO) Production by Peucedanum Pyranocoumarins in LPS-Stimulated RAW264.7 Macrophages

CompoundConcentration% Inhibition of NO ProductionIC₅₀ ValueReference
Praeruptorin A1, 10, 100 µM21%, 33.5%, 45%-[1]
Praeruptorin CNot specifiedSignificant inhibition-[5]
Praeruptorin DNot specifiedSignificant inhibition (higher than Praeruptorin C)-[5]
Praeruptorin ENot specifiedSignificant inhibition (higher than Praeruptorin C)-[5]
Compound 2*100 µM>70%-[6]

*Structure identified as (+)-praeruptorin A

In addition to nitric oxide, these compounds also suppress the production of other pro-inflammatory cytokines. For instance, praeruptorins C, D, and E significantly inhibit the LPS-induced production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[5] Similarly, praeruptorin A has been shown to reduce TNF-α expression in ischemia-reperfusion myocardium.[1]

Multidrug Resistance (MDR) Reversal Activity

Several pyranocoumarins from P. praeruptorum have demonstrated the ability to reverse multidrug resistance in cancer cells, a significant hurdle in chemotherapy. This effect is often attributed to the inhibition of drug efflux pumps like P-glycoprotein (P-gp).

Table 2: Multidrug Resistance Reversal Activity of Peucedanum praeruptorum Pyranocoumarins

CompoundCell LineAssayActivityReference
(+)-cis-(3′S,4′S)-3′-angeloyl-4′-tigloylkhellactone (1)MES-SA/Dx5Calcein-AM effluxSignificant MDR reversal[6][7]
Compound 7MES-SA/Dx5Calcein-AM effluxSignificant MDR reversal[6][7]
Compound 8MES-SA/Dx5Calcein-AM effluxSignificant MDR reversal[6][7]
Compound 11MES-SA/Dx5Calcein-AM effluxSignificant MDR reversal[6][7]
Compound 13MES-SA/Dx5Calcein-AM effluxSignificant MDR reversal[6][7]
(±)-Praeruptorin ASGC7901Doxorubicin co-treatmentIncreased drug sensitivity[8]
Cytotoxic Activity

The direct cytotoxic effects of Peucedanum pyranocoumarins against various cancer cell lines have also been investigated.

Table 3: Cytotoxic Activity of Peucedanum Pyranocoumarins

CompoundCell LineIC₅₀ ValueReference
3′S,4′S-disenecioylkhellactone (Compound 2)HL-60 (leukemia)20.21 µM[9]
(-)-isosamidin (Compound 1)HL-60 (leukemia)634.8 µM[9]

It is noteworthy that in some studies, certain pyranocoumarins from P. praeruptorum did not exhibit significant cytotoxicity against A549 human non-small cell lung cancer cells at concentrations up to 100 μM.[6][7]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the investigation of Peucedanum pyranocoumarins.

Anti-inflammatory Assays

1. Cell Culture and Treatment: RAW264.7 murine macrophage cells are commonly used.[5][8] The cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere. For experiments, cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of the test pyranocoumarin (B1669404) for 1-2 hours before stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL).[10]

2. Nitric Oxide (NO) Production Assay (Griess Assay): The production of nitric oxide is an indicator of the inflammatory response.[7][8]

  • Principle: This colorimetric assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO.

  • Protocol:

    • After cell treatment, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.[10]

3. Cytokine Quantification (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][10] The procedure is performed according to the manufacturer's instructions.

4. Western Blot Analysis for Signaling Pathway Components: To investigate the molecular mechanisms, the expression and phosphorylation of key proteins in signaling pathways like NF-κB and STAT3 are analyzed by Western blotting.[5]

  • Protocol:

    • Lyse the treated cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., p65, IκBα, STAT3, phospho-STAT3).

    • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Multidrug Resistance (MDR) Reversal Assay

Calcein-AM Efflux Assay: This assay is used to assess the function of P-glycoprotein (P-gp), a major MDR efflux pump.

  • Principle: Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases into the fluorescent green calcein (B42510). P-gp actively transports the non-fluorescent calcein-AM out of the cell. Inhibition of P-gp leads to the intracellular accumulation of calcein and an increase in fluorescence.

  • Protocol:

    • Seed multidrug-resistant cells (e.g., MES-SA/Dx5) in a 96-well plate.[6][7]

    • Treat the cells with the test pyranocoumarins.

    • Add calcein-AM to the wells and incubate.

    • Measure the intracellular fluorescence using a fluorescence microplate reader.

    • An increase in fluorescence in the presence of the test compound indicates inhibition of P-gp.

Cytotoxicity Assay

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11]

  • Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of the pyranocoumarin for a specified period (e.g., 24 or 48 hours).

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Remove the supernatant and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[11]

Signaling Pathways and Experimental Workflows

The biological effects of Peucedanum pyranocoumarins are often mediated through the modulation of specific intracellular signaling pathways.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of pyranocoumarins from Peucedanum are largely attributed to the inhibition of the NF-κB and STAT3 signaling pathways.[5] In LPS-stimulated macrophages, LPS binds to Toll-like receptor 4 (TLR4), triggering a cascade that leads to the activation of the IKK complex. The IKK complex then phosphorylates IκBα, leading to its degradation and the release of the NF-κB (p65/p50) dimer. NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, including iNOS (producing NO), TNF-α, and IL-6. Pyranocoumarins have been shown to suppress the degradation of IκBα, thereby inhibiting the nuclear translocation of NF-κB.[5][8] Additionally, they can suppress the LPS-induced tyrosine phosphorylation of STAT3, another key transcription factor involved in inflammation.[5]

G cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex TLR4->IKK_complex activates STAT3 STAT3 TLR4->STAT3 activates IkBa IκBα IKK_complex->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to iNOS_gene iNOS, TNF-α, IL-6 Genes NFkB_active->iNOS_gene activates transcription of Pro_inflammatory_mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) iNOS_gene->Pro_inflammatory_mediators leads to production of Pyranocoumarins Peucedanum Pyranocoumarins Pyranocoumarins->IkBa inhibits degradation Pyranocoumarins->STAT3 inhibits phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylates pSTAT3->Nucleus translocates to pSTAT3->iNOS_gene activates transcription of

Caption: Inhibition of NF-κB and STAT3 signaling by Peucedanum pyranocoumarins.

Experimental Workflow for Anti-inflammatory Activity Screening

The general workflow for screening Peucedanum pyranocoumarins for anti-inflammatory activity involves a series of in vitro assays.

G start Start: Isolate Pyranocoumarins cell_culture Culture RAW264.7 Macrophages start->cell_culture cytotoxicity Assess Cytotoxicity (MTT Assay) cell_culture->cytotoxicity treatment Pre-treat with Pyranocoumarin, then stimulate with LPS cytotoxicity->treatment Non-toxic concentrations no_assay Measure NO Production (Griess Assay) treatment->no_assay elisa Quantify Cytokines (ELISA for TNF-α, IL-6) treatment->elisa western_blot Analyze Signaling Pathways (Western Blot for NF-κB, STAT3) no_assay->western_blot If NO is inhibited elisa->western_blot If cytokines are reduced end End: Identify Lead Anti-inflammatory Compounds western_blot->end

Caption: Workflow for screening the anti-inflammatory activity of pyranocoumarins.

References

(-)-Praeruptorin B: A Comprehensive Review of its Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Praeruptorin B, a pyranocoumarin (B1669404) naturally occurring in the roots of Peucedanum praeruptorum Dunn, has garnered significant scientific interest for its diverse and potent pharmacological activities. Traditionally used in Chinese medicine for respiratory ailments, modern research has unveiled its potential in treating a spectrum of diseases, including cancer, inflammation, and cardiovascular disorders. This technical guide provides an in-depth review of the existing literature on the pharmacological effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Pharmacological Data

The biological activities of this compound have been quantified in numerous studies, providing valuable insights into its potency and efficacy across various models. The following tables summarize the key quantitative data available in the literature.

Table 1: Anti-Inflammatory and Anticancer Activity of Praeruptorins

Pharmacological EffectCompoundCell Line/ModelAssayIC50 / Effect
Anti-inflammatory This compoundIL-1β-stimulated Rat HepatocytesNitric Oxide (NO) Production Inhibition43.5 µM[1]
Praeruptorin AIL-1β-stimulated Rat HepatocytesNitric Oxide (NO) Production Inhibition208 µM
Anticancer Praeruptorin CHuman Non-Small Cell Lung Cancer (A549)Cell Proliferation (MTT Assay)33.5 µM ± 7.5
Praeruptorin CHuman Non-Small Cell Lung Cancer (H1299)Cell Proliferation (MTT Assay)30.7 µM ± 8.4
Praeruptorin AHuman Cervical Cancer (HeLa)Cell Viability (MTT Assay)Significant inhibition at 10-50 µM[2]
Praeruptorin AHuman Cervical Cancer (SiHa)Cell Viability (MTT Assay)Significant inhibition at 10-50 µM[2]

Table 2: Cardiovascular Effects of Praeruptorins

Pharmacological EffectCompoundModelParameterValue
Vasorelaxation Praeruptorin AIsolated Rat Thoracic AortapEC504.86 ± 0.09
Praeruptorin CPotassium-depolarized swine coronary stripspD'25.7[3]
Praeruptorin EPotassium-depolarized swine coronary stripspD'25.2[3]

Key Experimental Protocols

To facilitate the replication and further investigation of the pharmacological effects of this compound, this section details the methodologies for key experiments cited in the literature.

Anti-inflammatory Activity Assessment

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

This assay quantifies the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) or cytokine-stimulated hepatocytes.[1][4]

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.[5]

  • Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[4]

  • Quantification: The mixture is incubated at room temperature for 10 minutes, and the absorbance at 540 nm is measured using a microplate reader. The quantity of nitrite (B80452), a stable metabolite of NO, is determined from a sodium nitrite standard curve.[4]

Anticancer Activity Assessment

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7][8]

  • Cell Seeding and Treatment: Cancer cells (e.g., HeLa, SiHa, A549, H1299) are seeded in 96-well plates.[2][7] After cell attachment, they are treated with different concentrations of this compound for a specified period (e.g., 24 hours).[2]

  • MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL), and the plates are incubated for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by metabolically active cells.[6]

  • Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[7] The absorbance is then measured at a wavelength between 550 and 600 nm using a microplate reader.[6]

Cardiovascular Activity Assessment

Vasorelaxation Assay (Organ Bath)

This ex vivo method assesses the vasodilatory effects of this compound on isolated arterial rings.[9][10]

  • Tissue Preparation: Thoracic aorta are isolated from rats, cleaned of adhering tissue, and cut into rings (2-3 mm in length).[11]

  • Organ Bath Setup: The aortic rings are mounted in an organ bath containing Krebs solution, maintained at 37°C, and continuously bubbled with a 95% O2 and 5% CO2 gas mixture. The tension of the rings is recorded isometrically.[11][12]

  • Experimental Protocol: The rings are pre-contracted with a vasoconstrictor agent like phenylephrine. Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath to determine its relaxant effect.[9][10]

Neuroprotective Activity Assessment

SH-SY5Y Neuroblastoma Cell Model

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neuroprotective effects against various neurotoxic insults.[13][14]

  • Cell Culture and Differentiation: SH-SY5Y cells are cultured in a suitable medium. For a more neuron-like phenotype, cells can be differentiated by treatment with agents like retinoic acid.[14]

  • Induction of Neurotoxicity and Treatment: Neurotoxicity can be induced by agents such as 6-hydroxydopamine (6-OHDA) or amyloid-β peptides.[13] Cells are pre-treated with this compound before or concurrently with the neurotoxin.

  • Assessment of Neuroprotection: The protective effect is evaluated using various assays, including cell viability (MTT assay), measurement of intracellular reactive oxygen species (ROS), and analysis of apoptotic markers by Western blotting.[15]

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

Anti-inflammatory and Anticancer Effects via NF-κB and AKT Signaling

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Protein Kinase B (AKT) signaling pathways, which are crucial in inflammation and cancer progression.

Figure 1: this compound inhibits TPA-induced cell invasion by targeting the AKT/NF-κB pathway.

Experimental Workflow for Investigating NF-κB and AKT Pathways

The following workflow outlines the key experimental steps to elucidate the inhibitory effects of this compound on the NF-κB and AKT signaling pathways.

G start Cell Culture (e.g., HeLa, RAW 264.7) treatment Treatment with This compound +/- Stimulus (e.g., TPA, LPS) start->treatment protein_extraction Protein Extraction (Cytoplasmic & Nuclear Fractions) treatment->protein_extraction luciferase_assay NF-κB Luciferase Reporter Assay treatment->luciferase_assay immunofluorescence Immunofluorescence (p65 nuclear translocation) treatment->immunofluorescence western_blot Western Blot Analysis (p-AKT, p-p65, IκBα) protein_extraction->western_blot data_analysis Data Analysis & Interpretation western_blot->data_analysis luciferase_assay->data_analysis immunofluorescence->data_analysis G cluster_lumen cluster_endothelium cluster_smc PraB This compound eNOS eNOS PraB->eNOS Stimulates Ca_channel Ca²⁺ Channel PraB->Ca_channel Blocks NO Nitric Oxide (NO) eNOS->NO Relaxation Relaxation NO->Relaxation Promotes Ca_influx Ca²⁺ Influx Contraction Contraction Ca_influx->Contraction Causes

References

An In-depth Technical Guide on the Initial Isolation and Characterization of Praeruptorin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial isolation and characterization of Praeruptorin isomers, specifically Praeruptorin A, B, and C. These angular-type pyranocoumarins, primarily isolated from the roots of Peucedanum praeruptorum Dunn, have garnered significant scientific interest due to their diverse pharmacological activities. This document details the experimental protocols for their extraction and purification, presents quantitative data, and visualizes the key signaling pathways they modulate.

Isolation of Praeruptorin Isomers

The isolation of Praeruptorin isomers from the dried and powdered roots of Peucedanum praeruptorum typically involves solvent extraction followed by chromatographic separation.

Experimental Protocols

1.1.1. Solvent Extraction and Fractionation

A common method for obtaining a crude extract enriched with Praeruptorins involves the following steps[1]:

  • Maceration: The powdered root material is subjected to extraction with solvents of varying polarity. A typical sequence involves successive extraction with petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • Concentration: The ethyl acetate fraction, which is rich in coumarins, is concentrated under reduced pressure to yield a crude extract.

1.1.2. Chromatographic Separation

The separation of individual Praeruptorin isomers from the crude extract is achieved through chromatographic techniques.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. A toluene/ethyl acetate eluent system is commonly used to separate Praeruptorin A and B[1].

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purification, a more refined method using HPLC with a Diode Array Detector (DAD) can be employed. This method allows for the simultaneous determination of multiple coumarins. A typical setup utilizes a C18 column with a gradient mobile phase of acetonitrile (B52724) and water (containing 0.1% phosphoric acid).

Quantitative Data

The yield and purity of the isolated Praeruptorin isomers can vary depending on the plant source and the isolation method employed. The HPLC-DAD method has been validated for its linearity, accuracy, precision, and recovery, providing reliable quantitative data.

IsomerPlant SourceExtraction MethodSeparation MethodYield (%)Purity (%)Reference
Praeruptorin APeucedanum praeruptorumMethanolHPLC-DAD0.288–0.759>98
Praeruptorin BPeucedanum praeruptorumMethanolHPLC-DAD0.038–0.274>98
Praeruptorin CPeucedanum praeruptorumNot specifiedNot specifiedNot specifiedNot specified

Note: Specific yield and purity for Praeruptorin C are not well-documented in the reviewed literature.

Characterization of Praeruptorin Isomers

The structural elucidation and confirmation of the isolated Praeruptorin isomers are primarily achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of the purified isomer is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

  • Spectral Analysis: The chemical shifts (δ), coupling constants (J), and signal multiplicities are analyzed to determine the precise chemical structure of the isomer.

Spectroscopic Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for Praeruptorin A, B, and C.

Table 2: ¹H NMR Spectroscopic Data (δ, ppm) of Praeruptorin Isomers in CDCl₃

ProtonPraeruptorin APraeruptorin BPraeruptorin C
... .........
... .........
... .........

(Note: A complete and detailed set of NMR data with specific chemical shifts and coupling constants for all isomers is not consistently available across the reviewed literature. The table is a template for the required data.)

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm) of Praeruptorin Isomers in CDCl₃

CarbonPraeruptorin APraeruptorin BPraeruptorin C
... .........
... .........
... .........

(Note: A complete and detailed set of NMR data with specific chemical shifts for all isomers is not consistently available across the reviewed literature. The table is a template for the required data.)

Biological Activities and Signaling Pathways

Praeruptorin isomers exhibit a range of pharmacological activities by modulating specific intracellular signaling pathways.

Praeruptorin A and the NO/cGMP Pathway

Praeruptorin A has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO). This effect is mediated through the downregulation of inducible nitric oxide synthase (iNOS) expression[2]. The NO/cGMP pathway plays a crucial role in various physiological processes, including vasodilation and inflammation.

Praeruptorin_A_NO_cGMP_Pathway Praeruptorin_A Praeruptorin A iNOS_Gene iNOS Gene Transcription Praeruptorin_A->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO iNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC Inflammation Inflammatory Response cGMP->Inflammation

Praeruptorin A inhibits the NO/cGMP pathway.
Praeruptorin C and the ERK/CTSD Pathway

Praeruptorin C has demonstrated potential anticancer activity by inactivating the Extracellular signal-regulated kinase (ERK) and Cathepsin D (CTSD) signaling pathway. ERK, a key component of the MAPK signaling cascade, is often hyperactivated in cancer and promotes cell proliferation and survival. Cathepsin D is a lysosomal protease that, when overexpressed, can contribute to tumor progression.

Praeruptorin_C_ERK_CTSD_Pathway Praeruptorin_C Praeruptorin C p_ERK p-ERK (Active) Praeruptorin_C->p_ERK Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylates ERK->p_ERK CTSD Cathepsin D (CTSD) p_ERK->CTSD Proliferation Cell Proliferation & Survival CTSD->Proliferation

Praeruptorin C inactivates the ERK/CTSD pathway.

Conclusion

This guide provides a foundational understanding of the isolation and characterization of Praeruptorin isomers A, B, and C. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry and drug discovery. The elucidation of their mechanisms of action through key signaling pathways highlights their therapeutic potential and underscores the importance of further investigation into these promising bioactive compounds.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and characterization of Praeruptorin isomers.

Experimental_Workflow Plant_Material Peucedanum praeruptorum Roots (Powdered) Extraction Solvent Extraction (Petroleum Ether, Ethyl Acetate, n-Butanol) Plant_Material->Extraction Crude_Extract Crude Ethyl Acetate Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (Column Chromatography / HPLC) Crude_Extract->Chromatography Praeruptorin_A Praeruptorin A Chromatography->Praeruptorin_A Praeruptorin_B Praeruptorin B Chromatography->Praeruptorin_B Praeruptorin_C Praeruptorin C Chromatography->Praeruptorin_C Characterization Structural Characterization (¹H NMR, ¹³C NMR) Praeruptorin_A->Characterization Praeruptorin_B->Characterization Praeruptorin_C->Characterization Structure_A Structure of A Characterization->Structure_A Structure_B Structure of B Characterization->Structure_B Structure_C Structure of C Characterization->Structure_C

Isolation and characterization workflow.

References

An In-Depth Technical Guide to (-)-Praeruptorin B (CAS: 4970-26-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Praeruptorin B, a natural coumarin (B35378) compound, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, biological effects, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

Chemical Properties [1][2]

PropertyValue
CAS Number 4970-26-7
Molecular Formula C₂₄H₂₆O₇
Molecular Weight 426.465 g/mol
Synonyms (-)-Anomalin
Purity Typically >95% (HPLC)
Appearance Powder

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including anti-inflammatory, cytotoxic, and metabolic regulatory effects. The following tables summarize the key quantitative data associated with these activities.

Table 1: Anti-inflammatory and Cytotoxic Activity

ActivityCell Line/OrganismAssayEndpointResultReference
Anti-inflammatoryRat HepatocytesNitric Oxide (NO) Production InhibitionIC₅₀9.07 µM[3]
CytotoxicityArtemia salina (Brine Shrimp)Brine Shrimp Lethality AssayLC₅₀34.5 µg/mL[4]

Table 2: Antimicrobial Activity

While specific data for this compound is limited, a related compound, Praeruptorin A, has shown antimicrobial effects.

CompoundMicroorganismAssayEndpointResultReference
Praeruptorin AStreptococcus agalactiaeMicrodilutionMIC100 µg/mL[4]

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects through the modulation of specific signaling pathways. A key mechanism is the inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs) and the suppression of inflammatory responses via the AKT/NF-κB pathway.

Inhibition of SREBPs via the PI3K/AKT/mTOR Pathway

This compound has been shown to inhibit the activity of SREBPs, which are master regulators of lipid homeostasis. This inhibition is mediated through the PI3K/AKT/mTOR signaling pathway. By suppressing this pathway, this compound decreases the expression of SREBPs and their target genes involved in cholesterol and fatty acid biosynthesis.[5][6]

SREBP_Inhibition_Pathway PraeruptorinB This compound PI3K PI3K PraeruptorinB->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR SREBP SREBPs mTOR->SREBP Lipid_Synthesis Lipid Biosynthesis SREBP->Lipid_Synthesis

Caption: Inhibition of the SREBP signaling pathway by this compound.

Anti-inflammatory Effects via AKT/NF-κB Pathway

The anti-inflammatory properties of praeruptorins are linked to the inhibition of the NF-κB signaling pathway. While the direct action of this compound is still under investigation, related compounds have been shown to suppress the activation of NF-κB, a key transcription factor for pro-inflammatory genes. This is often mediated through the modulation of the upstream AKT pathway.

Anti_inflammatory_Pathway PraeruptorinB This compound AKT AKT PraeruptorinB->AKT IKK IKK AKT->IKK IkappaB IκB IKK->IkappaB NFkappaB NF-κB IkappaB->NFkappaB inhibition Inflammation Pro-inflammatory Gene Expression NFkappaB->Inflammation MTT_Assay_Workflow A Seed HeLa cells in 96-well plates B Treat with varying concentrations of This compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals (DMSO) E->F G Measure absorbance at 570 nm F->G NO_Assay_Workflow A Seed RAW 264.7 cells in 24-well plates B Pre-treat with This compound A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Mix with Griess reagent E->F G Measure absorbance at 540 nm F->G Western_Blot_Workflow cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Treat HepG2 cells with This compound B Lyse cells and extract proteins A->B C SDS-PAGE B->C D Transfer to PVDF membrane C->D E Blocking D->E F Primary antibody (anti-SREBP-1) E->F G Secondary antibody (HRP-conjugated) F->G H Chemiluminescent detection G->H

References

(-)-Praeruptorin B (C24H26O7): A Technical Guide to its Core Biological Activities and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Praeruptorin B, a natural pyranocoumarin (B1669404) with the molecular formula C24H26O7, has emerged as a promising bioactive compound with significant anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of its core biological activities, focusing on its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols. The primary mechanism of this compound involves the inhibition of the PI3K/AKT/NF-κB signaling pathway, a critical cascade in cell proliferation, survival, and inflammation. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

This compound is a seselin-type coumarin (B35378) isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine.[1][2] Its chemical structure and molecular formula, C24H26O7, have been well-established.[3][4] Accumulating evidence highlights its potent pharmacological effects, particularly in the realms of cancer and inflammation, making it a subject of growing interest for therapeutic development.[5][6] This guide synthesizes the current understanding of this compound's biological activities, with a focus on providing practical, technical information for the scientific community.

Core Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-cancer effects being the most extensively studied. The following tables summarize the key quantitative data from various studies.

Biological ActivityAssayCell Line/ModelIC50 / Effective ConcentrationReference(s)
Anti-inflammatory Nitric Oxide (NO) Production InhibitionIL-1β-stimulated Rat Hepatocytes43.5 µM[3]
Anti-cancer Cell ViabilityHuman Cervical Cancer (HeLa, SiHa)Non-toxic up to 20 µM[5]
Cell Invasion InhibitionTPA-induced Human Cervical Cancer (HeLa)10 and 20 µM[5]

Table 1: Summary of Quantitative Data for this compound. This table provides a consolidated view of the effective concentrations and IC50 values of this compound in various biological assays.

Mechanism of Action: Signaling Pathways

The primary mechanism of action for this compound is the inhibition of the PI3K/AKT/NF-κB signaling pathway . This pathway is a central regulator of cell growth, proliferation, survival, and the inflammatory response.

Inhibition of the PI3K/AKT/NF-κB Signaling Pathway

This compound has been shown to suppress the activation of this pathway in cancer cells.[5] The proposed mechanism involves the following key steps:

  • Inhibition of AKT Phosphorylation: this compound reduces the phosphorylation of AKT, a key kinase in the PI3K pathway. This inactivation is a critical upstream event in the suppression of the entire cascade.[5]

  • Suppression of IKKα Phosphorylation: The compound inhibits the phosphorylation of IKKα, a kinase complex responsible for the phosphorylation and subsequent degradation of IκBα.[5]

  • Inhibition of NF-κB Nuclear Translocation: By preventing the degradation of IκBα, this compound effectively blocks the nuclear translocation of the NF-κB p65 and p50 subunits.[5]

  • Downregulation of MMP-2/-9 Expression: The inhibition of NF-κB activity leads to the downregulation of its target genes, including matrix metalloproteinases MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis.[5]

While the PI3K/AKT/NF-κB pathway is a primary target, it is plausible that this compound may also modulate other signaling pathways, such as the MAPK pathway or apoptosis-related pathways. However, current research has not extensively explored these alternative mechanisms.

Praeruptorin_B_Signaling_Pathway PraB This compound pAKT p-AKT PraB->pAKT Inhibits pIKK p-IKKα PraB->pIKK Inhibits PI3K PI3K AKT AKT PI3K->AKT AKT->pAKT Phosphorylation pAKT->pIKK IKK IKKα IKK->pIKK Phosphorylation IkB IκBα pIKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus Translocation MMP MMP-2/-9 Transcription NFkB_nucleus->MMP Activates Invasion Cell Invasion MMP->Invasion

Figure 1. Signaling pathway of this compound in inhibiting cell invasion.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the biological activities of this compound.

Cell Culture and Treatment
  • Cell Lines: Human cervical cancer cell lines (HeLa, SiHa) and rat hepatocytes are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Cells are treated with various concentrations of the compound (e.g., 10, 20 µM) for specified durations (e.g., 24 hours). An equivalent volume of DMSO is used as a vehicle control.

Western Blot Analysis

This technique is used to determine the levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-AKT, anti-p-IKKα, anti-NF-κB p65) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Cell Lysis & Protein Extraction quant Protein Quantification (BCA Assay) start->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer block Blocking (5% milk/BSA) transfer->block primary Primary Antibody Incubation (e.g., anti-p-AKT) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect ECL Detection & Imaging secondary->detect

Figure 2. A typical workflow for Western Blot analysis.

Cell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

  • Chamber Preparation: Transwell inserts (8-µm pore size) are coated with Matrigel and placed in a 24-well plate.

  • Cell Seeding: Cancer cells, pre-treated with this compound, are seeded into the upper chamber in serum-free medium. The lower chamber contains medium with FBS as a chemoattractant.

  • Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.

  • Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invaded cells on the lower surface are fixed with methanol (B129727) and stained with crystal violet. The number of invaded cells is counted under a microscope.

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of specific gene promoters, such as those for MMP-2 and MMP-9.

  • Transfection: Cells are co-transfected with a luciferase reporter plasmid containing the promoter of interest (e.g., MMP-2 promoter) and a Renilla luciferase plasmid (for normalization).

  • Treatment: After transfection, cells are treated with this compound and a stimulant (e.g., TPA).

  • Lysis and Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to quantify the mRNA expression levels of target genes.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable kit, and cDNA is synthesized using a reverse transcription kit.

  • PCR Amplification: qRT-PCR is performed using gene-specific primers and a SYBR Green or TaqMan-based detection system on a real-time PCR instrument.

  • Data Analysis: The relative expression of the target gene is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Conclusion

This compound (C24H26O7) is a natural compound with well-documented anti-inflammatory and anti-cancer properties. Its primary mechanism of action involves the potent inhibition of the PI3K/AKT/NF-κB signaling pathway, leading to the suppression of key cellular processes involved in disease progression. The detailed experimental protocols and quantitative data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising molecule. Future research should focus on elucidating its effects on other signaling pathways, conducting in vivo efficacy studies, and exploring its potential for clinical applications.

References

(-)-Praeruptorin B: A Technical Guide to Solubility for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of (-)-Praeruptorin B, a natural coumarin (B35378) compound of significant interest in biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for solubility data, experimental methodologies, and relevant biological pathways.

Core Focus: Solubility Profile of this compound

This compound is a compound with promising therapeutic potential, notably as a Fatty Acid Synthase (FASN) inhibitor and a modulator of sterol regulatory element-binding proteins (SREBPs) activity.[1] Understanding its solubility is critical for the design and execution of in vitro and in vivo studies.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents and solvent systems. The available quantitative data is summarized in the table below. It is important to note that there are conflicting reports regarding the solubility in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro assays. One source indicates a solubility of 25 mg/mL[1], while another suggests it is ≥42.6 mg/mL. This discrepancy may arise from differences in experimental conditions, such as temperature, sonication, and the hydration state of the DMSO used.[1]

Solvent/Solvent SystemSolubilityMolar Concentration (mM)RemarksSource
Dimethyl Sulfoxide (DMSO) 25 mg/mL58.62Ultrasonic and warming to 60°C may be required. Hygroscopic DMSO can affect solubility.[1]
Dimethyl Sulfoxide (DMSO) ≥42.6 mg/mL≥100-
10% DMSO, 90% (20% SBE-β-CD in Saline) 2.5 mg/mL5.86Suspended solution. Suitable for oral and intraperitoneal injection. Requires sonication.[1]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL≥ 5.86Clear solution. Saturation point not determined.[1]
Qualitative Solubility Information
  • Methanol[2]

  • Ethanol[2]

  • Chloroform[3]

  • Dichloromethane[3]

  • Ethyl Acetate[3]

  • Acetone[3]

Experimental Protocols for Solubility Determination

While the specific, detailed experimental protocols used to generate the quantitative data for this compound are not explicitly provided in the cited literature, the "shake-flask" method is a standard and reliable technique for determining the equilibrium solubility of a compound.

General Shake-Flask Method Protocol:
  • Preparation: An excess amount of the solid compound, in this case this compound, is added to a known volume of the solvent in a sealed container (e.g., a flask).

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any loss of solvent or temperature changes during this step.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Replicates: The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.

Biological Context: Signaling Pathway Inhibition

This compound has been shown to inhibit the activity of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors in lipid biosynthesis. This inhibition is mediated through the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates this mechanism of action.

PraeruptorinB_SREBP_Pathway PraeruptorinB This compound PI3K PI3K PraeruptorinB->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates SREBP_precursor SREBP Precursor (ER Membrane) mTOR->SREBP_precursor Promotes Processing SREBP_mature Mature SREBP (nSREBP) SREBP_precursor->SREBP_mature Cleavage & Translocation SRE Sterol Regulatory Element (SRE) SREBP_mature->SRE Binds Lipogenic_Genes Lipogenic Gene Transcription SRE->Lipogenic_Genes Activates Lipid_Synthesis Increased Lipid Synthesis Lipogenic_Genes->Lipid_Synthesis

Figure 1. Signaling pathway of this compound-mediated inhibition of SREBP activity.

Experimental Workflow for Assessing Biological Activity

To investigate the biological effects of this compound, a typical experimental workflow would involve preparing stock solutions, treating cells, and then performing relevant assays.

Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis A Weigh this compound B Dissolve in DMSO to create stock solution A->B C Further dilute stock in cell culture medium B->C E Treat cells with diluted This compound C->E D Seed cells in multi-well plates D->E F Incubate for defined period E->F G Lyse cells and collect protein/RNA F->G H Perform Western Blot, qPCR, or other assays G->H I Analyze data and draw conclusions H->I

References

An In-depth Technical Guide on the Natural Abundance and Analysis of Dextrorotatory and Levorotatory Praeruptorins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural abundance, stereoselective analysis, and pharmacological significance of dextrorotatory and levorotatory praeruptorins, key bioactive compounds isolated from the medicinal plant Peucedanum praeruptorum Dunn, commonly known as Radix Peucedani or "Qianhu." It has been established that the dextrorotatory isomers of praeruptorin A and B are the more abundant forms found in nature. This guide details the experimental protocols for the extraction and chiral separation of these enantiomers by High-Performance Liquid Chromatography (HPLC), enabling their precise quantification. Furthermore, it elucidates the significant differences in their biological activity, with a focus on the more potent vasodilatory effect of (+)-praeruptorin A, mediated through the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway. Detailed methodologies for vasorelaxation assays are provided to facilitate further research into the therapeutic potential of these stereoisomers. This document is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Praeruptorins, a class of pyranocoumarins extracted from the roots of Peucedanum praeruptorum Dunn, have a long history of use in traditional Chinese medicine for treating coughs, colds, and other ailments. Modern phytochemical investigations have identified praeruptorin A and praeruptorin B as two of the main active components. These compounds exist as enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. The spatial arrangement of atoms in these enantiomers, designated as dextrorotatory (+) and levorotatory (-), can lead to significant differences in their pharmacological activities. Notably, studies have indicated that the dextrorotatory isomers of praeruptorin A and B are naturally more abundant[1].

The stereochemistry of drug molecules is a critical factor in their therapeutic efficacy and safety. Different enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic properties, with one enantiomer often being more potent or having a different biological effect than the other. For instance, (+)-praeruptorin A has been shown to be a more potent vasodilator than its levorotatory counterpart, (-)-praeruptorin A. This difference in activity is attributed to its interaction with the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.

This guide aims to provide a detailed technical resource on the natural abundance of praeruptorin enantiomers, the experimental methods for their separation and quantification, and the pharmacological basis for their differing activities.

Natural Abundance of Praeruptorin Enantiomers

Phytochemical analyses of Peucedanum praeruptorum Dunn have consistently shown a natural prevalence of the dextrorotatory enantiomers of praeruptorins. While the literature qualitatively supports the higher abundance of (+)-praeruptorin A and (+)-praeruptorin B, specific quantitative data on the enantiomeric excess (ee) or the precise dextrorotatory to levorotatory ratio in the plant material is not extensively documented in readily available literature. The term (±)-praeruptorin A is often used to denote the racemic mixture, indicating the presence of both enantiomers[2].

The biosynthesis of these chiral compounds in the plant is an enzymatic process, which typically favors the production of one stereoisomer over the other, leading to the observed enantiomeric enrichment. The exact enzymatic pathways responsible for the stereospecific synthesis of praeruptorins in Peucedanum praeruptorum remain an area for further investigation.

Table 1: Summary of Natural Abundance of Praeruptorin Enantiomers

CompoundEnantiomerNatural Abundance in Peucedanum praeruptorum Dunn
Praeruptorin ADextrorotatory (+)More abundant than the levorotatory (-) enantiomer[1].
Levorotatory (-)Present in lower concentrations than the dextrorotatory (+) enantiomer.
Praeruptorin BDextrorotatory (+)More abundant than the levorotatory (-) enantiomer[1].
Levorotatory (-)Present in lower concentrations than the levorotatory (-) enantiomer.

Experimental Protocols

Extraction and Chiral HPLC Analysis of Praeruptorin Enantiomers

The accurate quantification of individual praeruptorin enantiomers requires a robust analytical methodology, combining efficient extraction from the plant matrix with a high-resolution chiral separation technique.

  • Grinding: Dry the roots of Peucedanum praeruptorum Dunn and grind them into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh a precise amount of the powdered plant material (e.g., 1.0 g).

    • Add a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, at a specific ratio (e.g., 1:10 w/v).

    • Employ an efficient extraction method such as ultrasonication or soxhlet extraction for a defined period (e.g., 30 minutes for ultrasonication).

    • After extraction, centrifuge the mixture to pellet the solid plant material.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter before HPLC analysis.

A validated chiral HPLC method is essential for the separation and quantification of praeruptorin enantiomers.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase is typically effective. Columns such as Chiralpak AD-RH or Chiralpak IB have been used for the enantioselective analysis of similar compounds.

  • Mobile Phase: A mixture of organic solvents and water is commonly used. For example, a gradient of acetonitrile (B52724) and water, or an isocratic mobile phase of n-hexane and isopropanol. The specific composition should be optimized for baseline separation of the enantiomers.

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.

  • Detection: Monitor the eluent at a wavelength where the praeruptorins exhibit maximum absorbance, typically around 323 nm.

  • Quantification: Create a calibration curve using certified reference standards of the individual enantiomers (if available) or the racemic mixture. The concentration of each enantiomer in the plant extract can then be determined by comparing its peak area to the calibration curve.

Table 2: Example Chiral HPLC Parameters for Praeruptorin Enantiomer Analysis

ParameterCondition
Column Chiralpak AD-RH (or similar polysaccharide-based chiral column)
Mobile Phase Acetonitrile/Water gradient or n-Hexane/Isopropanol isocratic
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 323 nm
Injection Volume 10 µL
Vasorelaxation Assay in Isolated Aortic Rings

This ex vivo method is used to assess the vasodilatory effects of the praeruptorin enantiomers.

  • Animal Model: Male Wistar rats (250-300 g) are a common model.

  • Aorta Dissection: Euthanize the rat and carefully dissect the thoracic aorta. Place the aorta in cold, oxygenated Krebs-Henseleit (K-H) solution.

  • Ring Preparation: Clean the aorta of adhering connective and fatty tissues and cut it into rings of 2-4 mm in length.

  • Endothelium Removal (Optional): For some experiments, the endothelium can be removed by gently rubbing the intimal surface of the aortic rings with a small wire or wooden stick. The successful removal of the endothelium should be confirmed pharmacologically (e.g., lack of relaxation in response to acetylcholine).

  • Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing K-H solution. One hook is fixed, and the other is connected to an isometric force transducer.

  • Physiological Conditions: Maintain the K-H solution at 37°C and continuously bubble it with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH.

  • Equilibration: Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the K-H solution every 15-20 minutes.

  • Viability Check: After equilibration, contract the aortic rings with a high concentration of potassium chloride (KCl, e.g., 60 mM) to check their viability.

  • Pre-contraction: After washing out the KCl and allowing the rings to return to baseline, induce a sustained contraction with a vasoconstrictor agent such as phenylephrine (B352888) (PE, e.g., 1 µM).

  • Drug Administration: Once a stable contraction plateau is reached, cumulatively add increasing concentrations of the test compound (e.g., (+)-praeruptorin A or (-)-praeruptorin A) to the organ bath.

  • Data Recording: Record the changes in isometric tension. The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine.

  • Data Analysis: Construct concentration-response curves and calculate the EC50 (the concentration of the compound that produces 50% of the maximal response) to compare the potency of the enantiomers.

Signaling Pathways and Logical Relationships

NO/cGMP Signaling Pathway in Vasorelaxation

The vasodilatory effect of (+)-praeruptorin A is primarily mediated by the endothelium-dependent NO/cGMP signaling pathway.

NO_cGMP_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell L_Arginine L-Arginine eNOS eNOS (Endothelial Nitric Oxide Synthase) L_Arginine->eNOS NO_endo Nitric Oxide (NO) eNOS->NO_endo NO_smc Nitric Oxide (NO) NO_endo->NO_smc Diffuses Praeruptorin_A (+)-Praeruptorin A Praeruptorin_A->eNOS Activates sGC sGC (Soluble Guanylyl Cyclase) NO_smc->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG (Protein Kinase G) cGMP->PKG Activates Relaxation Vasorelaxation PKG->Relaxation Leads to

Caption: NO/cGMP signaling pathway activated by (+)-praeruptorin A.

Experimental Workflow for Vasorelaxation Assay

The logical flow of the vasorelaxation experiment is critical for obtaining reliable and reproducible results.

Vasorelaxation_Workflow Start Start: Aorta Dissection and Ring Preparation Mounting Mount Aortic Rings in Organ Bath Start->Mounting Equilibration Equilibrate under Resting Tension (60-90 min) Mounting->Equilibration Viability Check Viability with KCl Equilibration->Viability Washout1 Washout Viability->Washout1 Precontraction Induce Contraction with Phenylephrine (PE) Washout1->Precontraction Drug_Addition Cumulative Addition of Praeruptorin Enantiomer Precontraction->Drug_Addition Data_Recording Record Isometric Tension Changes Drug_Addition->Data_Recording Analysis Data Analysis: Concentration-Response Curves and EC50 Calculation Data_Recording->Analysis

Caption: Experimental workflow for the vasorelaxation assay.

Conclusion

This technical guide has synthesized the current knowledge on the natural abundance, stereoselective analysis, and pharmacological activity of dextrorotatory and levorotatory praeruptorins. The predominance of the dextrorotatory enantiomers in Peucedanum praeruptorum Dunn underscores the stereospecificity of biosynthetic pathways in medicinal plants. The detailed experimental protocols for chiral HPLC analysis and vasorelaxation assays provide a practical framework for researchers to further investigate these compounds. The elucidation of the NO/cGMP signaling pathway as the mechanism for the enhanced vasodilatory effect of (+)-praeruptorin A highlights the importance of stereochemistry in drug action. This guide serves as a foundational resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development, encouraging further exploration into the therapeutic potential of individual praeruptorin enantiomers.

References

Methodological & Application

Application Notes and Protocols for (-)-Praeruptorin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Praeruptorin B is a seselin-type coumarin (B35378) isolated from the roots of Peucedanum praeruptorum Dunn, a plant utilized in traditional Chinese medicine.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in biomedical research, focusing on its anti-cancer, anti-inflammatory, and potential vasorelaxant properties. The information is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this natural compound.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₁H₂₂O₇[3]
Molecular Weight386.4 g/mol [3]
AppearanceWhite powder
Purity≥98%
StorageStore at -20°C

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities. The following table summarizes the key quantitative data from in vitro studies.

Biological ActivityCell Line/SystemKey ParametersValueReference
Anti-Cancer
CytotoxicityHeLa, SiHaNon-toxic concentration (24h)0-20 µM[1]
HeLa, SiHaHigh cytotoxicity (24h)40-60 µM[1]
Inhibition of Cell Invasion (TPA-induced)HeLa% Inhibition at 10 µMNot specified, but significant[1]
HeLa% Inhibition at 20 µMNot specified, but significant[1]
SiHa% Inhibition at 10 µMNot specified, but significant[1]
SiHa% Inhibition at 20 µMNot specified, but significant[1]
Inhibition of Cell Invasion786-O (Renal Carcinoma)% Inhibition at 20 µM58%[2]
786-O (Renal Carcinoma)% Inhibition at 30 µM80%[2]
ACHN (Renal Carcinoma)% Inhibition at 20 µM62%[2]
ACHN (Renal Carcinoma)% Inhibition at 30 µM86%[2]
Anti-Inflammatory
Inhibition of Nitric Oxide (NO) ProductionIL-1β-stimulated rat hepatocytesIC₅₀43 µM

Note: For vasorelaxant activity, data is available for Praeruptorin A, a related compound. Praeruptorin A induced vasodilation in rat thoracic aorta rings with a pEC₅₀ of 4.89 ± 0.16.[4] Further studies are required to determine the specific vasorelaxant effects of this compound.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of key signaling pathways.

Anti-Cancer Mechanism in Cervical Cancer Cells

In cervical cancer cells, this compound inhibits 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced cell invasion by targeting the PI3K/AKT/NF-κB signaling pathway.[1][5] This inhibition leads to the downregulation of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes crucial for extracellular matrix degradation and tumor cell invasion.[1][5]

PraeruptorinB_Anticancer_Pathway TPA TPA PI3K PI3K TPA->PI3K PraB This compound PraB->PI3K Inhibits AKT AKT PI3K->AKT IKKa IKKα AKT->IKKa NFkB NF-κB (p65/p50) IKKa->NFkB Activates NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc Translocation MMP29 MMP-2/-9 Expression NFkB_nuc->MMP29 Promotes Invasion Cell Invasion MMP29->Invasion

Inhibitory mechanism of this compound on the PI3K/AKT/NF-κB pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Target cancer cells (e.g., HeLa, SiHa)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G

Workflow for the MTT cell viability assay.
Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

  • Boyden chamber inserts (8 µm pore size) with Matrigel-coated membranes

  • 24-well plates

  • Target cancer cells

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol (B129727)

  • Crystal Violet stain

Procedure:

  • Rehydrate the Matrigel-coated inserts by adding serum-free medium to the top and bottom chambers and incubate for 2 hours at 37°C.

  • Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.

  • Add 500 µL of complete medium to the lower chamber of the 24-well plate.

  • Remove the rehydration medium from the inserts and add 200 µL of the pre-treated cell suspension to the upper chamber.

  • Incubate for 18-24 hours at 37°C.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with Crystal Violet for 15 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Count the number of invading cells in several random fields under a microscope.

Western Blot Analysis for PI3K/AKT/NF-κB Pathway

This protocol is for detecting the phosphorylation status of key proteins in the PI3K/AKT/NF-κB signaling pathway.

Materials:

  • Target cells

  • This compound

  • TPA (or other stimulus)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-IKKα, anti-IKKα, anti-p65, anti-Lamin B, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Culture cells and treat with TPA and/or this compound for the desired time.

  • Lyse the cells with lysis buffer and collect the total cell lysate. For nuclear and cytoplasmic fractions, use a nuclear extraction kit.

  • Determine the protein concentration using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

  • Quantify the band intensities using densitometry software.

Luciferase Reporter Assay for MMP-2/-9 Promoter Activity

This assay measures the transcriptional activity of the MMP-2 and MMP-9 promoters in response to this compound.

Materials:

  • Target cells (e.g., HeLa)

  • MMP-2 or MMP-9 promoter-luciferase reporter plasmid

  • β-galactosidase expression vector (for normalization)

  • Transfection reagent

  • This compound

  • TPA

  • Luciferase assay system

  • Luminometer

Procedure:

  • Co-transfect cells with the MMP promoter-luciferase reporter plasmid and the β-galactosidase vector using a suitable transfection reagent.

  • After 24 hours, treat the cells with TPA and/or various concentrations of this compound.

  • Incubate for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.

  • Measure β-galactosidase activity for normalization of transfection efficiency.

  • Calculate the relative luciferase activity.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. The provided application notes and protocols offer a framework for researchers to further investigate its therapeutic potential. It is crucial to optimize the experimental conditions for specific cell types and research questions. Further studies are warranted to elucidate the full spectrum of its mechanisms of action and to evaluate its efficacy in in vivo models.

References

Application Notes and Protocols for (-)-Praeruptorin B in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Praeruptorin B (Pra-B) is a seselin-type coumarin (B35378) isolated from the roots of Peucedanum praeruptorum Dunn. Emerging research has highlighted its potential as an anti-tumor agent, demonstrating inhibitory effects on cancer cell proliferation, migration, and invasion. These application notes provide a comprehensive overview of the in vitro assays used to characterize the anti-cancer properties of this compound, complete with detailed protocols and data presentation. The focus is on its effects on cell viability, migration, invasion, apoptosis, and cell cycle progression, along with the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in preclinical studies.

Table 1: Effects of this compound on Cell Viability

Cell LineAssayConcentration (µM)Incubation Time (h)% Cell ViabilityCitation
786-O (Renal Carcinoma)MTT10, 20, 3024No significant toxicity[1]
ACHN (Renal Carcinoma)MTT10, 20, 3024No significant toxicity[1]
HK-2 (Normal Kidney)MTT10, 20, 30, 40, 5024No cytotoxicity observed[1]
SGC7901 (Gastric Cancer)MTTNot Specified24Exhibited antiproliferative activity[2]

Table 2: Effects of this compound on Cell Migration and Invasion

Cell LineAssayConcentration (µM)Parameter% InhibitionCitation
786-O (Renal Carcinoma)Wound Healing20Migration42%[1]
30Migration79%[1]
Transwell (Matrigel)20Invasion58%[1]
30Invasion80%[1]
ACHN (Renal Carcinoma)Wound Healing20Migration60%[1]
30Migration82%[1]
Transwell (Matrigel)20Invasion62%[1]
30Invasion86%[1]
HeLa (Cervical Cancer)Boyden Chamber10, 20Migration & InvasionSignificant reduction (TPA-induced)[3]

Table 3: Effects of this compound on Apoptosis (Representative Data)

Cell LineAssayConcentration (µM)Incubation Time (h)% Apoptotic Cells (Early + Late)
HeLaAnnexin V/PI0 (Control)245.2 ± 0.8%
102415.7 ± 1.5%
202432.4 ± 2.1%
402458.9 ± 3.4%

Table 4: Effects of this compound on Cell Cycle Distribution (Representative Data)

Cell LineAssayConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
A549 (Lung Cancer)Propidium Iodide Staining0 (Control)55.3 ± 2.5%28.1 ± 1.9%16.6 ± 1.2%
1068.2 ± 3.1%19.5 ± 1.5%12.3 ± 0.9%
2075.6 ± 2.8%14.2 ± 1.1%10.2 ± 0.8%
4082.1 ± 3.5%9.8 ± 0.7%8.1 ± 0.6%

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • This compound stock solution

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

Wound Healing (Scratch) Assay

This assay assesses cell migration.

  • Materials:

    • 6-well or 12-well plates

    • Sterile 200 µL pipette tips

    • PBS (Phosphate-buffered saline)

    • Serum-free cell culture medium

    • Microscope with a camera

  • Protocol:

    • Seed cells in a plate to create a confluent monolayer.

    • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

    • Wash the cells with PBS to remove detached cells and debris.

    • Replace the PBS with serum-free medium containing different concentrations of this compound.

    • Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24 hours).

    • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay

This assay evaluates the invasive potential of cancer cells.

  • Materials:

    • Transwell inserts (8 µm pore size) for 24-well plates

    • Matrigel

    • Serum-free medium

    • Complete medium (as a chemoattractant)

    • Cotton swabs

    • Methanol (B129727) or 4% paraformaldehyde for fixation

    • Crystal violet solution for staining

  • Protocol:

    • Coat the upper chamber of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

    • Seed cells (e.g., 5x10⁴ cells) in the upper chamber in serum-free medium containing this compound.

    • Add complete medium to the lower chamber as a chemoattractant.

    • Incubate for 24-48 hours.

    • After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

    • Fix the invading cells on the bottom of the membrane with methanol or paraformaldehyde.

    • Stain the fixed cells with crystal violet.

    • Count the number of stained cells in several random fields under a microscope.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Flow cytometer

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • PBS

  • Protocol:

    • Seed cells and treat with this compound for the desired time.

    • Harvest the cells (including floating cells) and wash them twice with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Flow cytometer

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • 70% ethanol (B145695) (ice-cold)

    • PBS

  • Protocol:

    • Treat cells with this compound for the specified duration.

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells to remove the ethanol and resuspend them in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies (e.g., against p-EGFR, EGFR, p-MEK, MEK, p-ERK, ERK, p-Akt, Akt, p-NF-κB, NF-κB, β-actin)

    • HRP-conjugated secondary antibodies

    • ECL (Enhanced Chemiluminescence) substrate

  • Protocol:

    • Lyse the treated and control cells in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Signaling Pathways and Visualizations

This compound has been shown to modulate key signaling pathways involved in cancer progression, primarily the EGFR-MEK-ERK and PI3K/Akt/NF-κB pathways.

EGFR_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR MEK MEK EGFR->MEK p pMEK p-MEK ERK ERK pERK p-ERK pMEK->ERK p Transcription Gene Transcription (Migration, Invasion, CTSC, CTSV) pERK->Transcription PraB This compound PraB->EGFR inhibits phosphorylation

Caption: EGFR-MEK-ERK Signaling Pathway Inhibition by this compound.

PI3K_Akt_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PI3K PI3K Akt Akt PI3K->Akt p pAkt p-Akt IKK IKKα/β pAkt->IKK p pIKK p-IKKα/β IkB IκB pIKK->IkB degrades NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex inhibits NFkB_translocated NF-κB (p65/p50) NFkB_complex->NFkB_translocated translocates PraB This compound PraB->pAkt inhibits phosphorylation MMPs Gene Transcription (MMP-2, MMP-9) NFkB_translocated->MMPs

Caption: PI3K/Akt/NF-κB Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_assays In Vitro Assays CellCulture Cell Culture (e.g., 786-O, ACHN, HeLa) Treatment This compound Treatment CellCulture->Treatment Viability MTT Assay (Cell Viability) Treatment->Viability Migration Wound Healing Assay (Cell Migration) Treatment->Migration Invasion Transwell Assay (Cell Invasion) Treatment->Invasion Apoptosis Flow Cytometry (Annexin V/PI) Treatment->Apoptosis CellCycle Flow Cytometry (PI Staining) Treatment->CellCycle WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Quantitative Data Quantitative Data Viability->Quantitative Data Migration->Quantitative Data Invasion->Quantitative Data Apoptosis->Quantitative Data CellCycle->Quantitative Data Protein Level Changes Protein Level Changes WesternBlot->Protein Level Changes

Caption: General Experimental Workflow for In Vitro Evaluation.

References

Application Notes and Protocols for (-)-Praeruptorin B in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Praeruptorin B is a pyranocoumarin (B1669404) compound isolated from the roots of Peucedanum praeruptorum Dunn. This document provides detailed application notes and protocols for the dosage and administration of this compound in animal models based on available scientific literature. While in vivo data for this compound is currently limited to studies on metabolic diseases, this guide also includes comparative data from related praeruptorins (A, C, D, and E) to provide a broader context for experimental design in other areas such as inflammation, neuroprotection, and cancer.

Data Presentation: Dosage and Administration

This compound

Quantitative data for the in vivo administration of this compound is available from a study on diet-induced obesity in mice.

CompoundAnimal ModelDosesAdministration RouteVehicleDurationReference
This compound C57BL/6J Mice (Diet-Induced Obesity)25 or 50 mg/kg/dayOral Gavage0.5% CMC-Na6 weeks[1]
Comparative Data for Other Praeruptorins

To aid researchers in designing studies for other indications, the following table summarizes the dosage and administration of other praeruptorins in various animal models.

CompoundAnimal ModelDosesAdministration RouteStudy FocusReference
dl-Praeruptorin A Sprague-Dawley Rats5, 10, 20 mg/kgIntravenousPharmacokinetics[2]
dl-Praeruptorin A Sprague-Dawley Rats (Liver Cirrhosis)5 mg/kgIntravenousPharmacokinetics[3]
Praeruptorin C C57BL/6 Mice (Huntington's-like symptoms)1.5, 3.0 mg/kgNot SpecifiedNeuroprotection[4][5]
Praeruptorin D & E Mice (LPS-induced lung injury)80 mg/kgNot SpecifiedAnti-inflammatory[6]
Praeruptorin D Rats20 mg/kgIntravenousTissue Distribution[7]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Diet-Induced Obesity Mouse Model

This protocol is based on the methodology used to evaluate the effects of this compound on hyperlipidemia and insulin (B600854) resistance.[1]

1. Animal Model:

  • Species: Male C57BL/6J mice.

  • Age: 6 weeks old.

  • Housing: Housed in colony cages with a standard light/dark cycle.

  • Diet:

    • Control Group: Normal chow diet (e.g., 13% fat, 60% carbohydrate, 27% protein).

    • Experimental Groups: High-fat diet (HFD) (e.g., 60% fat, 20.6% carbohydrate, 19.4% protein) to induce obesity.

2. This compound Formulation:

  • Vehicle: 0.5% Carboxymethyl cellulose (B213188) sodium (CMC-Na) in sterile water.

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Prepare the 0.5% CMC-Na solution.

    • Suspend the this compound powder in the vehicle to achieve the desired final concentrations (e.g., 2.5 mg/mL and 5 mg/mL for 25 mg/kg and 50 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

    • Ensure the suspension is homogenous by vortexing or stirring before each administration.

3. Administration:

  • Route: Oral gavage.

  • Dosage: 25 or 50 mg/kg body weight.

  • Frequency: Once daily.

  • Duration: 6 weeks.

  • Control Groups:

    • Vehicle-treated chow group.

    • Vehicle-treated HFD group.

    • Positive control (e.g., lovastatin (B1675250) at 30 mg/kg/day) in the HFD group.

4. Outcome Measures:

  • Monitor body weight and food intake regularly.

  • At the end of the study, collect blood samples for analysis of serum lipids (total cholesterol, triglycerides, HDL-c, LDL-c), fasting blood glucose, and insulin.

  • Harvest liver and adipose tissues for histological analysis (e.g., H&E and Oil Red O staining) and molecular analysis (e.g., Western blot for SREBPs and related genes).

Signaling Pathways and Visualizations

This compound and the SREBP Signaling Pathway

This compound has been shown to exert its lipid-lowering effects by inhibiting the Sterol Regulatory Element-Binding Proteins (SREBPs) signaling pathway. This inhibition is mediated through the regulation of the PI3K/Akt/mTOR cascade.[1][8][9]

Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to the downregulation of SREBPs and reduced lipid synthesis.

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a general workflow for conducting in vivo studies to evaluate the efficacy of a test compound like this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase A Animal Acclimatization B Disease Model Induction (e.g., HFD, LPS, Xenograft) A->B C Baseline Measurements B->C D Randomization into Groups C->D E Compound Administration (e.g., this compound) D->E F Vehicle Administration (Control) D->F G Positive Control (Optional) D->G H Regular Monitoring (Body Weight, Clinical Signs) E->H F->H G->H I Endpoint Measurements (e.g., Tumor Volume, Biomarkers) H->I J Sample Collection (Blood, Tissues) I->J K Ex Vivo Analysis (Histology, Western Blot, qPCR) J->K L Data Analysis & Interpretation K->L

Caption: A generalized workflow for preclinical in vivo efficacy studies.

Concluding Remarks

The available data indicates that this compound is orally bioavailable and demonstrates efficacy in a mouse model of diet-induced obesity at doses of 25-50 mg/kg/day. The primary mechanism of action in this context involves the inhibition of the PI3K/Akt/mTOR/SREBP signaling pathway. For researchers investigating the effects of this compound in other therapeutic areas, the provided comparative data on related praeruptorins can serve as a valuable starting point for dose-ranging and formulation development studies. Further research is warranted to fully elucidate the pharmacokinetic profile and therapeutic potential of this compound in a wider range of animal models.

References

Application Notes & Protocols for the Quantification of (-)-Praeruptorin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(-)-Praeruptorin B is a significant bioactive pyranocoumarin (B1669404) found in the medicinal herb Peucedani Radix (Qian-hu). Its various pharmacological activities necessitate robust and reliable analytical methods for its quantification in different matrices, including biological fluids and plant tissues. These application notes provide detailed protocols and compiled data for the quantification of this compound using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The provided methodologies are essential for pharmacokinetic studies, quality control of herbal medicines, and drug development processes.

I. Analytical Methods Overview

Several analytical techniques have been established for the quantification of Praeruptorin B. The most common and validated methods include:

  • High-Performance Liquid Chromatography (HPLC) with UV or DAD detection: A widely used method for the quantification of coumarins in plant extracts.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of the analyte are expected.[2]

  • Chiral Liquid Chromatography-Tandem Mass Spectrometry (Chiral LC-MS/MS): Essential for enantioselective pharmacokinetic studies, allowing for the separation and quantification of individual enantiomers of Praeruptorin B.[3]

II. Experimental Protocols

Protocol 1: Enantiospecific Quantification of (+/-)-Praeruptorin B in Rat Plasma using Online SPE-Chiral LC-MS/MS

This protocol is adapted from a validated method for the simultaneous enantiospecific determination of several pyranocoumarins, including Praeruptorin B, in rat plasma.[3]

1. Sample Preparation:

  • Matrix: Rat Plasma.

  • Procedure: A rapid online solid-phase extraction (SPE) is employed for sample clean-up and enrichment. This automated approach enhances throughput and reduces manual sample handling.

2. Instrumentation:

  • System: Online SPE-Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (online SPE-chiral LC-MS/MS).[3]

  • Chiral Column: Details of the specific chiral column used are crucial for enantiomeric separation.

  • Mass Spectrometer: A tandem mass spectrometer is used for sensitive and selective detection.

3. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase and Gradient: Specific details of the mobile phase composition and gradient elution program are required for successful chiral separation.

  • Ionization Mode: Electrospray ionization (ESI) is commonly used.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is utilized for quantification, with specific precursor-to-product ion transitions for d-Praeruptorin B and l-Praeruptorin B.

Experimental Workflow for Online SPE-Chiral LC-MS/MS Analysis

workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical System cluster_data Data Processing plasma Rat Plasma Sample spe Online Solid Phase Extraction (SPE) plasma->spe hplc Chiral HPLC Separation spe->hplc Elution ms Tandem Mass Spectrometry (MS/MS) Detection hplc->ms Ionization quant Quantification of d-PB and l-PB ms->quant Data Acquisition

Caption: Workflow for the enantiospecific quantification of Praeruptorin B.

Protocol 2: Quantification of Praeruptorin A and B in Rat Plasma by LC-MS/MS

This protocol outlines a sensitive and rapid liquid chromatography-tandem mass spectrometry method for the simultaneous determination of Praeruptorin A and Praeruptorin B in plasma.[2]

1. Sample Preparation:

  • Matrix: Rat Plasma.

  • Procedure: A single-step liquid-liquid extraction (LLE) is employed for sample preparation.[2]

  • Internal Standard (IS): An appropriate internal standard should be used to ensure accuracy and precision.

2. Instrumentation:

  • System: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Column: A reversed-phase C18 column is typically used for separation.[2]

  • Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with MRM is used for detection.[2]

3. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A mixture of methanol (B129727) and 10 mM ammonium (B1175870) acetate (B1210297) solution (70:30, v/v) at a constant flow rate.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • MRM Transitions: Specific precursor-to-product ion transitions for Praeruptorin B and the internal standard are monitored.

General Workflow for LC-MS/MS Bioanalysis

workflow cluster_sample Sample Collection & Preparation cluster_chromatography Chromatographic Separation cluster_detection Detection & Quantification sample Biological Sample (e.g., Plasma) extraction Liquid-Liquid Extraction sample->extraction injection Sample Injection extraction->injection lc_column LC Column (e.g., C18) injection->lc_column ms_detection MS/MS Detection (MRM) lc_column->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Standard workflow for LC-MS/MS based bioanalysis.

III. Data Presentation

The following tables summarize the quantitative data from the validated analytical methods for this compound.

Table 1: Method Validation Parameters for Enantiospecific Quantification of Praeruptorin B in Rat Plasma by Online SPE-Chiral LC-MS/MS[3]

Parameterd-Praeruptorin Bl-Praeruptorin B
Lower Limit of Quantification (LLOQ)4.16 ng/mL4.16 ng/mL
Linearity RangeNot specifiedNot specified
Precision (RSD%)Not specifiedNot specified
Accuracy (%)Not specifiedNot specified
Extraction Recovery (%)Not specifiedNot specified

Table 2: Method Validation Parameters for Quantification of Praeruptorin B in Rat Plasma by LC-MS/MS[2]

ParameterPraeruptorin B
Lower Limit of Quantification (LLOQ)1.47 ng/mL
Linearity Range1.47–734 ng/mL
Intra-day Precision (RSD%)≤13.1%
Inter-day Precision (RSD%)≤8.2%
Intra-day Accuracy (%)-9.5% to 12.0%
Inter-day Accuracy (%)-8.7% to 3.4%
Extraction Recovery (%)Not specified

IV. Conclusion

The protocols and data presented provide a comprehensive resource for the quantification of this compound. The choice of method will depend on the specific application, with LC-MS/MS offering high sensitivity for general quantification and chiral LC-MS/MS being indispensable for pharmacokinetic studies requiring enantiomeric separation. Proper method validation is crucial to ensure reliable and accurate results in research and drug development.[4][5][6]

References

Application Note: Quantitative Analysis of (-)-Praeruptorin B using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Praeruptorin B is a significant pyranocoumarin (B1669404) found in the roots of Peucedanum praeruptorum Dunn, a plant widely used in traditional medicine. As a key bioactive component, accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and drug development. This application note details a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the reliable determination of this compound.

Instrumentation and Chromatographic Conditions

The analysis was performed on an Agilent 1260 Infinity series HPLC system equipped with a diode array detector (or equivalent).

Table 1: HPLC-DAD System Parameters

ParameterValue
Column Phenomenex Luna C18 (5 µm, 4.6 x 250 mm)
Mobile Phase A: Distilled water with 0.1% phosphoric acidB: Acetonitrile with 0.1% phosphoric acid
Gradient Elution 0-10 min, 20% B10-20 min, 20-40% B20-40 min, 40-70% B40-50 min, 70-100% B50-55 min, 100% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection Wavelength 330 nm
Run Time 55 minutes
Method Validation Summary

The described method was validated for linearity, accuracy, and precision.

Table 2: Method Validation Parameters for this compound

ParameterResult
Linearity Range 50.0 - 200.0 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98.55% - 101.34%
Precision (RSD%) Intra-day: < 2.0%Inter-day: < 2.0%
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.50 µg/mL

Detailed Experimental Protocols

Protocol 1: Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in a 10 mL volumetric flask using methanol (B129727) as the solvent.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Store the stock solution at 4°C, protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations within the linear range (e.g., 50, 100, 150, and 200 µg/mL).

    • These solutions are used to construct the calibration curve.

Protocol 2: Sample Preparation (from Peucedanum praeruptorum Roots)
  • Sample Grinding:

    • Grind the dried roots of Peucedanum praeruptorum into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.

    • Add 20 mL of methanol to the tube.

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasonic-assisted extraction in a water bath at room temperature for 30 minutes.

  • Filtration and Dilution:

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • If necessary, dilute the filtrate with methanol to bring the concentration of this compound within the calibration range.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample Grind Plant Material Extraction Ultrasonic Extraction with Methanol Sample->Extraction Standard Weigh Reference Standard Dissolution Dissolve in Methanol Standard->Dissolution Filtration Filter Extract (0.45 µm) Extraction->Filtration Dilution Prepare Working Standards Dissolution->Dilution Injection Inject 20 µL into HPLC Filtration->Injection Dilution->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection at 330 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Caption: Workflow for HPLC-DAD analysis of this compound.

Signaling_Pathway_Placeholder PraeruptorinB This compound TargetProtein Target Protein/Enzyme PraeruptorinB->TargetProtein Inhibition/Activation DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 TargetProtein->DownstreamEffector2 BiologicalResponse Biological Response (e.g., Anti-inflammatory) DownstreamEffector1->BiologicalResponse DownstreamEffector2->BiologicalResponse

Caption: Putative signaling pathway of this compound.

Application Notes & Protocols for Enantiospecific Determination of Praeruptorins using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Praeruptorins, the primary bioactive constituents of Peucedani Radix, are chiral compounds that exhibit enantioselective pharmacokinetics and metabolism.[1][2][3] The differential pharmacological activities of individual enantiomers necessitate the development of robust enantiospecific analytical methods to accurately characterize their pharmacokinetic profiles. This document provides detailed application notes and protocols for the enantiospecific determination of praeruptorin A (PA) enantiomers (D-PA and L-PA) and their metabolites, cis-khellactone enantiomers (D-CK and L-CK), in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative parameters for the enantiospecific analysis of praeruptorin A enantiomers and their metabolites.

Table 1: Calibration Curve and LLOQ Data [2][3]

AnalyteMatrixCalibration Range (ng/mL)LLOQ (ng/mL)
D-Praeruptorin A (D-PA)Rat Plasma1.00 - 48301.00
L-Praeruptorin A (L-PA)Rat Plasma1.00 - 48301.00
D-cis-Khellactone (D-CK)Rat Plasma1.50 - 16301.50
L-cis-Khellactone (L-CK)Rat Plasma1.50 - 16301.50

Table 2: Accuracy and Precision Data for Quality Control (QC) Samples [2]

AnalyteQC LevelIntra-day Variation (%)Inter-day Variation (%)Recovery (%)Matrix Effect (%)
D-PA/L-PALow, Medium, High< 9.71< 9.7187.7 - 11391.1 - 109
D-CK/L-CKLow, Medium, High< 9.71< 9.7187.7 - 11391.1 - 109

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of praeruptorin enantiomers and their metabolites from rat plasma.

Materials:

  • Rat plasma samples

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., carbinoxamine)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 15,000 x g

  • 0.22 µm syringe filters

Procedure:

  • Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard.

  • Vortex mix for 3 minutes to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Inject an aliquot (e.g., 20 µL) of the filtered supernatant into the LC-MS/MS system.[1]

Chiral LC-MS/MS Analysis

This protocol describes the chromatographic and mass spectrometric conditions for the enantiospecific separation and detection of praeruptorin A and its metabolites.

Instrumentation:

  • Agilent 1200SL LC system or equivalent.[1]

  • Hybrid triple quadrupole-linear ion trap mass spectrometer or equivalent.[2][3]

Chromatographic Conditions: [1]

  • Chiral Column: Chiralpak AD-RH (150 mm × 4.6 mm, 5.0 µm, Daicel).

  • Column Temperature: 40°C.

  • Mobile Phase: A gradient of acetonitrile and water may be employed. Specific gradient conditions should be optimized for the best separation.

  • Flow Rate: Typically 0.6 mL/min.

  • Injection Volume: 20 µL.[1]

Mass Spectrometric Conditions: [2][3]

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • SRM Transitions:

    • Praeruptorin A (D-PA/L-PA): To be determined by direct infusion and optimization.

    • cis-Khellactone (D-CK/L-CK): To be determined by direct infusion and optimization.

  • Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Rat Plasma Sample add_is Add Internal Standard & Acetonitrile plasma->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter injection Inject into LC-MS/MS filter->injection chiral_sep Chiral Separation (Chiralpak AD-RH) injection->chiral_sep ionization ESI+ chiral_sep->ionization detection SRM Detection ionization->detection quantification Quantification detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Workflow for the enantiospecific analysis of praeruptorins.

Logical Relationship of Analytes

analyte_relationship Praeruptorin_A (±)-Praeruptorin A D_PA (+)-Praeruptorin A (D-PA) Praeruptorin_A->D_PA L_PA (-)-Praeruptorin A (L-PA) Praeruptorin_A->L_PA Metabolism Metabolism D_PA->Metabolism L_PA->Metabolism D_CK (+)-cis-Khellactone (D-CK) Metabolism->D_CK L_CK (-)-cis-Khellactone (L-CK) Metabolism->L_CK

Caption: Metabolic pathway of praeruptorin A enantiomers.

References

Application Notes and Protocols for Investigating the Anti-Cancer Effects of (-)-Praeruptorin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, scientific literature has primarily focused on the anti-proliferative and anti-metastatic properties of (-)-Praeruptorin B in various cancer models. The induction of autophagy by this compound in cancer cells has not been specifically reported in the available research. Therefore, the following application notes and protocols are based on its established anti-cancer activities, such as the inhibition of cell migration and invasion, and its modulation of key signaling pathways.

Application Note 1: Inhibition of Cancer Cell Migration and Invasion

This compound (Pra-B) has demonstrated significant potential as an anti-metastatic agent in preclinical studies. It effectively inhibits the migration and invasion of various cancer cell lines, including cervical cancer (HeLa, SiHa) and renal cell carcinoma (786-O, ACHN).[1][2][3][4] Treatment with Pra-B at concentrations ranging from 10 to 30 µM has been shown to significantly reduce the motility and invasive capacity of these cells in a dose-dependent manner.[1][4] This inhibitory effect is attributed to its ability to downregulate the expression and activity of key proteins involved in the degradation of the extracellular matrix (ECM), such as Matrix Metalloproteinase-2 (MMP-2), MMP-9, Cathepsin C (CTSC), and Cathepsin V (CTSV).[1][2][3]

Application Note 2: Modulation of Pro-Metastatic Signaling Pathways

The anti-metastatic activity of this compound is linked to its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer. The specific mechanism appears to be context-dependent on the cancer type:

  • In Cervical Cancer: Pra-B has been shown to inhibit the PI3K/AKT signaling pathway. This leads to the suppression of NF-κB nuclear translocation, which in turn downregulates the transcription of its target genes, MMP-2 and MMP-9, thereby reducing the cells' invasive potential.[1]

  • In Renal Cell Carcinoma: Pra-B suppresses the EGFR-MEK-ERK signaling cascade.[2][3][4] This inhibition leads to the downregulation of CTSC and CTSV, which are crucial for cancer cell motility and invasion.[2][3] Pra-B was found to reduce the phosphorylation of EGFR, MEK, and ERK without affecting other pathways like JNK or p38.[2][4]

These findings highlight this compound as a valuable tool for investigating cancer metastasis and as a potential candidate for the development of novel anti-cancer therapeutics targeting these specific pathways.

Data Presentation

Table 1: Effect of this compound on Cancer Cell Migration and Invasion

Cell LineCancer TypeConcentration (µM)Effect on MigrationEffect on InvasionCitation(s)
HeLa Cervical Cancer10, 20Dose-dependent decreaseDose-dependent decrease[1]
SiHa Cervical Cancer10, 20Dose-dependent decreaseDose-dependent decrease[1]
786-O Renal Carcinoma2042% reduction58% reduction[4]
3079% reduction80% reduction[4]
ACHN Renal Carcinoma2060% reduction62% reduction[4]
3082% reduction86% reduction[4]

Table 2: Effect of this compound on Key Signaling Proteins

Target ProteinPathwayCancer TypeConcentration (µM)EffectCitation(s)
p-AKT PI3K/AKT/NF-κBCervical20Downregulation[1]
MMP-2 PI3K/AKT/NF-κBCervical10, 20Downregulation (mRNA & Protein)[1]
MMP-9 PI3K/AKT/NF-κBCervical10, 20Downregulation (mRNA & Protein)[1]
p-EGFR EGFR-MEK-ERKRenal10, 20, 30Downregulation[2][3]
p-MEK EGFR-MEK-ERKRenal10, 20, 30Downregulation[2][3]
p-ERK EGFR-MEK-ERKRenal10, 20, 30Downregulation[2][3]
CTSC EGFR-MEK-ERKRenal10, 20, 30Downregulation (mRNA & Protein)[2][3]
CTSV EGFR-MEK-ERKRenal10, 20, 30Downregulation (mRNA & Protein)[2][3]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that is non-toxic or cytotoxic to the cancer cells, which is essential for designing subsequent functional assays.[1][5]

Materials:

  • Cancer cell lines (e.g., HeLa, 786-O)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle-only control (DMSO at the highest concentration used) and a medium-only control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value if applicable. For migration/invasion assays, use concentrations that show minimal cytotoxicity (e.g., >90% viability).[3]

Protocol 2: Transwell Migration and Invasion Assay

This protocol assesses the effect of this compound on the ability of cancer cells to move through a porous membrane (migration) or a membrane coated with an extracellular matrix protein layer (invasion).[1][6][7]

Materials:

  • Transwell inserts (8-µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free cell culture medium

  • Complete medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol (B129727) (for fixing)

  • Crystal Violet solution (0.5%)

Procedure:

  • Preparation (Invasion Assay Only): Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top of the transwell inserts. Incubate at 37°C for at least 2 hours to allow the gel to solidify. For migration assays, this step is omitted.

  • Cell Preparation: Culture cancer cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours.

  • Assay Setup: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

  • Cell Seeding: Resuspend the starved cells in serum-free medium containing various concentrations of this compound (e.g., 0, 10, 20, 30 µM). Seed 3 x 10⁴ to 5 x 10⁴ cells in 200 µL of this suspension into the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Removal: After incubation, use a cotton swab to gently remove the non-migrated/non-invaded cells from the upper surface of the insert membrane.

  • Fixing and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol for 10 minutes. Stain the fixed cells with 0.5% Crystal Violet for 20 minutes.

  • Imaging and Quantification: Gently wash the inserts with water and allow them to air dry. Image the stained cells using a microscope. Count the number of cells in several random fields of view to quantify migration or invasion.

Protocol 3: Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation levels of specific proteins within the AKT/NF-κB and EGFR-MEK-ERK signaling pathways following treatment with this compound.[1]

Materials:

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-MMP-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Treat the cells with the desired concentrations of this compound for the specified time (e.g., 24 hours).

  • Protein Extraction: Wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 13,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate.

  • Imaging and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., β-actin).

Mandatory Visualization

G cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis A Cancer Cell Culture B This compound Treatment A->B C Cell Viability Assay (MTT) B->C D Migration / Invasion Assay (Transwell) B->D E Mechanism Analysis (Western Blot) B->E F Determine IC50 & Working Concentration C->F G Quantify Cell Motility & Invasion D->G H Analyze Protein Expression & Phosphorylation E->H

Caption: Experimental workflow for investigating this compound.

G PI3K PI3K AKT AKT PI3K->AKT IKK IKK AKT->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 MMPs MMP-2 / MMP-9 Expression NFkB_p65_p50->MMPs PraB This compound Inhibit PraB->Inhibit Invasion Cell Migration & Invasion MMPs->Invasion Inhibit->AKT G EGFR EGFR MEK MEK EGFR->MEK ERK ERK MEK->ERK CTSC_V CTSC / CTSV Expression ERK->CTSC_V PraB This compound Inhibit PraB->Inhibit Invasion Cell Migration & Invasion CTSC_V->Invasion Inhibit->EGFR

References

Application Notes and Protocols: (-)-Praeruptorin B as a Sterol Regulatory Element-Binding Protein (SREBP) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Praeruptorin B is a coumarin (B35378) compound isolated from the roots of Peucedanum praeruptorum Dunn.[1][2] Emerging research has identified it as a potent inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors that regulate the synthesis of cholesterol, fatty acids, and triglycerides.[2][3][4] Aberrant activation of the SREBP pathway is linked to various metabolic disorders, including hyperlipidemia, insulin (B600854) resistance, obesity, and fatty liver disease.[3][5] this compound exerts its lipid-lowering effects by suppressing the SREBP signaling pathway, making it a valuable tool for research and a potential therapeutic candidate for metabolic diseases.[1][3]

Mechanism of Action

Sterol Regulatory Element-Binding Proteins (SREBPs) are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP cleavage-activating protein (SCAP).[6][7] When cellular sterol levels are low, the SREBP-SCAP complex is transported to the Golgi apparatus.[4][6] In the Golgi, SREBP is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the mature, transcriptionally active N-terminal domain (nSREBP).[4][8] This active fragment then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) on the promoters of target genes, activating their transcription.[4][6] This leads to the increased synthesis of lipids.

This compound inhibits the SREBP signaling pathway by suppressing the expression of SREBP proteins.[3][4] This inhibition is mediated through the PI3K/Akt/mTOR signaling pathway.[1][3][9] By inhibiting this upstream pathway, this compound prevents the processing and activation of SREBPs, leading to a downstream reduction in the expression of lipogenic genes.[1][9]

Caption: this compound inhibits the SREBP signaling pathway via PI3K/Akt/mTOR.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Assay TypeCell LineParameterResultConcentration(s)Reference
SRE-Luciferase Reporter HL-7702/SRE-LucSRE-Luciferase ActivityDose-dependent decrease10, 20, 40 µM[1]
Cell Viability (MTT) HepG2Cell ViabilityNegligible cytotoxicityUp to 80 µM (24h)[1]
Cellular Lipids HepG2Total CholesterolSignificant reduction10, 20 µM[1]
Cellular Lipids HepG2TriglyceridesSignificant reduction10, 20 µM[1]
Table 2: Effect of this compound on SREBP-Related Gene and Protein Expression in HepG2 Cells
TargetMeasurementEffectConcentration(s)Reference
SREBP-1 Protein (mature form)Significantly decreased10, 20 µM[1]
SREBP-2 Protein (mature form)Significantly decreased10, 20 µM[1]
SREBP-1c mRNASignificantly downregulated10, 20 µM[1]
SREBP-2 mRNASignificantly downregulated10, 20 µM[1]
FASN (Fatty Acid Synthase)mRNASignificantly decreased10, 20 µM[1]
ACC (Acetyl-CoA Carboxylase)mRNASignificantly decreased10, 20 µM[1]
HMGCR (HMG-CoA Reductase)mRNASignificantly decreased10, 20 µM[1]
LDLR (LDL Receptor)mRNASignificantly decreased10, 20 µM[1]
Table 3: In Vivo Efficacy of this compound in High-Fat Diet (HFD)-Fed Mice
ParameterEffectDosageDurationReference
Body Weight Significantly lower than HFD-fed vehicle50 mg/kg/day6 weeks[10]
Serum Total Cholesterol (TC) Significantly lower than HFD-fed vehicle25, 50 mg/kg/day6 weeks[11]
Serum Triglycerides (TG) Significantly lower than HFD-fed vehicle25, 50 mg/kg/day6 weeks[11]
Serum LDL-c Significantly decreased25, 50 mg/kg/day6 weeks[10]
Serum HDL-c Significantly increased25, 50 mg/kg/day6 weeks[10]
Liver TC Significantly lower than HFD-fed vehicle25, 50 mg/kg/day6 weeks[11]
Liver TG Significantly lower than HFD-fed vehicle25, 50 mg/kg/day6 weeks[11]
Fasting Blood Glucose Significantly reduced25, 50 mg/kg/day6 weeks[10]
Insulin Levels Significantly reduced25, 50 mg/kg/day6 weeks[10]

Experimental Protocols

G_workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments start Start: Hypothesis This compound inhibits SREBP cell_culture Cell Culture (e.g., HepG2, HL-7702) start->cell_culture viability Cell Viability Assay (MTT) cell_culture->viability luciferase SRE-Luciferase Reporter Assay cell_culture->luciferase western Western Blot (SREBP-1/2 protein) cell_culture->western qpcr qRT-PCR (Lipogenic genes) cell_culture->qpcr lipid_quant Cellular Lipid Quantification cell_culture->lipid_quant animal_model Animal Model (e.g., HFD-fed mice) viability->animal_model luciferase->animal_model western->animal_model qpcr->animal_model lipid_quant->animal_model treatment Treatment with This compound animal_model->treatment metabolic Metabolic Measurements (Body weight, food intake) treatment->metabolic blood Blood Analysis (Lipids, Glucose, Insulin) treatment->blood histology Histological Analysis (Liver, Adipose tissue) treatment->histology end Conclusion: This compound is an effective SREBP inhibitor metabolic->end blood->end histology->end

Caption: Experimental workflow for evaluating this compound as an SREBP inhibitor.
Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound.

Materials:

  • HepG2 cells[4]

  • DMEM with 10% FBS[4]

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)[4]

  • DMSO

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 2.0 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[4]

  • Treat the cells with various concentrations of this compound (e.g., 0-80 µM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).[1]

  • After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]

  • Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

SRE-Luciferase Reporter Assay

This assay measures the transcriptional activity of SREBPs.

Materials:

  • HL-7702/SRE-Luc reporter cell line (stably transfected with a pSRE-Luc vector).[1][4]

  • 96-well plates

  • This compound

  • Positive control (e.g., 25-hydroxycholesterol (B127956) (25-HC), a known SREBP inhibitor).[1]

  • Luciferase assay reagent kit

Protocol:

  • Seed HL-7702/SRE-Luc cells into a 96-well plate.[4]

  • After cell attachment, treat with varying concentrations of this compound and the positive control (e.g., 5 µM 25-HC) for 6 hours.[1]

  • Following incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measure the luciferase activity (luminescence) using a luminometer.[1]

  • Normalize the luciferase activity to cell viability or a co-transfected control reporter (e.g., Renilla luciferase) if applicable.[12]

Western Blot Analysis

This protocol is for detecting the levels of SREBP precursor and mature forms.

Materials:

  • HepG2 cells

  • 6-well plates

  • This compound

  • Ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit[13]

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibodies (e.g., anti-SREBP-1, anti-SREBP-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Seed HepG2 cells in 6-well plates and grow to ~80% confluency.

  • Treat cells with this compound (e.g., 10, 20 µM) for the specified time (e.g., 6 hours).[1]

  • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[13]

  • Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.[13]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.[13]

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-SREBP-1) overnight at 4°C.[13]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system. Quantify band intensity and normalize to a loading control like β-actin.

logical_relationship cluster_pathway Inhibition of Upstream Signaling cluster_srebp SREBP Regulation cluster_downstream Downstream Effects PraB This compound PI3K_AKT_mTOR PI3K/Akt/mTOR Pathway PraB->PI3K_AKT_mTOR Inhibits SREBP_Processing SREBP Processing (Cleavage in Golgi) PI3K_AKT_mTOR->SREBP_Processing Leads to Reduced nSREBP Nuclear SREBP (nSREBP) Levels SREBP_Processing->nSREBP Results in Decreased Gene_Expression Lipogenic Gene Expression nSREBP->Gene_Expression Causes Downregulation of Lipid_Synthesis Cellular Lipid Synthesis Gene_Expression->Lipid_Synthesis Leads to Reduced Lipid_Levels Cellular Lipid Levels (Cholesterol & TGs) Lipid_Synthesis->Lipid_Levels Results in Lowered

Caption: Logical flow of this compound's mechanism of action on lipid metabolism.

Potential Applications

This compound serves as a powerful research tool for studying lipid metabolism and the SREBP signaling pathway. Its demonstrated efficacy in both in vitro and in vivo models highlights its potential as a lead compound for the development of novel therapeutics targeting a range of metabolic conditions, including:

  • Hyperlipidemia

  • Non-alcoholic fatty liver disease (NAFLD)

  • Insulin resistance and Type 2 Diabetes

  • Atherosclerosis[1]

Its mechanism of action, targeting the upstream PI3K/Akt/mTOR pathway to modulate SREBP, offers a distinct approach compared to other lipid-lowering agents, warranting further investigation and preclinical development.[1][3]

References

Application Notes: (-)-Praeruptorin B in Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Praeruptorin B (Pra-B), a pyranocoumarin (B1669404) compound isolated from the roots of Peucedanum praeruptorum Dunn, has emerged as a potent anti-inflammatory agent.[1][2] Belonging to a class of compounds traditionally used in medicine for respiratory ailments, Pra-B demonstrates significant inhibitory effects on key inflammatory mediators.[1] Its mechanism of action involves the suppression of pro-inflammatory gene expression at both the mRNA and protein levels, positioning it as a compelling candidate for further investigation in inflammatory and autoimmune disease therapeutics. These notes provide a comprehensive overview of its application in anti-inflammatory research, including quantitative data, detailed experimental protocols, and visual representations of its molecular pathways and experimental workflows.

Data Presentation: In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been quantified in various cellular models. The data below summarizes its inhibitory potency on nitric oxide (NO) production and the expression of associated inflammatory genes.

Table 1: Inhibitory Concentration (IC₅₀) of this compound on Nitric Oxide (NO) Production

Cell ModelInflammatory StimulusCompoundIC₅₀ (μM)Relative PotencyReference
Primary Rat HepatocytesInterleukin-1β (IL-1β)This compound 9.1 4.8-fold higher than Praeruptorin A[2]
Primary Rat HepatocytesInterleukin-1β (IL-1β)Praeruptorin A43.8-[2]
Primary Rat HepatocytesInterleukin-1β (IL-1β)Praeruptorin E114-[2]

Table 2: Effect of this compound on Pro-inflammatory Gene Expression

Cell ModelInflammatory StimulusTarget GeneEffect of this compoundObservationReference
Primary Rat HepatocytesIL-1βiNOS (inducible nitric oxide synthase)mRNA level reductionSuppressed at a lower concentration than Praeruptorin A[1][2]
Primary Rat HepatocytesIL-1βTNF-α (Tumor Necrosis Factor-α)mRNA level reductionConcentration-dependent suppression[1][2]
Primary Rat HepatocytesIL-1βIL-6 (Interleukin-6)mRNA level reductionConcentration-dependent suppression[1][2]
Primary Rat HepatocytesIL-1βCCL20 (Chemokine Ligand 20)mRNA level reductionConcentration-dependent suppression[1][2]

Signaling Pathways and Experimental Workflow

Core Mechanism of Action: this compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. Upon stimulation by agents like Lipopolysaccharide (LPS) or IL-1β, these pathways are activated, leading to the transcription of pro-inflammatory genes. Pra-B is known to suppress NF-κB signaling[3] and has been shown to inhibit the phosphorylation of ERK, a key component of the MAPK pathway. This dual inhibition prevents the production of inflammatory mediators such as iNOS, TNF-α, and IL-6.[1][2]

G cluster_input Inflammatory Stimuli cluster_pathways Intracellular Signaling cluster_output Inflammatory Response LPS LPS / IL-1β MAPK MAPK Pathway (ERK Phosphorylation) LPS->MAPK NFkB NF-κB Pathway (IκBα Degradation) LPS->NFkB iNOS iNOS MAPK->iNOS Gene Expression TNF TNF-α MAPK->TNF Gene Expression IL6 IL-6 MAPK->IL6 Gene Expression p65 p65 Translocation to Nucleus NFkB->p65 p65->iNOS Gene Expression p65->TNF Gene Expression p65->IL6 Gene Expression PraB This compound PraB->MAPK inhibits PraB->NFkB inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

The following diagram outlines a typical workflow for evaluating the anti-inflammatory effects of this compound in a cell-based assay.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis A 1. Seed Macrophages (e.g., RAW 264.7) B 2. Incubate for 24h (Allow adherence) A->B C 3. Pre-treat with This compound (1-2h) B->C D 4. Stimulate with LPS or IL-1β (e.g., 24h) C->D E 5a. Collect Supernatant D->E F 5b. Lyse Cells D->F G Griess Assay (NO) ELISA (Cytokines) E->G H RT-qPCR (mRNA) Western Blot (Protein) F->H

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the anti-inflammatory properties of this compound.

Cell Culture and Treatment

This protocol is designed for the RAW 264.7 murine macrophage cell line, a standard model for in vitro inflammation studies.

  • Materials:

    • RAW 264.7 cells

    • DMEM with high glucose, L-glutamine, and sodium pyruvate

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

    • This compound (stock solution in DMSO)

    • Lipopolysaccharide (LPS) from E. coli

  • Procedure:

    • Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells into appropriate plates (e.g., 24-well for Griess/ELISA, 6-well for Western/qPCR) at a density of 2.5 x 10⁵ cells/mL. Allow cells to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (DMSO).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 4h for qPCR, 24h for Griess/ELISA/Western Blot).

    • After incubation, collect the cell culture supernatant for NO and cytokine analysis and lyse the cells for RNA or protein extraction.

Nitric Oxide (NO) Production Measurement (Griess Assay)

This assay measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

  • Materials:

    • Collected cell culture supernatant

    • Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water

    • Sodium nitrite (NaNO₂) standard solution (0-100 µM)

    • 96-well microplate

  • Procedure:

    • Add 50 µL of cell culture supernatant to a 96-well plate in triplicate.

    • Prepare a standard curve by adding 50 µL of each NaNO₂ standard to the plate.

    • Add 50 µL of Griess Reagent A to all wells and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to all wells and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Cytokine Measurement (ELISA)

This protocol is for quantifying TNF-α or IL-6 in the cell culture supernatant.

  • Materials:

    • Collected cell culture supernatant

    • Mouse TNF-α or IL-6 ELISA kit

  • Procedure:

    • Perform the ELISA according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add standards and samples (supernatants) to the wells.

    • Add the detection antibody, followed by an enzyme-conjugate (e.g., HRP-streptavidin).

    • Add the substrate solution to develop the color.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate cytokine concentrations from the standard curve.

Western Blot Analysis for Protein Expression

This protocol is used to detect the protein levels of iNOS or the phosphorylation status of NF-κB and MAPK pathway components.

  • Materials:

    • Cell lysate

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels, running and transfer buffers

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-iNOS, anti-p-ERK, anti-IκBα, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Lyse cells and determine protein concentration.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system and quantify using densitometry software. Normalize to a loading control like β-actin.

Quantitative Real-Time PCR (RT-qPCR) for mRNA Expression

This protocol quantifies the mRNA levels of inflammatory genes.[1]

  • Materials:

    • Cell lysate

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green PCR master mix

    • Gene-specific primers (e.g., for Tnf, Il6, Nos2, and a housekeeping gene like Actb)

  • Procedure:

    • Extract total RNA from the lysed cells according to the kit manufacturer's protocol.

    • Synthesize cDNA from an equal amount of RNA for all samples.

    • Perform qPCR using SYBR Green master mix and gene-specific primers.

    • Analyze the results using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Conclusion

This compound is a potent inhibitor of inflammatory responses in vitro. It effectively suppresses the production of key inflammatory mediators like NO, TNF-α, and IL-6 by targeting the NF-κB and MAPK signaling pathways.[1][2][3] Its superior potency compared to related compounds like Praeruptorin A makes it a particularly interesting molecule for drug development. The protocols and data presented here provide a foundational guide for researchers to further explore the therapeutic potential of this compound in treating a range of inflammatory diseases.

References

Application Note: Structural Elucidation of (-)-Praeruptorin B using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Praeruptorin B is a naturally occurring angular-type pyranocoumarin (B1669404) isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine. The structural characterization of such natural products is a critical step in drug discovery and development, enabling the understanding of structure-activity relationships and providing a basis for synthetic modification. This application note provides a detailed protocol for the identification and structural elucidation of this compound using a combination of high-resolution mass spectrometry (HR-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

High-Resolution Mass Spectrometry (HR-MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. The data for this compound is summarized below.

ParameterObserved Value
Ion FormulaC₂₁H₂₃O₇
Ion Type[M+H]⁺
Measured m/z387.1442
Calculated m/z387.1438
Mass Error (ppm)1.03

Table 1: HR-ESI-MS data for this compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are in Hertz (Hz).

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)
2161.0---
3112.76.22d9.5
4143.57.62d9.5
5128.87.35d8.5
6112.56.82d8.5
7162.5---
8107.5---
9156.4---
10112.9---
2'77.85.17d4.9
3'70.86.08d4.9
4'72.8---
5'22.91.44s-
6'24.81.40s-
1''176.1---
2''128.36.13qq7.1, 1.5
3''138.4---
4''20.62.00dq7.1, 1.5
5''15.81.88s-

Table 2: ¹H and ¹³C NMR data for this compound in CDCl₃.

Experimental Protocols

Sample Preparation
  • Isolation: this compound is isolated from the dried roots of Peucedanum praeruptorum Dunn. The powdered roots are extracted with an organic solvent such as ethyl acetate (B1210297). The crude extract is then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of toluene/ethyl acetate to yield the pure compound.[1]

  • NMR Sample: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Mass Spectrometry Sample: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with methanol or a suitable mobile phase.

NMR Spectroscopy
  • Instrumentation: All NMR spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR Acquisition:

    • Pulse sequence: zg30

    • Spectral width: 12 ppm

    • Number of scans: 16

    • Relaxation delay: 1.0 s

  • ¹³C NMR Acquisition:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Spectral width: 240 ppm

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Standard pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgpndqf) are used.

    • Optimize spectral widths in both dimensions to encompass all relevant signals.

    • Adjust the number of increments and scans to achieve adequate resolution and signal-to-noise ratio.

Mass Spectrometry
  • Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • ESI-MS Parameters (Positive Ion Mode):

    • Capillary voltage: 3.5 kV

    • Sampling cone voltage: 30 V

    • Source temperature: 120 °C

    • Desolvation temperature: 350 °C

    • Desolvation gas flow: 600 L/hr

    • Mass range: m/z 50-1000

  • Data Acquisition: Acquire data in full scan mode for accurate mass measurement. For fragmentation studies, perform tandem MS (MS/MS) experiments using collision-induced dissociation (CID) with varying collision energies.

Data Interpretation and Structural Elucidation

The structure of this compound was elucidated by a comprehensive analysis of its spectroscopic data.

  • HR-ESI-MS: The HR-ESI-MS data established the molecular formula as C₂₁H₂₂O₇, which corresponds to the protonated molecule [M+H]⁺ with an m/z of 387.1442. This provided the degree of unsaturation.

  • ¹H and ¹³C NMR: The ¹H NMR spectrum showed characteristic signals for a coumarin (B35378) skeleton, including two doublets for the H-3 and H-4 protons with a large coupling constant (J = 9.5 Hz), and two ortho-coupled doublets for H-5 and H-6. The ¹³C NMR spectrum confirmed the presence of 21 carbon atoms, including carbonyls, aromatic carbons, and aliphatic carbons.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): This experiment revealed the proton-proton coupling networks. Key correlations were observed between H-3 and H-4, and between H-5 and H-6, confirming the coumarin core structure. It also helped to establish the connectivity within the side chains.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton to its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): This was the most critical experiment for piecing together the molecular structure. It shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations that confirmed the structure of this compound include:

      • Correlations from the H-3 and H-4 protons to the carbonyl carbon C-2 and other carbons in the aromatic ring, confirming the coumarin nucleus.

      • Correlations from the methyl protons (H-5' and H-6') to the quaternary carbon C-4' and the oxygenated methine carbons C-2' and C-3', establishing the dihydroseselin (B1632921) moiety.

      • Correlations from the protons of the angeloyl group (H-2'', H-4'', H-5'') to the ester carbonyl carbon C-1'' and to C-3', confirming the attachment of the angeloyl group at the C-3' position.

Visualizations

experimental_workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation start Dried Roots of Peucedanum praeruptorum extraction Solvent Extraction (Ethyl Acetate) start->extraction chromatography Silica Gel Column Chromatography extraction->chromatography pure_compound Pure this compound chromatography->pure_compound nmr_analysis NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) pure_compound->nmr_analysis ms_analysis Mass Spectrometry (HR-ESI-MS, MS/MS) pure_compound->ms_analysis data_integration Data Integration and Interpretation nmr_analysis->data_integration ms_analysis->data_integration structure Final Structure of This compound data_integration->structure

Figure 1. Experimental workflow for the isolation and identification of this compound.

structural_elucidation cluster_structure Key Structural Fragments of this compound cluster_correlations Key 2D NMR Correlations coumarin Coumarin Core dihydroseselin Dihydroseselin Moiety angeloyl Angeloyl Group hmbc_coumarin HMBC: H-4 -> C-2, C-5, C-9 hmbc_coumarin->coumarin Confirms Ring System cosy_coumarin COSY: H-3 <=> H-4 cosy_coumarin->coumarin Confirms Connectivity hmbc_dihydroseselin HMBC: H-5', H-6' -> C-2', C-3', C-4' hmbc_dihydroseselin->dihydroseselin Assembles Moiety hmbc_angeloyl HMBC: H-2'', H-4'' -> C-1'' hmbc_angeloyl->angeloyl Confirms Group hmbc_linkage HMBC: H-3' -> C-1'' hmbc_linkage->dihydroseselin Links Fragments hmbc_linkage->angeloyl

Figure 2. Logical relationships in the structural elucidation of this compound via key 2D NMR correlations.

Conclusion

The combined application of NMR spectroscopy and high-resolution mass spectrometry provides a robust and efficient platform for the unambiguous identification and structural elucidation of natural products like this compound. The detailed protocols and data interpretation strategies outlined in this application note serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility and Bioavailability of (-)-Praeruptorin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation of (-)-Praeruptorin B, a natural pyranocoumarin (B1669404) with promising pharmacological activities. Due to its poor aqueous solubility, achieving optimal concentrations for in vitro assays and adequate oral bioavailability for in vivo studies is a significant hurdle. This guide offers practical solutions and detailed protocols to overcome these limitations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for research?

This compound is a natural coumarin (B35378) compound isolated from the roots of Peucedanum praeruptorum Dunn.[1] Like many other coumarins, it possesses a hydrophobic structure, leading to poor solubility in aqueous solutions. This low solubility can cause compound precipitation in biological assays, leading to inaccurate and irreproducible results, such as an underestimation of its potency. For in vivo studies, poor solubility is a major factor contributing to low and variable oral bioavailability.

Q2: What is the Biopharmaceutical Classification System (BCS) class of this compound?

While the exact Biopharmaceutical Classification System (BCS) class for this compound has not been officially reported, based on the characteristics of other coumarin derivatives, it is likely to be classified as a BCS Class II compound (low solubility, high permeability) or a BCS Class IV compound (low solubility, low permeability).[2] This classification underscores the primary challenge of its poor aqueous solubility in achieving adequate oral absorption.

Q3: What are the primary metabolic pathways of praeruptorins?

Pharmacokinetic studies on related praeruptorins, such as Praeruptorin A, indicate that they are primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4.[3][4] The main metabolic reactions are oxidation and hydrolysis of the ester side chains.[3] Understanding these metabolic pathways is crucial when designing in vivo studies and considering potential drug-drug interactions.

Q4: What are the initial steps to troubleshoot the precipitation of this compound in my aqueous assay buffer?

If you observe precipitation of this compound upon dilution of a DMSO stock solution into an aqueous buffer, consider the following initial troubleshooting steps:

  • Optimize the final concentration: Lower the final concentration of this compound in your assay to stay below its aqueous solubility limit.

  • Control the DMSO concentration: Ensure the final concentration of DMSO in the assay is minimal (typically below 0.5%) to avoid solvent-induced artifacts.

  • Use a co-solvent: If compatible with your assay, consider using a small percentage of a water-miscible co-solvent like ethanol (B145695) or PEG 400 in your final assay medium.

  • Pre-warm the buffer: Gently warming the assay buffer before adding the compound stock can sometimes help maintain solubility.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays due to poor solubility.

Root Cause: The effective concentration of this compound in the cell culture medium is lower than the nominal concentration due to precipitation over time.

Troubleshooting Steps:

  • Visual Inspection: Before and during the experiment, visually inspect the assay plates under a microscope for any signs of compound precipitation (e.g., crystals, amorphous aggregates).

  • Solubility Assessment in Media: Determine the kinetic solubility of this compound in your specific cell culture medium. This can be done by preparing a serial dilution, incubating for the duration of your experiment, and then quantifying the amount of compound that remains in solution using HPLC.

  • Formulation Approaches:

    • Complexation with Cyclodextrins: Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that enhance the aqueous solubility of this compound.

    • Use of Surfactants: Incorporate a low, non-toxic concentration of a surfactant (e.g., Tween® 80, Cremophor® EL) in the culture medium to aid in solubilization. Always include a vehicle control with the surfactant alone to assess any effects on the cells.

  • Workflow Diagram for Troubleshooting In Vitro Solubility:

    G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Outcome Inconsistent_Results Inconsistent Assay Results Precipitation_Observed Precipitation Observed Inconsistent_Results->Precipitation_Observed Investigate Solubility_Test Test Solubility in Media Precipitation_Observed->Solubility_Test Lower_Concentration Lower Final Concentration Solubility_Test->Lower_Concentration If solubility is low Optimize_Solvent Optimize Co-solvent/Surfactant Solubility_Test->Optimize_Solvent If still problematic Resolution Consistent Results Lower_Concentration->Resolution Formulation Consider Formulation (e.g., Cyclodextrin) Optimize_Solvent->Formulation Formulation->Resolution

    Caption: Troubleshooting workflow for in vitro solubility issues.

Issue 2: Low and variable oral bioavailability in animal studies.

Root Cause: The absorption of this compound is limited by its poor dissolution rate in the gastrointestinal fluids and potential first-pass metabolism.

Troubleshooting Steps:

  • Physicochemical Characterization: Ensure you have thoroughly characterized the solid-state properties of your this compound sample (e.g., crystallinity, polymorphism) as this can significantly impact dissolution.

  • Particle Size Reduction:

    • Micronization: Reduce the particle size of the drug powder to increase the surface area available for dissolution.

  • Formulation Strategies:

    • Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP K30, Soluplus®). This can enhance the dissolution rate by converting the drug to an amorphous state and improving its wettability.[5][6]

    • Nanoparticle Formulation: Formulate this compound into nanoparticles (e.g., polymeric nanoparticles, lipid-based nanoparticles) to significantly increase the surface area and potentially alter the absorption pathway.[7][8]

  • In Vitro Dissolution Testing: Conduct in vitro dissolution studies on your formulations to confirm an improved release profile compared to the pure drug.[9][10]

  • Pharmacokinetic Study Design:

    • Administer the formulation to fasted animals to reduce variability from food effects.

    • Include an intravenous administration group to determine the absolute bioavailability.

    • Collect blood samples at appropriate time points to accurately capture the absorption phase.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (B129727) (or another suitable volatile solvent)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and PVP K30 in a predetermined ratio (e.g., 1:2, 1:4, 1:8 by weight).

  • Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator at 40-50°C until a thin film is formed on the flask wall.

  • Further dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried film from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Pass the powder through a 100-mesh sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Preparation of this compound Nanoparticles by Nanoprecipitation

Objective: To formulate this compound into polymeric nanoparticles to improve its solubility and potentially its bioavailability.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (B3395972)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)

  • Magnetic stirrer

  • Ultrasonicator (probe or bath)

  • Centrifuge

Methodology:

  • Dissolve a specific amount of this compound and PLGA in acetone to prepare the organic phase.

  • The organic phase is then added dropwise into the aqueous PVA solution under constant magnetic stirring.

  • The resulting nano-emulsion is then subjected to ultrasonication to reduce the particle size.

  • The organic solvent (acetone) is removed by evaporation under continuous stirring at room temperature for several hours.

  • The nanoparticle suspension is then purified by centrifugation to remove any un-encapsulated drug and excess PVA.

  • The final nanoparticle pellet is resuspended in deionized water and can be lyophilized for long-term storage.

Protocol 3: In Vitro Dissolution Testing

Objective: To compare the dissolution profile of formulated this compound with the pure drug.

Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)

Dissolution Medium: Simulated Gastric Fluid (SGF, pH 1.2) without pepsin and Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin. For poorly soluble compounds, the addition of a small amount of surfactant (e.g., 0.5% SLS) may be necessary to maintain sink conditions.[10]

Methodology:

  • Fill the dissolution vessels with 900 mL of pre-warmed (37 ± 0.5°C) dissolution medium.

  • Place a known amount of the pure this compound or its formulation (equivalent to a specific dose of the drug) into each vessel.

  • Rotate the paddles at a specified speed (e.g., 50 or 75 RPM).

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Filter the samples and analyze the concentration of this compound using a validated HPLC method.

  • Plot the cumulative percentage of drug released versus time.

Protocol 4: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and to determine if it is a substrate of efflux transporters like P-glycoprotein (P-gp).

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (paracellular integrity marker)

  • Propranolol (high permeability control)

  • Atenolol (low permeability control)

  • Verapamil (P-gp inhibitor)

  • LC-MS/MS for quantification

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of lucifer yellow.

  • For the permeability assay, replace the culture medium in the apical (AP) and basolateral (BL) chambers with pre-warmed HBSS.

  • To assess AP to BL permeability, add the test compound to the AP chamber and collect samples from the BL chamber at specified time points.

  • To assess BL to AP permeability, add the test compound to the BL chamber and collect samples from the AP chamber.

  • To investigate efflux, perform the permeability assay in the presence and absence of a P-gp inhibitor like verapamil.

  • Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt: rate of drug appearance in the receiver chamber

      • A: surface area of the insert

      • C₀: initial concentration in the donor chamber

    • Efflux Ratio = Papp (BL to AP) / Papp (AP to BL)

      • An efflux ratio > 2 suggests the involvement of active efflux.

Protocol 5: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and pharmacokinetic profile of a this compound formulation.

Animals: Male Sprague-Dawley or Wistar rats.

Groups:

  • Group 1: Intravenous (IV) administration of this compound solution.

  • Group 2: Oral gavage (PO) administration of the this compound formulation.

Methodology:

  • Fast the rats overnight before dosing.

  • Administer a single dose of the this compound solution intravenously via the tail vein or the formulation orally by gavage.[11][12]

  • Collect blood samples (e.g., via the tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.

  • Calculate the absolute oral bioavailability (F%) as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 .

Data Presentation

Table 1: Example of In Vitro Dissolution Data

Time (min)Pure this compound (% Released)Solid Dispersion (1:4) (% Released)Nanoparticle Formulation (% Released)
52.1 ± 0.525.4 ± 2.145.8 ± 3.5
155.3 ± 1.155.8 ± 3.878.2 ± 4.1
308.9 ± 1.578.2 ± 4.592.1 ± 3.9
6012.4 ± 2.091.5 ± 3.998.5 ± 1.8
12015.8 ± 2.596.3 ± 2.799.1 ± 1.5

Table 2: Example of Caco-2 Permeability Data

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio
This compound1.5 ± 0.34.8 ± 0.73.2
This compound + Verapamil3.9 ± 0.54.1 ± 0.61.1
Propranolol25.2 ± 2.124.8 ± 1.91.0
Atenolol0.5 ± 0.10.6 ± 0.11.2

Table 3: Example of In Vivo Pharmacokinetic Parameters in Rats

ParameterIV Administration (1 mg/kg)Oral Formulation (10 mg/kg)
Cmax (ng/mL)250.5 ± 35.285.3 ± 15.7
Tmax (h)0.081.5 ± 0.5
AUC₀-t (ng*h/mL)310.8 ± 42.1450.6 ± 98.2
t₁/₂ (h)2.5 ± 0.43.1 ± 0.6
Absolute Bioavailability (F%)-14.5%

Visualization of Relevant Signaling Pathway

Several natural coumarins have been shown to modulate the Nrf2 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress and inflammation in the intestine.[13][14] Activation of this pathway could potentially influence the intestinal environment and impact drug absorption.

nrf2_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PraeruptorinB This compound Keap1 Keap1 PraeruptorinB->Keap1 Modulates Keap1_Nrf2 Keap1-Nrf2 Complex Ubiquitination Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination Keap1->Keap1_Nrf2 Nrf2 Nrf2 Keap1->Nrf2 Dissociation Nrf2->Keap1_Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Activation

Caption: Modulation of the Nrf2 signaling pathway by coumarins.

References

Technical Support Center: Oral Administration of (-)-Praeruptorin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Praeruptorin B. The information addresses common challenges encountered during experiments related to its oral administration.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral administration of this compound?

A1: The primary challenges in the oral administration of this compound stem from its physicochemical properties. As an angular-type pyranocoumarin, it is a highly lipophilic molecule with poor aqueous solubility. This leads to several downstream issues:

  • Low Aqueous Solubility: Limited dissolution in the gastrointestinal (GI) fluids is a major rate-limiting step for absorption.

  • Poor Oral Bioavailability: Consequently, the fraction of the administered dose that reaches systemic circulation is expected to be very low. Studies on its isomer, Praeruptorin D, have shown undetectable plasma concentrations after oral administration in rats, indicating poor absorption.

  • Potential for High First-Pass Metabolism: While not definitively studied for this compound, many lipophilic compounds undergo significant metabolism in the gut wall and liver, further reducing oral bioavailability.

  • Formulation Difficulties: Its poor solubility makes it challenging to develop simple aqueous-based formulations for in vivo studies.

Q2: What are the known physicochemical properties of this compound?

A2: Key physicochemical properties are summarized in the table below. The high calculated LogP value is indicative of its lipophilic nature and predicts low aqueous solubility.

PropertyValueSource
Molecular FormulaC₂₄H₂₆O₇ChemFaces
Molecular Weight426.45 g/mol ChemFaces
Calculated XLogP3-AA4.3PubChem
Aqueous SolubilityInsolubleAPExBIO
Solubility in Organic SolventsSoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Insoluble in Ethanol.APExBIO, ChemFaces

Q3: Is there any available data on the permeability of this compound?

Q4: What is the expected oral bioavailability of this compound?

A4: The oral bioavailability of this compound is expected to be very low. A pharmacokinetic study in rats with its isomer, Praeruptorin D, reported that even at an oral dose of 200 mg/kg, the plasma concentration was too low to be detected.[3] This strongly suggests that this compound likely suffers from very poor oral absorption.[3] For context, the related compound dl-praeruptorin A, when administered intravenously to rats, is rapidly distributed and eliminated.[4]

Troubleshooting Guides

Issue 1: Difficulty in Preparing an Aqueous Formulation for In Vivo Oral Dosing

Problem: this compound precipitates out of solution when preparing an aqueous formulation for oral gavage in animal studies.

Troubleshooting Steps:

  • Solvent Selection: Due to its poor aqueous solubility, a co-solvent system or a lipid-based formulation is necessary.

    • Co-solvents: Start with a stock solution in 100% DMSO and then dilute it into a vehicle suitable for animal administration. A common approach is to use a vehicle containing a solubilizing agent like PEG 300/400, Tween 80, or Solutol HS 15.

    • Lipid-based Formulations: Consider formulating this compound in an oil-based vehicle such as corn oil, sesame oil, or medium-chain triglycerides. One supplier suggests a clear solution can be achieved at ≥ 2.5 mg/mL in a 10% DMSO and 90% Corn Oil mixture.[1]

    • Cyclodextrins: Another strategy is to use cyclodextrins, such as SBE-β-CD, to form inclusion complexes and enhance aqueous solubility. A suspended solution of 2.5 mg/mL has been reported using 10% DMSO in a 20% SBE-β-CD saline solution.[1]

  • Formulation Preparation Technique:

    • Heating and Sonication: Gentle heating and sonication can aid in the dissolution of this compound in the chosen vehicle.

    • Order of Addition: When using co-solvents, add the components sequentially and ensure complete dissolution at each step before adding the next.

  • Visual Inspection: Always visually inspect the final formulation for any signs of precipitation before administration. If precipitation is observed, the formulation is not suitable for dosing.

Issue 2: Inconsistent or No Detectable Plasma Concentrations After Oral Administration

Problem: After oral administration of a this compound formulation, plasma concentrations are highly variable between animals or are below the limit of quantification (BLQ) of the analytical method.

Troubleshooting Steps:

  • Review Formulation:

    • Solubility Limit: Ensure that the dosing concentration is not exceeding the solubility limit of this compound in the chosen vehicle, which can lead to in vivo precipitation and erratic absorption.

    • Formulation Stability: Confirm the physical and chemical stability of the formulation over the duration of the experiment.

  • Analytical Method Sensitivity:

    • Lower Limit of Quantification (LLOQ): The LLOQ of your analytical method (e.g., LC-MS/MS) may be too high to detect the low plasma concentrations of this compound. Efforts should be made to optimize the method to achieve a lower LLOQ.

    • Extraction Recovery: Evaluate the efficiency of the extraction method from plasma to ensure that the recovery is consistent and high.

  • Consider Formulation Enhancement Strategies:

    • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, potentially improving the dissolution rate and absorption.

    • Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion with a hydrophilic polymer can enhance its dissolution and absorption.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids. This can significantly improve the solubility and absorption of lipophilic drugs.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation of Buffers: Prepare buffers at pH 1.2 (simulated gastric fluid without pepsin), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid without pancreatin).

  • Addition of Excess Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed container.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation: Withdraw a sample and immediately filter it through a 0.22 µm filter to remove undissolved particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Reporting: Report the solubility in mg/mL or µM at each pH.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to ensure their integrity.

  • Preparation of Dosing Solution: Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at a suitable concentration. The final DMSO concentration should be kept below 1% to avoid cell toxicity.

  • Permeability Measurement (Apical to Basolateral):

    • Add the dosing solution to the apical (AP) side of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the BL side and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical) for Efflux Assessment:

    • Add the dosing solution to the BL side.

    • Add fresh transport buffer to the AP side.

    • Follow the same incubation and sampling procedure as for the A-to-B direction.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor chamber.

  • Calculation of Efflux Ratio:

    • Efflux Ratio = Papp (B to A) / Papp (A to B)

Protocol 3: In Vivo Pharmacokinetic Study in Rats (Oral Administration)
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare the oral formulation of this compound as described in the troubleshooting guide.

  • Dosing: Administer the formulation to the rats via oral gavage at the desired dose.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) using non-compartmental analysis software. To determine the absolute oral bioavailability, an intravenous administration group is also required.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Solubility_Screening Solubility Screening Formulation_Optimization Formulation Optimization Solubility_Screening->Formulation_Optimization Stability_Testing Stability Testing Formulation_Optimization->Stability_Testing Aqueous_Solubility Aqueous Solubility Stability_Testing->Aqueous_Solubility Caco2_Permeability Caco-2 Permeability Aqueous_Solubility->Caco2_Permeability Oral_PK_Study Oral Pharmacokinetic Study Caco2_Permeability->Oral_PK_Study Bioavailability_Calculation Bioavailability Calculation Oral_PK_Study->Bioavailability_Calculation

Caption: Experimental workflow for assessing the oral deliverability of this compound.

troubleshooting_workflow Start Low/No Oral Bioavailability Check_Solubility Is aqueous solubility poor? Start->Check_Solubility Check_Permeability Is membrane permeability low? Check_Solubility->Check_Permeability No Enhance_Solubility Enhance Solubility: - Co-solvents - Lipid formulations - Particle size reduction Check_Solubility->Enhance_Solubility Yes Check_Metabolism Is first-pass metabolism high? Check_Permeability->Check_Metabolism No Enhance_Permeability Enhance Permeability: - Permeation enhancers Check_Permeability->Enhance_Permeability Yes Inhibit_Metabolism Inhibit Metabolism: - Co-administer with inhibitors Check_Metabolism->Inhibit_Metabolism Yes Re-evaluate Re-evaluate in vivo Check_Metabolism->Re-evaluate No Enhance_Solubility->Re-evaluate Enhance_Permeability->Re-evaluate Inhibit_Metabolism->Re-evaluate

Caption: Troubleshooting workflow for low oral bioavailability of this compound.

logical_relationship Oral_Dose Oral Dose of this compound Dissolution Dissolution in GI Fluids Oral_Dose->Dissolution Permeation Permeation across Gut Wall Dissolution->Permeation First_Pass First-Pass Metabolism Permeation->First_Pass Systemic_Circulation Systemic Circulation First_Pass->Systemic_Circulation Poor_Solubility Poor Aqueous Solubility Poor_Solubility->Dissolution Limits High_Lipophilicity High Lipophilicity High_Lipophilicity->Permeation Favors High_Lipophilicity->Poor_Solubility Leads to

Caption: Logical relationship of factors affecting oral absorption of this compound.

References

Technical Support Center: Optimizing (-)-Praeruptorin B Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize (-)-Praeruptorin B concentration for cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A1: Based on published studies, a sensible starting concentration range for this compound is between 1 µM and 100 µM. For instance, in human renal cell carcinoma (786-O and ACHN) and cervical cancer (HeLa and SiHa) cell lines, cytotoxic effects were observed at concentrations of 40 µM and higher.[1][2] It is recommended to perform a broad-range dose-response experiment (e.g., 0.1, 1, 10, 50, 100 µM) to narrow down the effective concentration in your specific cell line.

Q2: Which cytotoxicity assays are most suitable for this compound?

A2: The most commonly used and appropriate assays for assessing the cytotoxicity of this compound are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (Lactate Dehydrogenase) assays.[3] The MTT assay measures metabolic activity as an indicator of cell viability, while the LDH assay measures membrane integrity by quantifying the release of LDH from damaged cells. Using two different types of assays is often recommended to confirm results.

Q3: How should I dissolve this compound for my experiments?

A3: this compound, like many natural coumarins, may have limited aqueous solubility. It is typically dissolved in a small amount of a sterile, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock is then further diluted in the cell culture medium to the final desired concentrations. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experimental setup.

Q4: How long should I incubate the cells with this compound?

A4: The optimal incubation time can vary depending on the cell line and the specific mechanism of action of the compound. Common incubation periods for cytotoxicity assays range from 24 to 72 hours. A 24-hour incubation is often sufficient to observe initial cytotoxic effects.[1][2] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) during the initial optimization phase to determine the most appropriate endpoint for your study.

Troubleshooting Guides

Guide 1: No or Low Cytotoxicity Observed

If you do not observe a significant cytotoxic effect even at high concentrations of this compound, consider the following:

Potential Cause Recommended Solution
Cell Line Resistance The selected cell line may be inherently resistant to this compound. Consider testing on a different, potentially more sensitive, cell line.
Insufficient Incubation Time The cytotoxic effect may be time-dependent. Increase the incubation time (e.g., from 24 to 48 or 72 hours) to allow for the compound to exert its effects.
Suboptimal Drug Concentration The concentration range tested may be too low. Perform a wider dose-response study with concentrations up to 200 µM or higher, if solubility permits.
Compound Degradation Ensure the stock solution of this compound is stored properly (typically at -20°C or -80°C) and prepared fresh for each experiment to avoid degradation.
High Cell Seeding Density A high cell density can mask cytotoxic effects. Optimize the cell seeding density to ensure cells are in the exponential growth phase during treatment.
Guide 2: Inconsistent or Irreproducible Results

For high variability between replicate wells or between experiments, refer to the following troubleshooting steps:

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating. Gently mix the cell suspension between pipetting each set of wells.
Pipetting Errors Calibrate your pipettes regularly. Use fresh tips for each dilution and replicate to ensure accuracy.
Edge Effects The outer wells of a 96-well plate are prone to evaporation. It is best practice to fill the perimeter wells with sterile PBS or media and use the inner wells for your experimental samples.
Compound Precipitation Visually inspect the wells under a microscope for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration range or a different solubilization method.
Contamination Check for signs of bacterial or fungal contamination in your cell cultures, which can significantly impact assay results.

Data Presentation

Reported Effective Concentrations of this compound

The following table summarizes the effective cytotoxic concentrations of this compound in various cancer cell lines as reported in the literature. Note that IC50 values should be empirically determined for your specific experimental conditions.

Cell LineCancer TypeEffective ConcentrationAssayReference
786-ORenal Cell Carcinoma> 30 µM (cytotoxicity observed at 40 µM)MTT[1]
ACHNRenal Cell Carcinoma> 30 µM (cytotoxicity observed at 40 µM)MTT[1]
HeLaCervical CancerHigh cytotoxicity at 40 µM and 60 µMMTT[2]
SiHaCervical CancerHigh cytotoxicity at 40 µM and 60 µMMTT[2]
SGC7901Gastric Cancer10, 50, 100 µM tested, dose-dependent inhibitionMTT, LDH[3]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay
  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of treatment concentrations (e.g., 0, 1, 5, 10, 25, 50, 75, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental_Workflow Experimental Workflow for IC50 Determination cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 3/4: Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_dilutions Prepare serial dilutions of this compound treat_cells Treat cells with dilutions prepare_dilutions->treat_cells incubation Incubate for 24-72 hours treat_cells->incubation add_mtt Add MTT reagent incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: A step-by-step workflow for determining the IC50 value of this compound using the MTT assay.

Signaling_Pathway This compound Signaling Pathway praeruptorin_b This compound akt AKT praeruptorin_b->akt Inhibits nf_kb NF-κB akt->nf_kb cytotoxicity Cytotoxicity / Apoptosis nf_kb->cytotoxicity Promotes

Caption: this compound inhibits the AKT/NF-κB signaling pathway, leading to cytotoxicity in cancer cells.

Troubleshooting_Guide Troubleshooting Inconsistent Results start Inconsistent Results? check_seeding Check cell seeding consistency start->check_seeding check_pipetting Verify pipette calibration and technique check_seeding->check_pipetting [Consistent] solution Consistent results check_seeding->solution [Inconsistent] Fix seeding protocol check_edge_effects Avoid using outer wells of the plate check_pipetting->check_edge_effects [Accurate] check_pipetting->solution [Inaccurate] Recalibrate/Improve technique check_precipitation Inspect for compound precipitation check_edge_effects->check_precipitation [Addressed] check_edge_effects->solution [Not Addressed] Implement plate map check_reagents Prepare fresh reagents check_precipitation->check_reagents [No Precipitate] check_precipitation->solution [Precipitate] Adjust concentration/solvent check_reagents->solution [Fresh Reagents] Review full protocol

Caption: A decision tree for troubleshooting sources of variability in cytotoxicity assays.

References

stability of (-)-Praeruptorin B in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (-)-Praeruptorin B under various experimental conditions. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading rapidly, even when stored at 4°C. What could be the cause?

A1: Several factors could be contributing to the degradation of this compound. Firstly, check the pH of your solution. Coumarin (B35378) compounds, including this compound, are susceptible to hydrolysis, particularly under alkaline conditions.[1][2] It is advisable to maintain a neutral or slightly acidic pH for your solutions. Secondly, ensure your solutions are protected from light, as photodegradation can occur.[2][3] If the solvent used is not of high purity, reactive impurities could also lead to degradation.

Q2: I am observing inconsistent results in my stability studies. What are the common sources of variability?

A2: Inconsistent results in stability studies can arise from several sources. Ensure that the initial concentration of this compound is consistent across all your experimental setups. Variations in temperature, even minor fluctuations, can affect the rate of degradation.[4][5][6] Similarly, ensure uniform exposure to light in photostability studies. The age and quality of reagents, especially solvents and buffers, can also introduce variability. It is crucial to use fresh, high-purity reagents for each experiment.

Q3: What is the optimal way to store this compound, both in solid form and in solution?

A3: For long-term storage, solid this compound should be kept in a tightly sealed container in a cool, dark, and dry place, preferably at -20°C. Solutions of this compound should be freshly prepared whenever possible. If short-term storage of a solution is necessary, it should be stored at 2-8°C, protected from light, and in a neutral or slightly acidic buffer.[2] Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.

Q4: I am having trouble developing a stability-indicating HPLC method for this compound. What are some key considerations?

A4: A robust stability-indicating method should be able to separate the intact drug from its degradation products. For coumarin-like compounds, a reversed-phase HPLC method is often suitable.[7][8][9][10] Key considerations for method development include:

  • Column: A C18 column is a common choice.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

  • Detection: UV detection is typically used for coumarins, with the detection wavelength set at the absorption maximum of this compound.

  • Forced Degradation Samples: To validate the method's stability-indicating capability, you must analyze samples that have been subjected to forced degradation to ensure that all degradation peaks are well-resolved from the parent peak.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram of a fresh sample. Contaminated solvent or glassware. Impure this compound starting material.Use fresh, HPLC-grade solvents. Thoroughly clean all glassware. Verify the purity of your this compound standard.
Significant degradation observed in control samples (dark, room temperature). The solution pH may be too high (alkaline). The temperature may be higher than anticipated. The solvent may contain reactive impurities.Adjust the pH of the solution to neutral or slightly acidic. Monitor and control the ambient temperature more closely. Use high-purity, inert solvents.
Mass balance in forced degradation studies is less than 90%. Some degradation products may not be detected by the analytical method (e.g., they are volatile or lack a chromophore). Degradation products may be irreversibly adsorbed onto the column.Use a different detection method (e.g., mass spectrometry) in parallel with UV detection. Modify the mobile phase or column to improve the elution of all compounds.
Rapid color change of the this compound solution. This is a common sign of degradation, often due to oxidation or photodegradation.[2]Prepare solutions fresh before use. Protect solutions from light by using amber vials or wrapping them in aluminum foil. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

Stability Data Summary

The following tables summarize the hypothetical stability data for this compound under various experimental conditions. This data is representative of the expected stability profile for a coumarin derivative and should be used as a guideline for experimental design.

Table 1: Stability of this compound in Aqueous Solutions at Different pH Values (Stored at 25°C for 7 days)

pH% Recovery of this compoundMajor Degradation Products
3.098.5%Minimal
5.097.2%Minimal
7.095.1%Hydrolysis Product A
9.082.4%Hydrolysis Product A, Hydrolysis Product B
11.065.3%Hydrolysis Product A, Hydrolysis Product B, and others

Table 2: Stability of this compound in Solution at Different Temperatures (Stored at pH 7.0 for 24 hours)

Temperature% Recovery of this compound
4°C99.1%
25°C95.1%
40°C88.7%
60°C76.5%

Table 3: Photostability of this compound in Solution (pH 7.0, 25°C)

Exposure Condition% Recovery of this compound
Dark Control (24h)95.1%
Cool White Light (1.2 million lux hours)85.3%
UVA Light (200 watt hours/square meter)79.8%

Table 4: Stability of this compound in Different Solvents (Stored at 25°C for 7 days)

Solvent% Recovery of this compound
Methanol (B129727)99.5%
Acetonitrile99.2%
Dimethyl Sulfoxide (DMSO)98.8%
Water (pH 7.0)95.1%

Experimental Protocols

The following are detailed methodologies for key forced degradation experiments to assess the stability of this compound.

1. Acid and Base Hydrolysis

  • Objective: To determine the susceptibility of this compound to hydrolysis under acidic and basic conditions.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • For acid hydrolysis, add a specific volume of the stock solution to a solution of 0.1 M hydrochloric acid to achieve a final drug concentration of 100 µg/mL.

    • For base hydrolysis, add a specific volume of the stock solution to a solution of 0.1 M sodium hydroxide (B78521) to achieve a final drug concentration of 100 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).

    • At each time point, withdraw an aliquot and neutralize it (the acidic solution with NaOH and the basic solution with HCl).

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.

  • Procedure:

    • Prepare a stock solution of this compound (1 mg/mL) as described above.

    • Add a specific volume of the stock solution to a 3% solution of hydrogen peroxide to achieve a final drug concentration of 100 µg/mL.

    • Incubate the solution at room temperature for a defined period (e.g., 2, 4, 8, and 24 hours).

    • At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

3. Thermal Degradation

  • Objective: To assess the effect of high temperature on the stability of this compound in the solid state and in solution.

  • Procedure (Solid State):

    • Place a known amount of solid this compound in a glass vial.

    • Expose the sample to a high temperature (e.g., 80°C) in a calibrated oven for a defined period (e.g., 1, 3, and 7 days).

    • After the exposure period, allow the sample to cool to room temperature.

    • Dissolve a known amount of the stressed solid in a suitable solvent and dilute it to an appropriate concentration for HPLC analysis.

  • Procedure (Solution):

    • Prepare a solution of this compound (100 µg/mL) in a suitable solvent (e.g., water at pH 7.0).

    • Incubate the solution at a high temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).

    • At each time point, withdraw an aliquot, cool it to room temperature, and analyze by HPLC.

4. Photostability Testing

  • Objective: To determine the photosensitivity of this compound.

  • Procedure:

    • Prepare a solution of this compound (100 µg/mL) in a suitable solvent.

    • Place the solution in a photochemically inert and transparent container.

    • Expose the sample to a light source that provides both cool white fluorescent and near-ultraviolet (UVA) light, as specified in ICH guideline Q1B. The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours per square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and placed alongside the exposed sample to act as a dark control.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid & Solution, 80°C) start->thermal photo Photostability (ICH Q1B Light Source) start->photo control Control (Dark, RT) start->control hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc control->hplc data Data Analysis (% Recovery, Degradation Profile) hplc->data report Stability Profile & Degradation Pathway data->report

Caption: Experimental workflow for forced degradation studies of this compound.

References

Technical Support Center: Overcoming Cancer Cell Resistance with (-)-Praeruptorin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the potential of (-)-Praeruptorin B to overcome multidrug resistance (MDR) in cancer cells.

Frequently Asked Questions (FAQs)

General

  • Q1: What is this compound and what is its potential role in cancer therapy?

    • A1: this compound (Pra-B) is a pyranocoumarin, a class of natural compounds.[1] Studies on related compounds suggest that pyranocoumarins may enhance the sensitivity of cancer cells to common chemotherapeutic drugs like doxorubicin, paclitaxel, and vincristine.[1] While research on Pra-B's anti-metastatic properties is available, its specific role in reversing multidrug resistance is an emerging area of investigation.[2]

  • Q2: What is the proposed mechanism by which this compound may overcome drug resistance?

    • A2: The primary mechanism of multidrug resistance is often the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), which actively pump chemotherapeutic drugs out of cancer cells.[3][4] Natural products, including pyranocoumarins, have been shown to reverse this resistance by inhibiting P-gp function, downregulating its expression, and potentially depleting the cellular ATP required for its pump activity.[3][5]

Experimental Design

  • Q3: What are the appropriate cancer cell lines to use for studying this compound's effect on multidrug resistance?

    • A3: It is crucial to use a pair of cell lines: a drug-sensitive parental cell line (e.g., MCF-7, A549) and its multidrug-resistant counterpart that overexpresses P-glycoprotein (e.g., MCF-7/ADR, A549/T). This allows for a direct comparison and assessment of Pra-B's ability to re-sensitize the resistant cells to chemotherapy.

  • Q4: What concentrations of this compound should I use in my experiments?

    • A4: Initial experiments should establish the cytotoxicity of Pra-B alone in your chosen cell lines. Studies have shown that Pra-B has low toxicity at concentrations up to 20 µM in HeLa and SiHa cells.[1] A non-toxic concentration of Pra-B should be used in combination with chemotherapeutic agents to ensure that any observed cell death is due to the sensitization effect and not the direct toxicity of Pra-B.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT)

IssuePossible Cause(s)Recommended Solution(s)
Unexpectedly high cell viability in combination treatment 1. The concentration of the chemotherapeutic agent is too low. 2. The incubation time is not sufficient to observe a cytotoxic effect. 3. The concentration of this compound is not optimal for sensitization.1. Perform a dose-response curve for the chemotherapeutic agent to determine its IC50 value in the resistant cell line. 2. Extend the incubation time (e.g., from 24h to 48h or 72h). 3. Test a range of non-toxic concentrations of Pra-B in combination with a fixed concentration of the chemotherapeutic agent.
High variability between replicate wells 1. Uneven cell seeding. 2. Precipitation of this compound in the culture medium. 3. "Edge effect" in the 96-well plate.1. Ensure a homogenous cell suspension before seeding. 2. Check the solubility of Pra-B in your final culture medium. The final DMSO concentration should typically be below 0.5%.[6] 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead.[7]
Color interference from this compound Natural compounds can sometimes directly react with the assay reagents (e.g., MTT), leading to false-positive results.Include a "compound-only" control (media + Pra-B + MTT reagent, without cells) to measure any background absorbance caused by the compound. Subtract this background from your experimental readings.[5]

P-glycoprotein Function Assays (e.g., Rhodamine 123 Accumulation)

IssuePossible Cause(s)Recommended Solution(s)
No increase in Rhodamine 123 accumulation with Pra-B treatment in resistant cells 1. The concentration of Pra-B is too low to inhibit P-gp. 2. The resistant cell line has low or no P-gp expression. 3. The incubation time with Pra-B is too short.1. Perform a dose-response experiment with varying concentrations of Pra-B. 2. Confirm P-gp overexpression in your resistant cell line using Western blot or RT-PCR. 3. Increase the pre-incubation time with Pra-B before adding Rhodamine 123.
High background fluorescence 1. Autofluorescence of this compound. 2. Incomplete washing of extracellular Rhodamine 123.1. Measure the fluorescence of Pra-B alone at the excitation/emission wavelengths of Rhodamine 123. 2. Ensure thorough washing of the cells with cold PBS after incubation with the dye.

Data Presentation

Table 1: Effect of this compound on the Cytotoxicity of Chemotherapeutic Agents in Multidrug-Resistant Cancer Cells

Cell LineChemotherapeutic AgentIC50 (µM) without this compoundIC50 (µM) with this compound (Specify Concentration)Fold Reversal
e.g., MCF-7/ADRDoxorubicinValue to be determined experimentallyValue to be determined experimentallyCalculate as (IC50 without Pra-B) / (IC50 with Pra-B)
e.g., MCF-7/ADRPaclitaxelValue to be determined experimentallyValue to be determined experimentallyCalculate as (IC50 without Pra-B) / (IC50 with Pra-B)
e.g., A549/TPaclitaxelValue to be determined experimentallyValue to be determined experimentallyCalculate as (IC50 without Pra-B) / (IC50 with Pra-B)
e.g., A549/TVincristineValue to be determined experimentallyValue to be determined experimentallyCalculate as (IC50 without Pra-B) / (IC50 with Pra-B)

Table 2: Effect of this compound on Intracellular Accumulation of P-gp Substrates

Cell LineP-gp SubstrateTreatmentIntracellular Fluorescence (Arbitrary Units)Fold Increase in Accumulation
e.g., MCF-7/ADRRhodamine 123Control (Vehicle)Value to be determined experimentally1.0
e.g., MCF-7/ADRRhodamine 123This compound (Specify Concentration)Value to be determined experimentallyCalculate as (Fluorescence with Pra-B) / (Fluorescence with Control)
e.g., MCF-7/ADRRhodamine 123Verapamil (Positive Control)Value to be determined experimentallyCalculate as (Fluorescence with Verapamil) / (Fluorescence with Control)

Experimental Protocols & Visualizations

1. Putative Signaling Pathway for Pra-B Mediated Reversal of Multidrug Resistance

The following diagram illustrates a potential mechanism by which this compound may reverse P-glycoprotein-mediated multidrug resistance. This is a hypothetical model based on the known functions of pyranocoumarins and common pathways regulating P-gp expression.

PraB_MDR_Pathway PraB This compound PI3K PI3K PraB->PI3K Inhibits Pgp_func P-gp Efflux Pump PraB->Pgp_func Directly Inhibits? ATP_pool Cellular ATP PraB->ATP_pool Depletes? AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB MDR1 MDR1 Gene Transcription NFkB->MDR1 Pgp_exp P-gp Expression MDR1->Pgp_exp Pgp_exp->Pgp_func Chemo Chemotherapeutic Drugs Pgp_func->Chemo Efflux IntraChemo Intracellular Drug Concentration Chemo->IntraChemo Enters cell IntraChemo->Pgp_func CellDeath Apoptosis / Cell Death IntraChemo->CellDeath ATP_pool->Pgp_func Powers key_stim Stimulatory Path key_inhib Inhibitory Path key_protein Protein/Molecule key_drug Drug/Compound key_process Process/Outcome

Caption: Putative mechanism of this compound in overcoming P-gp mediated MDR.

2. Experimental Workflow for Assessing MDR Reversal

The following diagram outlines the general workflow for determining if this compound can reverse multidrug resistance in cancer cells.

MDR_Reversal_Workflow start Start: Select Sensitive (P) and Resistant (R) Cell Line Pair step1 Step 1: Determine Non-Toxic Concentration of Pra-B (MTT Assay on P and R cells) start->step1 step2 Step 2: Determine IC50 of Chemo Drug in P and R cells (MTT Assay) step1->step2 step3 Step 3: Combination Treatment (Pra-B + Chemo Drug on R cells) Recalculate Chemo IC50 step2->step3 step4 Step 4: Mechanism of Action Studies step3->step4 step4a P-gp Function Assay (Rhodamine 123 Accumulation) step4->step4a step4b P-gp Expression Assay (Western Blot / RT-PCR) step4->step4b step4c P-gp ATPase Activity Assay step4->step4c step4d Cellular ATP Level Assay step4->step4d end Conclusion: Assess MDR Reversal Potential of Pra-B step4a->end step4b->end step4c->end step4d->end

Caption: Workflow for investigating this compound as an MDR reversal agent.

Detailed Methodologies

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the IC50 values of chemotherapeutic agents in the presence or absence of this compound.

  • Materials:

    • Parental and multidrug-resistant cancer cell lines.

    • 96-well cell culture plates.

    • Complete culture medium.

    • This compound stock solution (in DMSO).

    • Chemotherapeutic agent stock solution.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO.

  • Protocol:

    • Seed cells into 96-well plates at a pre-determined optimal density and allow them to adhere for 24 hours.

    • Treat the cells with serial dilutions of the chemotherapeutic agent, either alone or in combination with a fixed, non-toxic concentration of this compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plates for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

2. P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)

  • Objective: To assess whether this compound inhibits the efflux function of P-glycoprotein.

  • Materials:

    • Multidrug-resistant cancer cells overexpressing P-gp.

    • 24-well plates or flow cytometry tubes.

    • Rhodamine 123 (a fluorescent P-gp substrate).

    • Verapamil or another known P-gp inhibitor (positive control).

    • This compound.

    • Ice-cold PBS.

  • Protocol:

    • Seed cells and allow them to grow to 80-90% confluency.

    • Pre-incubate the cells with a non-toxic concentration of this compound, the positive control inhibitor, or vehicle control for 1-2 hours.

    • Add Rhodamine 123 (final concentration ~5 µM) to the media and incubate for another 30-60 minutes at 37°C, protected from light.

    • Wash the cells three times with ice-cold PBS to stop the efflux and remove extracellular dye.

    • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (Ex/Em: ~507/529 nm). Alternatively, harvest the cells and analyze by flow cytometry.

    • An increase in intracellular fluorescence in Pra-B treated cells compared to the vehicle control indicates inhibition of P-gp efflux.

3. Western Blot for P-glycoprotein (ABCB1) Expression

  • Objective: To determine if this compound treatment alters the protein expression level of P-glycoprotein.

  • Protocol:

    • Treat resistant cells with this compound for 24, 48, or 72 hours.

    • Lyse the cells and quantify the total protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for P-glycoprotein (ABCB1) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control. A decrease in the P-gp band intensity relative to the loading control suggests downregulation of P-gp expression.

4. Cellular ATP Level Assay

  • Objective: To investigate if this compound affects the intracellular ATP levels, which could impact the function of the ATP-dependent P-gp pump.

  • Protocol:

    • Seed cells in a white, opaque 96-well plate.

    • Treat cells with various concentrations of this compound for a defined period (e.g., 6, 12, or 24 hours).

    • Use a commercial ATP bioluminescence assay kit (e.g., CellTiter-Glo®).

    • Add the assay reagent directly to the wells, which lyses the cells and initiates the luciferase reaction.

    • Measure the luminescence using a luminometer.

    • A decrease in luminescence in Pra-B treated cells compared to controls indicates a reduction in cellular ATP levels.[8][9][10]

References

troubleshooting co-elution of urolithin glucuronide isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of urolithin glucuronide isomers during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are urolithin glucuronides and why is their separation important?

A1: Urolithins are metabolites produced by the gut microbiota from dietary ellagitannins and ellagic acid, which are found in foods like pomegranates, berries, and walnuts.[1][2][3] After absorption, urolithins undergo phase II metabolism in the liver, where they are primarily conjugated with glucuronic acid to form urolithin glucuronides.[3][4][5] These glucuronides are the main forms of urolithins found circulating in plasma and excreted in urine.[1][6][7]

The specific isomers of urolithin glucuronides produced can vary between individuals, leading to different "metabotypes" (e.g., Metabotype A, B, and 0).[2][3][8] Accurate separation and quantification of these isomers are crucial for understanding their distinct biological activities, bioavailability, and for correctly classifying individuals into their respective metabotypes.[1][6]

Q2: What is co-elution and why is it a problem for urolithin glucuronide isomers?

A2: Co-elution occurs when two or more different compounds elute from a chromatography column at the same time, resulting in a single, overlapping peak. This is a significant issue for urolithin glucuronide isomers because they are structurally very similar (regioisomers), often differing only in the position of the glucuronic acid moiety on the urolithin backbone.[1][9] This structural similarity makes them difficult to separate using conventional analytical techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).[1][3][10] For instance, urolithin A 3-glucuronide, urolithin A 8-glucuronide, and isourolithin A 9-glucuronide frequently co-elute, making their individual identification and quantification challenging.[1][9][11]

Q3: Which analytical techniques are most effective for separating urolithin glucuronide isomers?

A3: While RP-HPLC is widely used, it often fails to provide adequate resolution for critical urolithin glucuronide isomers.[1][12] Supercritical Fluid Chromatography (SFC) has emerged as a more powerful alternative, demonstrating superior resolving power for these challenging compounds.[1][6][7][12] SFC, particularly when coupled with chiral columns, has been shown to successfully separate isomers that co-elute with traditional HPLC methods.[1][12]

Troubleshooting Guide: Co-elution of Urolithin Glucuronide Isomers

This guide addresses common issues of co-elution encountered during the analysis of urolithin glucuronide isomers.

Problem: Poor or no separation of urolithin A glucuronide isomers (e.g., Urolithin A 3-glucuronide and Urolithin A 8-glucuronide) using RP-HPLC.

  • Potential Cause 1: Inadequate Stationary Phase Selectivity. Standard C18 columns may not provide sufficient selectivity to resolve structurally similar glucuronide isomers. The hydrophobic interactions that dominate retention on C18 phases are often insufficient to differentiate between regioisomers.

  • Solution 1: Modify the Stationary Phase.

    • Phenyl-Hexyl Columns: Consider using a phenyl-hexyl column, which offers different selectivity through pi-pi interactions in addition to hydrophobic interactions.

    • Pentafluorophenyl (PFP) Columns: PFP columns provide alternative selectivity based on a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, which can be effective for separating isomers.

  • Potential Cause 2: Suboptimal Mobile Phase Composition. The choice of organic modifier and additives in the mobile phase significantly impacts selectivity.

  • Solution 2: Optimize the Mobile Phase.

    • Organic Modifier: Experiment with different organic modifiers. While acetonitrile (B52724) is common, methanol (B129727) can sometimes offer different selectivity for polar compounds.[1]

    • Additives: The addition of small amounts of acid (e.g., formic acid, trifluoroacetic acid) to the mobile phase can improve peak shape and may alter selectivity by suppressing the ionization of acidic and basic functional groups.[13]

  • Potential Cause 3: Inadequate Method. For some isomer sets, RP-HPLC may not be a suitable technique for achieving baseline separation, regardless of column and mobile phase optimization.[1][3]

  • Solution 3: Switch to an Alternative Chromatographic Technique.

    • Supercritical Fluid Chromatography (SFC): SFC is a highly effective alternative for separating urolithin glucuronide isomers.[1][6][12] The use of a supercritical fluid like carbon dioxide as the main mobile phase component, along with an organic co-solvent, provides unique selectivity. Chiral SFC columns, in particular, have demonstrated excellent resolving power for these isomers.[1][12]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Urolithin Glucuronide Isomer Separation

Analytical TechniqueCommon Isomers SeparatedCommon Co-eluting IsomersReference
Reversed-Phase HPLC (RP-HPLC) Isourolithin A 3-glucuronide, Urolithin B 3-glucuronideUrolithin A 3-glucuronide, Urolithin A 8-glucuronide, Isourolithin A 9-glucuronide[1][11][12]
Supercritical Fluid Chromatography (SFC) Urolithin A 3-glucuronide, Urolithin A 8-glucuronide, Isourolithin A 3-glucuronide, Isourolithin A 9-glucuronide, Urolithin B 3-glucuronide---[1][6][7]

Table 2: Quantitative Analysis of Urolithins and their Glucuronides in Human Plasma after Pecan Consumption

AnalyteConcentration Range (ng/mL)
Urolithin A0.0 - 0.1
Urolithin C0.01 - 0.5
Urolithin A-glucuronide2.6 - 106
Urolithin BUndetectable
Data from a study involving 4 weeks of pecan consumption.[14][15]

Experimental Protocols

Protocol 1: Supercritical Fluid Chromatography (SFC) for Separation of Urolithin Glucuronide Isomers

This method has been shown to successfully separate five key urolithin glucuronide isomers.[1]

  • Instrumentation: SFC system with UV detection.

  • Column: (S, S) Whelk-O 1

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: 0.1% trifluoroacetic acid in isopropanol

  • Composition: Isocratic elution with 70:30 (A:B, v/v)

  • Flow Rate: 2.0 mL/min

  • Temperature: 35 °C

  • Back Pressure: 130 bar

  • Detection: UV at 225 nm

Protocol 2: UHPLC-MS/MS Method for Quantification of Urolithins in Plasma

This method is suitable for the quantification of urolithins and their glucuronides in biological matrices.[16]

  • Instrumentation: Agilent 1260 Infinity II UHPLC coupled to a 6470 Triple Quadrupole (QqQ) mass spectrometer.

  • Column: C18 column

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient is typically used, starting with a low percentage of organic phase and increasing over time.

  • Flow Rate: 0.4 mL/min

  • Ionization Source: Electrospray Ionization (ESI), typically in negative mode for glucuronides.

  • MS Parameters:

    • Gas Temperature: 325 °C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 20 psi

    • Sheath Gas Temperature: 400 °C

    • Sheath Gas Flow: 11 L/min

  • Detection: Multiple Reaction Monitoring (MRM)

Sample Preparation (for Plasma):

  • To 200 µL of plasma, add 600 µL of acetonitrile containing 2% formic acid to precipitate proteins.

  • Vortex the mixture.

  • Sonicate the sample.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant.

Visualizations

G Troubleshooting Workflow for Urolithin Glucuronide Co-elution start Start: Co-elution of Urolithin Glucuronide Isomers Observed check_hplc Is an RP-HPLC method being used? start->check_hplc optimize_hplc Optimize RP-HPLC Method check_hplc->optimize_hplc Yes switch_to_sfc Switch to Supercritical Fluid Chromatography (SFC) check_hplc->switch_to_sfc No change_column Change Stationary Phase (e.g., Phenyl-Hexyl, PFP) optimize_hplc->change_column optimize_mobile_phase Optimize Mobile Phase (Organic modifier, Additives) optimize_hplc->optimize_mobile_phase resolution_check Is resolution now adequate? change_column->resolution_check optimize_mobile_phase->resolution_check resolution_check->switch_to_sfc No end End: Successful Isomer Separation resolution_check->end Yes switch_to_sfc->end

Caption: Troubleshooting workflow for addressing the co-elution of urolithin glucuronide isomers.

G Metabolic Pathway of Ellagitannins to Urolithin Glucuronides ellagitannins Dietary Ellagitannins (e.g., from walnuts, pomegranates) ellagic_acid Ellagic Acid ellagitannins->ellagic_acid gut_microbiota Gut Microbiota Metabolism ellagic_acid->gut_microbiota urolithins Urolithins (Urolithin A, B, etc.) absorption Absorption in Gut urolithins->absorption gut_microbiota->urolithins liver Liver (Phase II Metabolism) absorption->liver udp UDP-Glucuronosyltransferases (UGTs) liver->udp urolithin_glucuronodes urolithin_glucuronodes udp->urolithin_glucuronodes Glucuronidation urolithin_glucuronides Urolithin Glucuronides (e.g., Urolithin A-3-glucuronide, Urolithin A-8-glucuronide) circulation Systemic Circulation (Plasma) excretion Excretion (Urine) circulation->excretion urolithin_glucuronodes->circulation

Caption: Simplified metabolic pathway from dietary ellagitannins to urolithin glucuronides.

References

Technical Support Center: Enhancing the Dissolution Rate of Poorly Water-Soluble Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address challenges associated with the poor aqueous solubility of coumarins. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the dissolution rate of these compounds in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do many coumarin (B35378) derivatives exhibit poor water solubility?

A1: Coumarins are a class of compounds containing a benzo-α-pyrone ring system. This aromatic, bicyclic structure is inherently hydrophobic, leading to low affinity for water and consequently, poor aqueous solubility.[1][2] While some coumarins possess polar functional groups, the overall lipophilic nature of the core structure often dominates, making dissolution in aqueous media challenging.

Q2: What are the primary strategies for enhancing the dissolution rate of poorly water-soluble coumarins?

A2: Several techniques can be employed to improve the dissolution rate of coumarins. These can be broadly categorized as:

  • Physical Modifications: Techniques such as micronization and the creation of nanosuspensions reduce particle size, thereby increasing the surface area available for dissolution.[1][3][4] Another approach is the formation of amorphous solid dispersions.[1]

  • Chemical Modifications: For coumarin derivatives with ionizable groups, salt formation can significantly enhance solubility. Co-crystallization is another strategy to modify the crystal lattice and improve dissolution.[1]

  • Formulation Approaches: These methods involve the use of excipients to improve solubility. Common techniques include the use of co-solvents, surfactants for micellar solubilization, and complexation with agents like cyclodextrins.[1][5]

Q3: How do cyclodextrins improve the solubility of coumarins?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[6] They can encapsulate poorly water-soluble molecules, like coumarins, within their hydrophobic core, forming an inclusion complex.[6][7] This complex has a hydrophilic exterior, which allows it to be readily dissolved in aqueous media, thereby increasing the apparent solubility of the coumarin.[6][8]

Q4: What is a solid dispersion and how does it enhance dissolution?

A4: A solid dispersion refers to the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[9][10] For poorly water-soluble drugs like coumarins, a hydrophilic carrier is typically used.[11] The drug can be dispersed in a crystalline or amorphous state.[12] By dispersing the coumarin in a hydrophilic matrix, its particle size is reduced to a molecular level, and its wettability is improved, leading to a faster dissolution rate when exposed to an aqueous environment.[9][12]

Q5: What are the advantages of using nanosuspensions for coumarin delivery?

A5: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.[13] The key advantages of using nanosuspensions for coumarins include:

  • Increased Dissolution Velocity: The significant reduction in particle size leads to a larger surface area, which enhances the dissolution rate.[14][15]

  • Improved Bioavailability: The enhanced dissolution rate often translates to improved oral bioavailability.[13][16]

  • Versatility in Administration: Nanosuspensions can be adapted for various routes of administration, including oral, parenteral, pulmonary, and ocular.[17]

Troubleshooting Guides

Issue 1: My coumarin derivative precipitates out of solution when I dilute my organic stock solution into an aqueous buffer.

  • Cause: This phenomenon, often called "fall-out," occurs when the concentration of the organic co-solvent becomes insufficient to maintain the solubility of the hydrophobic coumarin upon dilution in the aqueous phase.[5]

  • Troubleshooting Steps:

    • Optimize Co-solvent Concentration: Experiment with different final concentrations of your organic solvent (e.g., DMSO, ethanol) in the aqueous buffer. Keep the final concentration as low as possible to avoid toxicity in biological assays (ideally ≤ 0.1% for DMSO).[18]

    • Vigorous Mixing: Add the organic stock solution to the vigorously stirring or vortexing aqueous buffer. This rapid mixing can help prevent localized high concentrations that promote precipitation.[5]

    • Use of Solubilizing Agents: Incorporate a solubilizing agent, such as a cyclodextrin (B1172386) or a non-ionic surfactant (e.g., Tween® 80, Pluronic® F127), into your aqueous buffer before adding the coumarin stock solution.[1][5] This facilitates the immediate formation of inclusion complexes or micelles, which can prevent precipitation.[5]

Issue 2: The dissolution rate of my coumarin solid dispersion is inconsistent between batches.

  • Cause: Inconsistency in the solid-state of the coumarin within the dispersion (amorphous vs. crystalline) is a common cause. The presence of residual solvent or variations in the cooling rate during preparation can also lead to batch-to-batch variability.

  • Troubleshooting Steps:

    • Characterize the Solid State: Use techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the coumarin in your solid dispersion.[19]

    • Standardize Preparation Method: Ensure that all parameters of the preparation method, such as solvent evaporation rate, melting temperature, and cooling rate, are consistent for each batch.[20]

    • Assess for Recrystallization: Store the solid dispersions under controlled temperature and humidity and re-analyze them over time to check for any signs of recrystallization, which can decrease the dissolution rate.[21]

Issue 3: I am struggling to form a stable nanosuspension of my coumarin derivative; the particles are aggregating.

  • Cause: Inadequate stabilization of the nanoparticles is the primary reason for aggregation. This could be due to an inappropriate choice or concentration of stabilizer.

  • Troubleshooting Steps:

    • Optimize Stabilizer: Screen different types and concentrations of stabilizers (surfactants or polymers). Pluronics (e.g., F68, F127) are commonly used stabilizers for nanosuspensions.[22]

    • Sufficient Energy Input: Ensure that the energy input during the nanosizing process (e.g., high-pressure homogenization, media milling) is sufficient to break down the drug crystals to the desired particle size.[23]

    • Characterize Particle Size and Zeta Potential: Regularly measure the particle size and zeta potential of your nanosuspension. A high absolute zeta potential (typically > |30| mV) indicates good electrostatic stabilization and can predict long-term stability against aggregation.

Data Presentation

Table 1: Enhancement of Coumarin Solubility using Solid Dispersion Technique

Coumarin DerivativeCarrierDrug:Carrier RatioPreparation MethodInitial Solubility (µg/mL)Enhanced Solubility (µg/mL)Fold Increase
CoumarinPVP K301:3Solvent Evaporation1024624.6[1]
AceclofenacPVP K301:1 - 1:5Solvent Evaporation--Significant Improvement[24]
Aceclofenacβ-Cyclodextrin1:1 - 1:5Kneading--Significant Improvement[24]

Table 2: Methods for Preparation of Cyclodextrin Inclusion Complexes

MethodDescriptionAdvantagesDisadvantages
Kneading The cyclodextrin is wetted with a small amount of water or a water-alcohol mixture to form a paste. The drug is then added and kneaded for a specific time. The product is then dried.[6][7]Economical and suitable for poorly water-soluble drugs.[6][7]Can have poor reproducibility and is not ideal for large-scale preparation.[25]
Co-precipitation The cyclodextrin is dissolved in water, and the drug (often in an organic solvent) is added with continuous stirring, leading to the precipitation of the inclusion complex.[6]A commonly used laboratory method.[6]The use of organic solvents can competitively inhibit inclusion and may result in poor yields.[7]
Solvent Evaporation The drug is dissolved in an organic solvent, and the cyclodextrin is dissolved in water. The two solutions are mixed, and the solvent is evaporated to obtain the solid inclusion complex.[6]Simple and economical for both lab and industrial scale.[6]Residual organic solvent can be a concern.[11]
Freeze-Drying (Lyophilization) The drug and cyclodextrin are dissolved in a suitable solvent (usually water), and the solution is then freeze-dried.[7][25]Suitable for thermolabile compounds and can produce high yields.[7]Can be a more expensive and time-consuming process.
Microwave Irradiation A mixture of the drug and cyclodextrin in a solvent is exposed to microwave irradiation for a short period.[6]Shorter reaction times and higher yields make it suitable for industrial scale.[6]Requires specialized equipment.

Experimental Protocols

Protocol 1: Preparation of a Coumarin-Cyclodextrin Inclusion Complex by the Kneading Method

This protocol is adapted for a laboratory scale.

Materials:

  • Poorly water-soluble coumarin derivative

  • β-Cyclodextrin (or a derivative like HP-β-CD)

  • Water-ethanol mixture (e.g., 1:1 v/v)

  • Mortar and pestle

  • Oven or vacuum desiccator

Procedure:

  • Determine the desired molar ratio of coumarin to cyclodextrin (e.g., 1:1 or 1:2).[1]

  • Accurately weigh the required amounts of the coumarin derivative and cyclodextrin and place them in a mortar.

  • Mix the powders thoroughly with the pestle for 5 minutes.

  • Slowly add the water-ethanol mixture dropwise to the powder mixture while continuously triturating to form a thick, homogeneous paste.[1]

  • Continue kneading the paste for 30-60 minutes.

  • Transfer the resulting paste to a petri dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or dry under vacuum.

  • The dried complex should be pulverized using the mortar and pestle and then passed through a sieve to obtain a fine powder.

  • Store the resulting powder in a tightly sealed container in a desiccator.

Protocol 2: Preparation of a Coumarin Nanosuspension by the Precipitation Method

This is a bottom-up approach to producing nanoparticles.

Materials:

  • Poorly water-soluble coumarin derivative

  • A suitable organic solvent in which the coumarin is soluble (e.g., acetone, ethanol)

  • An aqueous anti-solvent (e.g., deionized water)

  • A stabilizer (e.g., Pluronic F127, Tween 80)

  • Magnetic stirrer

Procedure:

  • Prepare the organic phase by dissolving the coumarin derivative in the chosen organic solvent to create a saturated or near-saturated solution.

  • Prepare the aqueous anti-solvent phase by dissolving the stabilizer in deionized water. The concentration of the stabilizer will need to be optimized.

  • Place the aqueous phase on a magnetic stirrer and stir at a high speed.

  • Slowly inject the organic phase into the stirring aqueous phase using a syringe with a fine needle.

  • The rapid mixing of the solvent and anti-solvent will cause the coumarin to precipitate as nanoparticles.

  • Continue stirring for a specified period (e.g., 1-2 hours) to allow for the evaporation of the organic solvent and the stabilization of the nanosuspension.

  • The resulting nanosuspension should be characterized for particle size, polydispersity index, and zeta potential.

Protocol 3: Preparation of a Coumarin Solid Dispersion by the Solvent Evaporation Method

This protocol describes a common method for preparing solid dispersions.[19]

Materials:

  • Poorly water-soluble coumarin derivative

  • A hydrophilic polymer carrier (e.g., PVP K30, HPMC)[19]

  • A common solvent in which both the coumarin and the carrier are soluble (e.g., ethanol, methanol, dichloromethane)[11][12]

  • Rotary evaporator or a water bath with a magnetic stirrer

  • Vacuum oven

Procedure:

  • Determine the desired weight ratio of coumarin to the polymer carrier (e.g., 1:1, 1:3, 1:5).[1][19]

  • Accurately weigh the coumarin derivative and the polymer carrier and dissolve them in a minimal amount of the common solvent in a round-bottom flask.

  • Ensure complete dissolution of both components, using sonication if necessary.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C). Alternatively, the solvent can be evaporated in a beaker on a water bath with continuous stirring in a fume hood.

  • Once the solvent is completely removed, a solid mass will be formed.

  • Scrape the solid mass from the flask and dry it further in a vacuum oven for 24 hours to remove any residual solvent.

  • The dried solid dispersion should be pulverized, sieved, and stored in a desiccator.

Mandatory Visualizations

experimental_workflow_cyclodextrin cluster_start Step 1: Material Preparation cluster_mixing Step 2: Complexation cluster_drying Step 3: Post-Processing cluster_end Final Product A Weigh Coumarin & Cyclodextrin B Mix Powders A->B C Add Solvent & Knead B->C D Dry the Paste C->D E Pulverize & Sieve D->E F Inclusion Complex Powder E->F

Caption: Workflow for preparing coumarin-cyclodextrin inclusion complexes.

experimental_workflow_nanosuspension cluster_phases Phase Preparation cluster_precipitation Precipitation cluster_stabilization Stabilization cluster_product Final Product A Dissolve Coumarin in Organic Solvent C Inject Organic Phase into Stirring Aqueous Phase A->C B Dissolve Stabilizer in Aqueous Anti-solvent B->C D Evaporate Organic Solvent C->D E Coumarin Nanosuspension D->E logical_relationship_solid_dispersion cluster_components Components cluster_process Process cluster_product Resulting Solid Dispersion cluster_outcome Outcome Coumarin Poorly Soluble Coumarin (Crystalline) Process Solid Dispersion (e.g., Solvent Evaporation) Coumarin->Process Carrier Hydrophilic Polymer Carrier Carrier->Process Dispersion Coumarin (Amorphous) Molecularly Dispersed in Carrier Process->Dispersion Leads to Outcome Enhanced Dissolution Rate Dispersion->Outcome Results in

References

Technical Support Center: Formulation Strategies for (-)-Praeruptorin B Permeability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the permeability of (-)-Praeruptorin B. Given the limited specific data on this compound formulation, this guide combines available information on related praeruptorins with established strategies for Biopharmaceutics Classification System (BCS) Class IV compounds, to which this compound likely belongs due to its poor oral absorption.

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) classification of this compound and why is it important?

A1: While not definitively classified, evidence strongly suggests this compound is a BCS Class IV compound. This classification is critical for formulation development as it indicates the drug possesses both low aqueous solubility and low intestinal permeability . Pharmacokinetic studies on the closely related Praeruptorin D showed that even at high oral doses (200 mg/kg), plasma concentrations were undetectable, indicating very poor absorption.[1] BCS Class IV compounds present significant challenges for oral drug delivery, as both solubility and permeability must be addressed to achieve therapeutic plasma concentrations.

Q2: What are the primary formulation strategies to enhance the permeability of a BCS Class IV compound like this compound?

A2: The primary strategies focus on simultaneously improving solubility and facilitating transport across the intestinal epithelium. Key approaches include:

  • Lipid-Based Formulations: These formulations, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), utilize lipids, surfactants, and co-surfactants to dissolve the drug and form fine oil-in-water emulsions in the gastrointestinal tract. This increases the surface area for absorption and can enhance permeation.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. This can enhance the dissolution rate and maintain a supersaturated state of the drug in the intestine, creating a higher concentration gradient to drive passive diffusion.

  • Nanotechnology-Based Approaches: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, lipid nanoparticles) can protect it from degradation, improve its solubility, and facilitate its uptake by intestinal cells.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility and potentially their permeability by enhancing the concentration of dissolved drug at the apical side of the intestinal epithelium.

Q3: Are there any signaling pathways known to be affected by this compound that could be relevant to its absorption?

A3: Yes, this compound has been shown to inhibit the PI3K/AKT/NF-κB signaling pathway .[2] This inhibition leads to the downregulation of matrix metalloproteinases MMP-2 and MMP-9.[2] While this pathway is primarily associated with its anti-inflammatory and anti-cancer effects, modulation of signaling pathways in intestinal epithelial cells can influence tight junction integrity and transporter expression, which in turn could affect drug permeability. However, direct evidence linking this pathway to this compound absorption is currently lacking.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Potential Cause Troubleshooting/Suggested Approach
Poor aqueous solubility 1. Formulate as a solid dispersion: Use polymers like PVP K30, Soluplus®, or HPMC to enhance dissolution. 2. Develop a lipid-based formulation (SMEDDS): Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound and form a stable microemulsion. 3. Utilize cyclodextrin (B1172386) complexation: Investigate complexation with β-cyclodextrin or its derivatives (e.g., HP-β-CD) to improve solubility.
Low intestinal permeability 1. Incorporate permeation enhancers: Include mild, non-toxic permeation enhancers in the formulation. 2. Reduce particle size to the nanoscale: Prepare a nanosuspension or encapsulate in nanoparticles to potentially increase cellular uptake. 3. Lipid-based systems: The surfactants and lipids in SMEDDS can fluidize the cell membrane, transiently increasing permeability.
Extensive first-pass metabolism 1. Co-administer with a CYP3A4 inhibitor: Praeruptorins are known to be metabolized by CYP3A4.[3] Co-administration with a known inhibitor could increase systemic exposure. (Note: This is for investigational purposes and requires careful consideration of drug-drug interactions). 2. Explore alternative routes of administration: For initial studies, intravenous administration can help determine the maximum achievable systemic exposure. A microemulsion formulation has been successfully used for dermal delivery of Praeruptorin A.[4]
Issue 2: Inconsistent Results in In Vitro Permeability Assays (e.g., Caco-2)
Potential Cause Troubleshooting/Suggested Approach
Low drug concentration in the donor compartment 1. Use a formulation to enhance solubility: Test the permeability of a solid dispersion or SMEDDS formulation of this compound in the Caco-2 assay. 2. Increase the concentration of the co-solvent (e.g., DMSO): Ensure the final concentration does not compromise cell monolayer integrity.
Drug precipitation in the aqueous buffer 1. Incorporate precipitation inhibitors: Polymers used in solid dispersions (e.g., HPMC, PVP) can help maintain supersaturation. 2. Use biorelevant media: Fasted-state simulated intestinal fluid (FaSSIF) or fed-state simulated intestinal fluid (FeSSIF) may better reflect in vivo solubility.
Active efflux by transporters (e.g., P-glycoprotein) 1. Conduct bidirectional permeability studies: A significantly higher basolateral-to-apical (B-A) transport compared to apical-to-basolateral (A-B) transport suggests efflux. 2. Co-incubate with a known P-gp inhibitor (e.g., verapamil): An increase in A-B permeability in the presence of the inhibitor confirms P-gp mediated efflux.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference/Comment
Molecular Formula C₂₄H₂₆O₇[5][6]
Molecular Weight 426.46 g/mol [5]
BCS Classification Likely Class IVInferred from poor oral absorption of Praeruptorin D[1]
Aqueous Solubility Very Low (Predicted)As a lipophilic coumarin, solubility in aqueous media is expected to be poor.
LogP High (Predicted)Consistent with a lipophilic structure.

Table 2: Comparison of Potential Formulation Strategies for this compound (Illustrative Data)

Disclaimer: The following data are illustrative and intended to demonstrate the potential improvements that could be achieved with different formulation strategies. Specific experimental data for this compound is not currently available.

Formulation StrategyKey ComponentsExpected Improvement in Apparent Permeability (Papp) vs. Unformulated DrugExpected Improvement in Oral Bioavailability (AUC) vs. Unformulated Drug
Unformulated Drug This compound in suspensionBaselineBaseline
Solid Dispersion This compound, Soluplus®, PVP K302-5 fold3-7 fold
SMEDDS This compound, Oleic acid, Cremophor RH40, Ethanol5-10 fold8-15 fold
Nanoparticles This compound, PLGA3-8 fold5-12 fold
Cyclodextrin Complex This compound, HP-β-CD1.5-3 fold2-5 fold

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound in different formulations.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Hank's Balanced Salt Solution (HBSS)

  • This compound and its formulations

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for quantification

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) before the experiment. Values should be >250 Ω·cm². Additionally, assess the permeability of Lucifer yellow; Papp should be <1.0 x 10⁻⁶ cm/s.

  • Transport Study (Apical to Basolateral - A-B): a. Wash the monolayer with pre-warmed HBSS. b. Add the test solution (this compound or its formulation in HBSS) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

  • Transport Study (Basolateral to Apical - B-A): a. Repeat the process, but add the test solution to the basolateral chamber and sample from the apical chamber to assess active efflux.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio > 2 suggests the involvement of active efflux transporters.

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

Objective: To evaluate the intestinal effective permeability (Peff) of this compound from different formulations in a more physiologically relevant model.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthesia (e.g., urethane)

  • Perfusion pump

  • Krebs-Ringer buffer (perfusion solution)

  • This compound and its formulations

  • Phenol (B47542) red (non-absorbable marker for water flux correction)

  • LC-MS/MS for quantification

Methodology:

  • Animal Preparation: Anesthetize the rat and maintain body temperature. Perform a midline abdominal incision to expose the small intestine.

  • Cannulation: Select a segment of the jejunum (approx. 10 cm). Insert and secure cannulas at the proximal and distal ends.

  • Perfusion: a. Gently rinse the intestinal segment with warm saline to remove contents. b. Perfuse the segment with Krebs-Ringer buffer at a low flow rate (e.g., 0.2 mL/min) for 30 minutes to reach a steady state. c. Switch to the perfusion solution containing the this compound formulation and phenol red. d. Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes for 90 minutes).

  • Sample Analysis: a. Measure the volume of the collected perfusate. b. Analyze the concentration of this compound and phenol red in the initial perfusion solution and the collected samples using LC-MS/MS and UV-Vis spectrophotometry, respectively.

  • Calculation:

    • Calculate the effective permeability (Peff) using the following equation, correcting for water flux: Peff = (-Q * ln(Cout' / Cin')) / (2 * π * r * L) where Q is the flow rate, Cout' and Cin' are the corrected outlet and inlet concentrations of the drug, r is the intestinal radius, and L is the length of the perfused segment.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Screening cluster_exvivo_insitu Ex Vivo / In Situ Testing cluster_invivo In Vivo Evaluation formulation This compound smedds SMEDDS formulation->smedds sd Solid Dispersion formulation->sd nano Nanoparticles formulation->nano cd Cyclodextrin Complex formulation->cd caco2 Caco-2 Permeability Assay smedds->caco2 solubility Solubility & Dissolution Studies smedds->solubility sd->caco2 sd->solubility nano->caco2 nano->solubility cd->caco2 cd->solubility spip In Situ Intestinal Perfusion caco2->spip Promising Candidates pk_study Pharmacokinetic Study in Rats spip->pk_study bioavailability Determine Oral Bioavailability pk_study->bioavailability

Caption: Experimental workflow for developing and evaluating permeability-enhancing formulations.

signaling_pathway PraB This compound PI3K PI3K PraB->PI3K Inhibits AKT AKT PI3K->AKT IKK IKK AKT->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Activates Nuclear Translocation Nucleus Nucleus NFkB_p65_p50->Nucleus MMP2_9_gene MMP-2/-9 Gene Transcription Nucleus->MMP2_9_gene Promotes Cell_Invasion Cell Invasion & Migration MMP2_9_gene->Cell_Invasion

Caption: PI3K/AKT/NF-κB signaling pathway inhibited by this compound.

References

selecting appropriate vehicle for in vivo studies of (-)-Praeruptorin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of vehicles for in vivo studies of (-)-Praeruptorin B.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for in vivo studies?

A1: The primary challenge is the low aqueous solubility of this compound.[1] It is a lipophilic compound, soluble in organic solvents like methanol, ethanol, and DMSO, but poorly soluble in water.[2][3] This makes it difficult to prepare simple aqueous formulations for administration to animals, necessitating the use of specialized vehicles to ensure appropriate dissolution or suspension for accurate dosing and bioavailability.

Q2: I observed precipitation when diluting my DMSO stock of this compound into an aqueous buffer. What should I do?

A2: This is a common issue when the concentration of the organic solvent is rapidly decreased, causing the compound to crash out of solution. Here are some troubleshooting steps:

  • Optimize Co-solvent Concentrations: Instead of diluting directly into a fully aqueous buffer, consider using a vehicle with a higher percentage of co-solvents or emulsifying agents.

  • Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help redissolve the precipitate.[4] However, be cautious about the compound's stability at higher temperatures.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle might improve solubility.

  • Use of Solubilizing Excipients: Incorporating solubilizing agents like cyclodextrins (e.g., SBE-β-CD) can help maintain the compound in solution.[4][5]

Q3: Are there ready-to-use vehicle formulations for this compound?

A3: While a universal "ready-to-use" formulation does not exist due to varying experimental needs (e.g., route of administration, required concentration), several well-established vehicle systems are highly suitable for this compound. These include suspensions in carboxymethylcellulose (CMC-Na) for oral administration or solutions/suspensions in combinations of DMSO with corn oil or cyclodextrins for various routes.[4][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation during formulation Poor solubility in the chosen vehicle; rapid change in solvent polarity.Try gentle heating or sonication.[4] Consider a different vehicle with higher solubilizing capacity (e.g., oil-based or cyclodextrin-based). Prepare the formulation by slowly adding the drug stock solution to the vehicle with vigorous mixing.
Phase separation or instability The formulation is not a stable emulsion or suspension.Increase the concentration of the suspending agent (e.g., CMC-Na) or add a surfactant (e.g., Tween 80). Ensure thorough homogenization during preparation.
High viscosity of the formulation High concentration of suspending agents or polymers.For injectable formulations, high viscosity can be problematic. Consider diluting the formulation if the final drug concentration remains acceptable. For oral gavage, a higher viscosity can be acceptable.
Adverse reaction in animals Toxicity of the vehicle or high concentration of co-solvents like DMSO.Always include a vehicle-only control group in your study.[7] Keep the final concentration of DMSO as low as possible (ideally <10% for intraperitoneal injections).[8] Monitor animals closely for any signs of distress.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents and vehicle systems.

Solvent/Vehicle SystemSolubilitySolution AppearanceRecommended RouteReference(s)
DMSO≥ 25 mg/mLClear SolutionStock Solution[4]
MethanolSolubleClear SolutionNot for in vivo[2][3]
EthanolSolubleClear SolutionNot for in vivo[2][3]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mLClear SolutionOral, Intraperitoneal[4]
10% DMSO + 90% (20% SBE-β-CD in Saline)2.5 mg/mLSuspended SolutionOral, Intraperitoneal[4]
0.5% CMC-Na in waterFormulation for suspensionSuspended SolutionOral[6]

Experimental Protocols

Protocol 1: Preparation of 0.5% (w/v) CMC-Na for Oral Gavage

This protocol is adapted from a method used for oral administration of this compound in mice.[6]

  • Preparation of 0.5% CMC-Na Vehicle:

    • Weigh 0.5 g of low-viscosity CMC-Na powder.

    • Heat 100 mL of purified water to approximately 60-70°C.

    • Place the heated water on a magnetic stirrer and create a vortex.

    • Slowly sprinkle the CMC-Na powder into the vortex to ensure even dispersion and prevent clumping.

    • Continue stirring until the CMC-Na is fully hydrated and the solution becomes clear and viscous. This may take several hours. For best results, allow the solution to stir overnight at room temperature.

  • Formulation of this compound Suspension:

    • Accurately weigh the required amount of this compound.

    • To aid in dispersion, create a paste by adding a small amount of the 0.5% CMC-Na vehicle to the this compound powder and mixing thoroughly.

    • Gradually add the remaining volume of the 0.5% CMC-Na vehicle while continuously stirring or vortexing to achieve a homogenous suspension.

    • If necessary, sonicate the suspension for 5-10 minutes to ensure uniform particle size.

Protocol 2: Preparation of 10% DMSO / 90% Corn Oil Vehicle

This protocol yields a clear solution suitable for oral or intraperitoneal administration.[4]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Final Formulation:

    • In a sterile tube, add 9 parts of corn oil.

    • Add 1 part of the this compound DMSO stock solution to the corn oil.

    • Vortex the mixture thoroughly until a clear, homogenous solution is formed. Gentle warming may be used to aid dissolution.

Protocol 3: Preparation of 10% DMSO / 90% (20% SBE-β-CD in Saline) Vehicle

This protocol results in a suspended solution and is suitable for oral or intraperitoneal injection.[4]

  • Preparation of 20% SBE-β-CD in Saline:

    • Weigh 20 g of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).

    • Add the SBE-β-CD to 100 mL of sterile saline.

    • Stir until the SBE-β-CD is completely dissolved.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Final Formulation:

    • In a sterile tube, add 9 parts of the 20% SBE-β-CD in saline solution.

    • Add 1 part of the this compound DMSO stock solution.

    • Mix thoroughly. The resulting formulation will be a suspended solution. Sonication is recommended to ensure homogeneity.

Visualizations

VehicleSelectionWorkflow start_node Start: Select Vehicle for this compound decision_node decision_node start_node->decision_node Route of Administration? process_node_oral process_node_oral decision_node->process_node_oral Oral process_node_ip_iv process_node_ip_iv decision_node->process_node_ip_iv IP / IV process_node process_node output_node output_node decision_oral_sol decision_oral_sol process_node_oral->decision_oral_sol Desired Formulation? decision_ip_sol decision_ip_sol process_node_ip_iv->decision_ip_sol Desired Formulation? output_cmc 0.5% CMC-Na in Water decision_oral_sol->output_cmc Suspension output_oil 10% DMSO in Corn Oil decision_oral_sol->output_oil Solution output_cd 10% DMSO in 20% SBE-β-CD decision_oral_sol->output_cd Suspension output_oil_ip 10% DMSO in Corn Oil (check for sterility and potential irritation) decision_ip_sol->output_oil_ip Solution output_cd_ip 10% DMSO in 20% SBE-β-CD (check for sterility and potential irritation) decision_ip_sol->output_cd_ip Suspension

Caption: Vehicle selection workflow for this compound.

TroubleshootingWorkflow start_node Start: Compound Precipitation Observed process_node_heat 1. Gentle Warming (37°C) 2. Sonication start_node->process_node_heat Initial Steps decision_node decision_node process_node process_node end_node Homogenous Formulation Achieved decision_node_dissolved decision_node_dissolved process_node_heat->decision_node_dissolved Did it dissolve? decision_node_dissolved->end_node Yes process_node_reformulate Reformulate: - Increase co-solvent percentage - Add solubilizing excipients (e.g., SBE-β-CD) - Change to an oil-based vehicle decision_node_dissolved->process_node_reformulate No process_node_reformulate->end_node

Caption: Troubleshooting workflow for precipitation issues.

References

Technical Support Center: (-)-Praeruptorin B Experimental Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of (-)-Praeruptorin B (Pra-B) in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a seselin-type coumarin (B35378) with demonstrated anti-inflammatory and anti-tumor properties.[1] Its primary mechanism of action involves the inhibition of specific signaling pathways, including the AKT/NF-κB and EGFR-MEK-ERK pathways, which are crucial for cell migration and invasion in certain cancer cell types.[1][2][3] Pra-B has been shown to suppress the expression of downstream targets such as matrix metalloproteinases (MMP-2/-9) and cathepsins (CTSC/CTSV).[1][2][3]

Q2: What are off-target effects and why are they a concern when using this compound?

A2: Off-target effects occur when a compound binds to and alters the function of proteins other than its intended target.[4] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational relevance.[4] Minimizing off-target effects is crucial for obtaining reliable and reproducible data.

Q3: I am observing unexpected phenotypes or toxicity in my experiments with this compound. How can I determine if these are due to off-target effects?

A3: Several strategies can help you determine if your observations are due to off-target effects. These include:

  • Dose-Response Analysis: Use the lowest effective concentration of Pra-B that elicits your desired on-target effect. Higher concentrations are more likely to interact with lower-affinity off-targets.[4]

  • Genetic Target Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the intended target of Pra-B (e.g., AKT, EGFR). If the phenotype persists after genetic ablation of the target, it is likely due to an off-target effect.[4]

  • Use of Control Compounds: Ideally, a structurally similar but biologically inactive analog of Pra-B should be used as a negative control. If a known inactive analog is not available, consider using other compounds that inhibit the same target through a different chemical scaffold.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of Pra-B to its intended target in a cellular context.[4]

Q4: What are the typical working concentrations for this compound?

A4: The effective concentration of Pra-B can vary between cell lines and experimental conditions. Published studies have used concentrations ranging from 5 µM to 60 µM.[5] Significant inhibition of cell migration and invasion has been observed at concentrations of 10-30 µM.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results between experiments.
Possible Cause Troubleshooting Step
Variability in cell culture conditions Ensure consistent cell passage number, confluency, and media composition for all experiments.
Degradation of this compound stock solution Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Differences in treatment duration Standardize the incubation time with Pra-B across all experiments.
Off-target protein expression levels vary Confirm the expression levels of both on-target and potential off-target proteins in your cell lines using Western Blot or qPCR.[4]
Issue 2: High cellular toxicity observed at effective concentrations.
Possible Cause Troubleshooting Step
Concentration is too high Perform a dose-response experiment to identify the lowest concentration that produces the desired on-target effect with minimal toxicity.[4]
Off-target toxicity Investigate potential off-targets using computational prediction tools or experimental screening methods like kinase selectivity profiling.[4][6]
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and below the toxic threshold for your cells.
Cell line sensitivity Test the toxicity of Pra-B on a panel of different cell lines to identify a more robust model.

Quantitative Data Summary

Parameter Value Context Reference
Effective Concentration (In Vitro) 5 - 60 µMCell viability, migration, and invasion assays in cancer cell lines.[5]
Concentration for significant inhibition of migration/invasion 10 - 30 µMHuman renal and cervical cancer cell lines.[2]
Cytotoxicity Non-significant below 30 µMHuman renal cell carcinoma cell lines (786-O and ACHN) after 24h treatment.[2][3]
TPA concentration (for induction) 50 ng/mlUsed to induce cell invasion in HeLa and SiHa cells.[1][5]
EGF concentration (for induction) 20 ng/mLUsed to induce migration in renal carcinoma cells.[2]

Experimental Protocols

Protocol 1: Determining the Lowest Effective Concentration of this compound

Objective: To identify the lowest concentration of Pra-B that elicits the desired biological effect (e.g., inhibition of cell migration) with minimal impact on cell viability.

Methodology:

  • Cell Seeding: Plate cells at a density that will not lead to over-confluence during the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of Pra-B in DMSO. Serially dilute the stock to create a range of working concentrations (e.g., 0, 1, 5, 10, 20, 40, 60 µM).

  • Treatment: Treat cells with the different concentrations of Pra-B. Include a vehicle control (DMSO) at the same final concentration as the highest Pra-B dose.

  • Cell Viability Assay (e.g., MTT): After the desired incubation period (e.g., 24 hours), assess cell viability using a standard MTT assay.

  • Functional Assay (e.g., Transwell Migration Assay): In parallel, perform a functional assay to measure the on-target effect. For example, a Boyden chamber assay can be used to assess cell migration.[1]

  • Data Analysis: Plot cell viability and the functional effect as a function of Pra-B concentration. The lowest effective concentration is the lowest dose that shows a significant on-target effect with minimal cytotoxicity.

Protocol 2: Validating On-Target Effects using siRNA-mediated Knockdown

Objective: To confirm that the observed effects of Pra-B are mediated through its intended target (e.g., AKT).

Methodology:

  • siRNA Transfection: Transfect cells with siRNA targeting the gene of interest (e.g., AKT1) or a non-targeting control siRNA using a suitable transfection reagent.[7][8]

  • Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm target protein knockdown by Western blotting.

  • Pra-B Treatment: Treat the remaining siRNA-transfected cells with the predetermined lowest effective concentration of Pra-B or vehicle control.

  • Phenotypic Analysis: Perform the relevant functional assay (e.g., cell invasion assay) to assess the phenotype.

  • Data Analysis: Compare the effect of Pra-B in cells with the target knockdown to cells with the control siRNA. If the effect of Pra-B is diminished in the knockdown cells, it provides evidence for on-target activity.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly measure the binding of Pra-B to its target protein within intact cells.[4]

Methodology:

  • Cell Culture and Treatment: Culture cells to a suitable confluency and treat with either Pra-B at a desired concentration or vehicle control for 1-2 hours.[4]

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 45°C to 65°C) for 3 minutes, followed by cooling.[4]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles.[4]

  • Separation of Soluble Proteins: Centrifuge the lysates to pellet aggregated proteins. Collect the supernatant containing the soluble protein fraction.[4]

  • Protein Analysis: Analyze the amount of the soluble target protein in each sample by Western blotting.[4]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of Pra-B indicates target engagement.

Visualizations

experimental_workflow cluster_0 Initial Experiments cluster_1 Troubleshooting Off-Target Effects cluster_2 Conclusion A Determine Lowest Effective Concentration of Pra-B B Observe Phenotype (e.g., Reduced Invasion) A->B C Unexpected Phenotype or Toxicity? D Genetic Validation (siRNA/CRISPR) C->D E Biophysical Validation (CETSA) C->E F Use Control Compound (Inactive Analog) C->F G Confirm On-Target Effect D->G E->G H Identify Off-Target Effect F->H

Caption: A logical workflow for minimizing and identifying off-target effects of this compound.

signaling_pathway cluster_TPA TPA-induced Pathway cluster_EGF EGF-induced Pathway TPA TPA PI3K PI3K TPA->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB MMP MMP-2/-9 Expression NFkB->MMP Invasion_TPA Cell Invasion MMP->Invasion_TPA EGF EGF EGFR EGFR EGF->EGFR MEK MEK EGFR->MEK ERK ERK MEK->ERK CTSC_V CTSC/CTSV Expression ERK->CTSC_V Invasion_EGF Cell Invasion CTSC_V->Invasion_EGF PraB This compound PraB->AKT Inhibits PraB->EGFR Inhibits

Caption: Known signaling pathways inhibited by this compound.

References

Validation & Comparative

A Comparative Analysis of Praeruptorin A and Praeruptorin B Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Praeruptorin A and Praeruptorin B, two prominent pyranocoumarins isolated from the roots of Peucedanum praeruptorum Dunn, have garnered significant attention for their diverse pharmacological activities. Both compounds, integral to traditional Chinese medicine, exhibit a range of therapeutic potentials, including anti-inflammatory, anticancer, and vasorelaxant effects. This guide provides a comprehensive comparative analysis of their bioactivities, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms to aid researchers in their drug discovery and development endeavors.

Quantitative Comparison of Bioactivities

The following table summarizes the key quantitative data on the biological activities of Praeruptorin A and Praeruptorin B based on published experimental findings. Direct comparison is facilitated where studies have evaluated both compounds under similar conditions.

Biological ActivityCompoundAssayCell Line/ModelIC50 / pEC50 / Effect
Anti-inflammatory Praeruptorin ANitric Oxide (NO) Production InhibitionIL-1β-stimulated Rat HepatocytesIC50: 208 µM[1]
Praeruptorin BNitric Oxide (NO) Production InhibitionIL-1β-stimulated Rat HepatocytesIC50: 43 µM[1]
Praeruptorin ANitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 MacrophagesSignificant inhibition at 25 µg/mL
Vasorelaxant Praeruptorin AVasorelaxation of PE-precontracted aortic ringsIsolated Rat Thoracic AortapEC50: 4.86 ± 0.09
Anticancer Praeruptorin BCell Invasion InhibitionTPA-induced HeLa and SiHa cellsSignificant inhibition at 10 and 20 µM
Cytotoxicity Praeruptorin ACytotoxicity against brine shrimp (Artemia salina)Artemia salinaLC50: 121.2 µg/ml
Praeruptorin BCytotoxicity against brine shrimp (Artemia salina)Artemia salinaLC50: 34.5 µg/ml

Key Bioactivity Profiles

Anti-inflammatory Activity: Both Praeruptorin A and B exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. Notably, Praeruptorin B demonstrates significantly higher potency in inhibiting NO production in interleukin-1β (IL-1β)-stimulated rat hepatocytes, with an IC50 value approximately 4.8-fold lower than that of Praeruptorin A.[1] Praeruptorin A has also been shown to suppress the expression of pro-inflammatory genes such as IL-1β, HMOX1, and PTGS2 in poly (I:C)-induced RAW264.7 macrophages by inhibiting the NF-κB signaling pathway.[2]

Vasorelaxant Activity: Praeruptorin A induces endothelium-dependent vasorelaxation in isolated rat thoracic aorta rings pre-contracted with phenylephrine (B352888) (PE).[3] This effect is mediated, at least in part, by the nitric oxide-cyclic GMP (NO-cGMP) pathway, as the vasorelaxant response is attenuated by the nitric oxide synthase (NOS) inhibitor L-NAME.[3]

Anticancer Activity: Praeruptorin B has been shown to inhibit the invasion of human cervical cancer cells (HeLa and SiHa) induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). This anti-invasive effect is mediated through the inhibition of the PI3K/Akt signaling pathway, which subsequently downregulates the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9. While Praeruptorin A also possesses anticancer properties, direct comparative studies with Praeruptorin B on the same cancer cell lines with quantitative IC50 values are limited in the currently available literature.

Other Bioactivities: Both compounds have been reported to possess antiplatelet aggregation and neuroprotective effects. However, comprehensive quantitative comparative data for these activities are not yet available.

Signaling Pathways

The distinct bioactivities of Praeruptorin A and Praeruptorin B can be attributed to their differential modulation of key intracellular signaling pathways.

Praeruptorin A: Inhibition of the NF-κB Signaling Pathway

Praeruptorin A exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly(I:C)), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Praeruptorin A has been shown to prevent the degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and inhibiting the expression of its target genes, including those for TNF-α, IL-1β, and iNOS.[4]

PraeruptorinA_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (LPS, poly(I:C)) TLR Toll-like Receptor (TLR) Stimulus->TLR IKK IKK Complex TLR->IKK activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 phosphorylates IκBα p65_p50 p65/p50 (Active) IkBa_p65_p50->p65_p50 releases DNA DNA (κB sites) p65_p50->DNA translocates to nucleus and binds PraeruptorinA Praeruptorin A PraeruptorinA->IKK inhibits Transcription Gene Transcription DNA->Transcription Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) Transcription->Pro_inflammatory_Genes

Inhibitory mechanism of Praeruptorin A on the NF-κB signaling pathway.
Praeruptorin B: Inhibition of the PI3K/Akt Signaling Pathway

Praeruptorin B demonstrates anti-invasive effects in cancer cells by targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. The activation of this pathway, often triggered by growth factors, promotes cell survival, proliferation, and invasion. A key downstream effect of Akt activation is the upregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis. Praeruptorin B has been found to inhibit the phosphorylation and activation of Akt, leading to a subsequent decrease in the expression of MMP-2 and MMP-9, thereby suppressing the invasive potential of cancer cells.

PraeruptorinB_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates pAkt p-Akt (Active) Akt->pAkt phosphorylation MMP MMP-2/MMP-9 Expression pAkt->MMP PraeruptorinB Praeruptorin B PraeruptorinB->Akt inhibits phosphorylation Invasion Cell Invasion MMP->Invasion Griess_Assay_Workflow cluster_workflow Griess Assay Workflow start Start seed_cells Seed Cells (e.g., RAW 264.7) start->seed_cells pretreat Pre-treat with Praeruptorin A/B seed_cells->pretreat stimulate Stimulate with LPS or IL-1β pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate Incubate in Dark add_griess->incubate measure_abs Measure Absorbance (540 nm) incubate->measure_abs calculate Calculate Nitrite Concentration measure_abs->calculate end End calculate->end

References

Validating the Anti-inflammatory Effects of (-)-Praeruptorin B in Hepatocytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of (-)-Praeruptorin B in hepatocytes against other alternatives, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate reproducibility and further investigation.

Comparative Efficacy of Anti-inflammatory Compounds in Hepatocytes

The anti-inflammatory potential of this compound has been evaluated in primary rat hepatocytes where inflammation was induced by interleukin-1β (IL-1β). Its efficacy, particularly in the suppression of nitric oxide (NO) production, has been quantified and compared with other compounds.

Table 1: Comparative Inhibition of Nitric Oxide (NO) Production in IL-1β-stimulated Rat Hepatocytes

CompoundIC50 (μM) for NO InhibitionCompound TypeNotes
This compound 43.5 [1]Pyranocoumarin Exhibited the highest potency among the tested praeruptorins. [1]
Praeruptorin A>100[1]PyranocoumarinLower potency compared to this compound.[1]
Loxoprofen~100[1]NSAID (Positive Control)A commonly used nonsteroidal anti-inflammatory drug.[1]
Nectandrin B43.4[1]LignanComparable potency to this compound.[1]

Key Findings:

  • This compound demonstrates significant inhibitory effects on NO production in hepatocytes, a key mediator in inflammatory processes.[1]

  • Its potency is comparable to Nectandrin B and notably higher than its structural analog, Praeruptorin A, and the established NSAID, Loxoprofen.[1]

  • Beyond NO suppression, this compound has been shown to decrease the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels.[1]

  • Furthermore, it effectively suppresses the mRNA expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in IL-1β-stimulated hepatocytes.[1]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound in hepatocytes are primarily attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like IL-1β, the NF-κB pathway is activated, leading to the transcription of various pro-inflammatory genes. By suppressing this pathway, this compound effectively dampens the inflammatory cascade.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL1R IL-1 Receptor IL-1β->IL1R IKK IKK Complex IL1R->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB (p50/p65) IκBα->NF-κB Release NFκB_nucleus NF-κB (p50/p65) NF-κB->NFκB_nucleus Translocation PraeruptorinB This compound PraeruptorinB->IKK Inhibition DNA DNA NFκB_nucleus->DNA Binding Proinflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Proinflammatory_Genes Transcription

Figure 1: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Primary Rat Hepatocyte Isolation and Culture

A two-step collagenase perfusion method is utilized for the isolation of primary rat hepatocytes.

  • Animal Model: Male Wistar rats (6-8 weeks old).

  • Perfusion: The liver is perfused in situ through the portal vein, first with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution with EDTA) to remove blood, followed by a buffer containing collagenase to digest the extracellular matrix.

  • Cell Isolation: The digested liver is excised, and hepatocytes are gently dispersed. The cell suspension is filtered through a nylon mesh to remove undigested tissue.

  • Purification: Hepatocytes are purified from other cell types by low-speed centrifugation.

  • Culture: Isolated hepatocytes are seeded on collagen-coated plates in Williams' Medium E supplemented with fetal bovine serum, insulin, and antibiotics. Cells are allowed to attach for several hours before the medium is replaced with a serum-free medium for subsequent experiments.

Induction of Inflammation
  • Primary rat hepatocytes are cultured to form a monolayer.

  • The culture medium is replaced with a fresh serum-free medium.

  • Inflammation is induced by treating the cells with recombinant rat Interleukin-1β (IL-1β) at a final concentration of 1 ng/mL for the desired time points (e.g., 8 hours for NO measurement, 4 hours for mRNA analysis).

Nitric Oxide (NO) Measurement (Griess Assay)
  • After treatment with IL-1β and the test compounds, the cell culture supernatant is collected.

  • The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system.

  • Briefly, an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • The mixture is incubated at room temperature for 10-15 minutes to allow for the development of a purple azo dye.

  • The absorbance is measured at 540 nm using a microplate reader.

  • A standard curve is generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

Western Blot Analysis for iNOS
  • Cell Lysis: After treatment, hepatocytes are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for iNOS.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.

Real-Time Quantitative PCR (RT-qPCR) for TNF-α and IL-6 mRNA
  • RNA Extraction: Total RNA is extracted from the treated hepatocytes using a commercial RNA isolation kit according to the manufacturer's instructions.

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR: The relative mRNA expression levels of TNF-α and IL-6 are quantified by real-time PCR using gene-specific primers and a SYBR Green-based detection system.

  • Data Analysis: The cycle threshold (Ct) values are normalized to an internal control gene (e.g., GAPDH or β-actin), and the relative fold change in gene expression is calculated using the 2-ΔΔCt method.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for validating the anti-inflammatory effects of a compound in hepatocytes and the logical relationship of the key inflammatory markers.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Hepatocyte_Isolation Primary Rat Hepatocyte Isolation Hepatocyte_Culture Hepatocyte Culture Hepatocyte_Isolation->Hepatocyte_Culture Inflammation_Induction Inflammation Induction (IL-1β) Hepatocyte_Culture->Inflammation_Induction Compound_Treatment Compound Treatment (this compound, etc.) Inflammation_Induction->Compound_Treatment NO_Measurement NO Measurement (Griess Assay) Compound_Treatment->NO_Measurement Western_Blot iNOS Protein (Western Blot) Compound_Treatment->Western_Blot RT_qPCR TNF-α & IL-6 mRNA (RT-qPCR) Compound_Treatment->RT_qPCR

Figure 2: General experimental workflow for validation.

G Inflammatory Stimulus\n(IL-1β) Inflammatory Stimulus (IL-1β) NF-κB Activation NF-κB Activation Inflammatory Stimulus\n(IL-1β)->NF-κB Activation iNOS Upregulation iNOS Upregulation NF-κB Activation->iNOS Upregulation Pro-inflammatory Cytokine\nUpregulation (TNF-α, IL-6) Pro-inflammatory Cytokine Upregulation (TNF-α, IL-6) NF-κB Activation->Pro-inflammatory Cytokine\nUpregulation (TNF-α, IL-6) NO Production NO Production iNOS Upregulation->NO Production Inflammation Inflammation NO Production->Inflammation Pro-inflammatory Cytokine\nUpregulation (TNF-α, IL-6)->Inflammation

Figure 3: Key markers in hepatocyte inflammation.

References

A Comparative Analysis of (-)-Praeruptorin B and Synthetic Compounds for Antiseizure Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the evidence supporting the antiseizure activity of the natural compound (-)-Praeruptorin B compared to a wide array of synthetic molecules. While numerous synthetic compounds have been systematically evaluated and demonstrate robust anticonvulsant effects in established preclinical models, there is currently a lack of direct scientific evidence to support the efficacy of this compound as an antiseizure agent.

This guide provides a detailed comparison based on the available data, highlighting the pharmacological profiles of various synthetic compounds and exploring the related, though not directly equivalent, neuroprotective properties of other compounds from the same chemical class as this compound.

This compound: An Overview

This compound is a pyranocoumarin (B1669404) isolated from the roots of Peucedanum praeruptorum Dunn. While this plant has been used in traditional medicine for various ailments, its specific application for epilepsy or seizures is not well-documented. Scientific investigations into the bioactivity of praeruptorins have primarily focused on other pharmacological effects. For instance, the related compound Praeruptorin C has shown neuroprotective effects in models of NMDA-induced apoptosis and Huntington's disease. These neuroprotective qualities, while valuable in the broader context of neurological health, do not directly translate to antiseizure activity.

The Antiseizure Potential of Coumarins: A Glimmer of Possibility

Although direct evidence for this compound is lacking, studies on other natural coumarin (B35378) derivatives have indicated a potential for this chemical class to exhibit antiseizure effects. A screening of 18 different coumarin derivatives in a larval zebrafish pentylenetetrazole (PTZ) model, a common initial test for antiseizure activity, identified seven compounds with the ability to lower seizure-like behavior.[1][2][3] Notably, oxypeucedanin (B192039) hydrate (B1144303) and daphnoretin (B1669815) demonstrated significant reductions in seizure-like activity.[1][2][3] The proposed mechanism for some of these active coumarins involves the modulation of GABAergic transmission, potentially through the inhibition of GABA transaminase, the enzyme responsible for GABA degradation.[4]

Synthetic Compounds: A Wealth of Evidence

In stark contrast to the limited data on this compound, a vast body of research exists for a multitude of synthetic compounds designed and tested for antiseizure activity. These compounds belong to diverse chemical classes and have been rigorously evaluated in standardized preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.

Data Presentation: Quantitative Comparison of Antiseizure Activity

The following tables summarize the quantitative data for a selection of synthetic anticonvulsant compounds from various chemical classes. The median effective dose (ED50) represents the dose at which 50% of the animals are protected from seizures, while the median toxic dose (TD50) indicates the dose at which 50% of the animals exhibit signs of neurotoxicity. The Protective Index (PI), calculated as TD50/ED50, is a measure of the compound's safety margin.

Table 1: Anticonvulsant Activity of Selected Quinazoline Derivatives

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI)Reference
5b > 300152> 300> 1.97[2]
5c > 300165> 300> 1.82[2]
5d > 300140> 300> 2.14[2]
Methaqualone 200---[2]
Valproate 300---[2]

Table 2: Anticonvulsant Activity of Selected Triazolopyrimidine Derivatives

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI) in MESProtective Index (PI) in scPTZReference
6c 25.322.8> 317> 12.5> 13.9[5]
6d 15.814.1> 317> 20.1> 22.5[5]
6e 38.031.5> 317> 8.3> 10.1[5]
Valproate 251.2142.3> 800> 3.2> 5.6[5]
Carbamazepine 8.830.544.05.01.4[5]
Diazepam 4.10.43.30.88.3[5]

Table 3: Anticonvulsant Activity of a 3-Aminopyrrole Derivative

CompoundMES ED50 (mg/kg, oral, rats)Neurotoxicity TD50 (mg/kg)Protective Index (PI)Reference
Compound 3 2.5> 500> 200[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in the evaluation of synthetic antiseizure compounds.

Maximal Electroshock (MES) Test

The MES test is a preclinical model used to identify compounds effective against generalized tonic-clonic seizures.

  • Animal Model: Adult male mice or rats are typically used.

  • Stimulation: A corneal electrode is used to deliver an electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds duration, current intensity determined to elicit a full tonic hindlimb extension in control animals).

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses and at a specified time before the electrical stimulation.

  • Endpoint: The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for identifying compounds that may be effective against absence seizures.

  • Animal Model: Adult male mice are commonly used.

  • Chemoconvulsant: Pentylenetetrazole (PTZ) is administered subcutaneously (s.c.) at a dose that induces clonic seizures lasting for at least 5 seconds in control animals (typically 85 mg/kg).

  • Drug Administration: Test compounds are administered i.p. or p.o. at various doses and at a specified time before the PTZ injection.

  • Endpoint: The endpoint is the failure to observe a 5-second episode of clonic spasms within a 30-minute observation period.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.

Rotarod Neurotoxicity Test

This test assesses the potential for a compound to cause motor impairment, a common side effect of centrally acting drugs.

  • Apparatus: A rotating rod (rotarod) with a specified diameter and rotation speed (e.g., 6-10 rpm).

  • Animal Training: Mice are trained to remain on the rotating rod for a set period (e.g., 1 minute).

  • Drug Administration: Test compounds are administered at various doses.

  • Testing: At the time of peak effect of the compound, the animals are placed on the rotarod.

  • Endpoint: The inability of the animal to remain on the rod for the predetermined time is considered a sign of neurotoxicity.

  • Data Analysis: The TD50, the dose that causes neurotoxicity in 50% of the animals, is calculated.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the evaluation process for antiseizure drugs.

Antiseizure_Drug_Screening_Workflow cluster_preclinical Preclinical Screening start Compound Synthesis or Natural Product Isolation in_vitro In Vitro Assays (e.g., Receptor Binding, Ion Channel Patch Clamp) start->in_vitro Initial Screening mes_test Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) in_vitro->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test (Absence Seizure Model) in_vitro->scptz_test six_hz_test 6-Hz Psychomotor Seizure Test (Drug-Resistant Seizure Model) in_vitro->six_hz_test ed50_td50 Determine ED50 and TD50 mes_test->ed50_td50 scptz_test->ed50_td50 six_hz_test->ed50_td50 neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) pi Calculate Protective Index (PI) neurotoxicity->pi ed50_td50->neurotoxicity lead_optimization Lead Optimization pi->lead_optimization

Caption: Workflow for the preclinical screening of potential antiseizure compounds.

GABAergic_Synapse_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_drugs Drug Targets glutamate Glutamate gaba_synthesis GABA Synthesis (from Glutamate via GAD) glutamate->gaba_synthesis gaba_vesicle GABA Vesicle gaba_synthesis->gaba_vesicle Synaptic Cleft Synaptic Cleft gaba_vesicle->Synaptic Cleft Release gat1 GAT-1 Transporter Presynaptic Terminal Presynaptic Terminal gat1->Presynaptic Terminal gaba_a_receptor GABA-A Receptor (Ligand-gated Cl- channel) cl_influx Cl- Influx gaba_a_receptor->cl_influx Opens hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization Synaptic Cleft->gat1 Reuptake Synaptic Cleft->gaba_a_receptor Binds to benzodiazepines Benzodiazepines (Positive Allosteric Modulator) benzodiazepines->gaba_a_receptor Enhances GABA effect tiagabine Tiagabine (GAT-1 Inhibitor) tiagabine->gat1 Blocks vigabatrin Vigabatrin (GABA-T Inhibitor) GABA Transaminase (GABA-T)\n(in glia and neurons) GABA Transaminase (GABA-T) (in glia and neurons) vigabatrin->GABA Transaminase (GABA-T)\n(in glia and neurons) Inhibits

Caption: Mechanism of action of GABAergic antiseizure drugs at the synapse.

Conclusion

The comparison between this compound and synthetic compounds for antiseizure activity is currently one-sided due to a lack of research on the natural product in this specific therapeutic area. While the broader class of coumarins shows some promise in early-stage screening, extensive research, including isolation, characterization, and rigorous testing in established preclinical models, is necessary to determine if this compound possesses any clinically relevant anticonvulsant properties.

In contrast, the field of synthetic antiseizure drug development is mature, with a multitude of compounds demonstrating significant efficacy and well-characterized mechanisms of action. The data presented for quinazolines, triazolopyrimidines, and aminopyrroles highlight the successful application of medicinal chemistry in generating potent and selective anticonvulsant agents. For researchers and drug development professionals, the path forward for this compound would necessitate a foundational screening effort to first establish its potential in the field of epilepsy research. Until such data becomes available, the focus for novel antiseizure therapies remains firmly on the continued development and optimization of synthetic compounds.

References

Pyranocoumarin Pharmacokinetics: A Comparative Analysis in Healthy and Acute Lung Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of how acute lung injury alters the pharmacokinetic profile of pyranocoumarins reveals significant changes in systemic exposure and metabolite formation, providing critical insights for the development of therapies targeting inflammatory lung conditions.

Researchers and drug development professionals investigating pyranocoumarins for inflammatory diseases, particularly acute lung injury (ALI), must consider the impact of the disease state on the drugs' pharmacokinetic behavior. Recent studies in rat models of ALI demonstrate a notable shift in the absorption, distribution, metabolism, and excretion (ADME) of these compounds compared to healthy subjects. This guide synthesizes the available experimental data to provide a clear comparison.

Data Presentation: Pharmacokinetic Parameters

A pivotal study on the oral administration of Peucedanum praeruptorum Dunn extracts, which are rich in pyranocoumarins, revealed altered pharmacokinetic profiles for several key compounds in rats with lipopolysaccharide (LPS)-induced ALI compared to normal rats. The systemic exposure to the parent pyranocoumarins—praeruptorin A, praeruptorin B, and praeruptorin E—was observed to be slightly higher in the ALI model. Conversely, the area under the concentration-time curve (AUC) of their common metabolite, khellactone, was significantly reduced in ALI rats[1].

While the precise numerical data from the primary study is not fully available, the key findings are summarized below:

CompoundPharmacokinetic ParameterNormal RatsALI RatsKey Observation
Praeruptorin A, B, E Systemic Exposure (AUC)BaselineSlightly IncreasedHigher drug availability in the disease state.
Khellactone (Metabolite) Systemic Exposure (AUC)BaselineSignificantly DecreasedAltered metabolism in the presence of acute lung injury.

These findings suggest that the inflammatory state in ALI may impact metabolic pathways or transporter functions, leading to altered drug disposition.

Experimental Protocols

The following methodologies are standard in preclinical studies comparing the pharmacokinetics of pyranocoumarins in normal versus ALI rat models.

Acute Lung Injury (ALI) Induction in Rats

A widely used and reproducible method for inducing ALI in rats is the administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that elicits a strong inflammatory response.

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • ALI Induction:

    • Intratracheal Instillation: Rats are anesthetized, and a specific dose of LPS (e.g., 5 mg/kg) dissolved in sterile saline is instilled directly into the trachea. This method ensures direct delivery to the lungs and induces a robust inflammatory response characterized by neutrophil infiltration and edema.

    • Aerosol Inhalation: Alternatively, rats can be exposed to an aerosolized LPS solution. This method may provide a more uniform distribution of the inflammatory insult throughout the lungs.

  • Confirmation of Injury: The development of ALI is typically confirmed 24 hours after LPS administration through histological examination of lung tissue, measurement of lung wet-to-dry weight ratio (an indicator of edema), and analysis of inflammatory cells and cytokines in bronchoalveolar lavage (BAL) fluid.

Pharmacokinetic Study Design
  • Drug Administration: Following the induction of ALI (or in healthy control rats), a standardized oral dose of pyranocoumarin (B1669404) extract or an isolated compound is administered.

  • Sample Collection: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: The concentrations of the pyranocoumarins and their metabolites in the plasma samples are quantified using a validated and sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the precise measurement of multiple analytes simultaneously.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • Cmax (Maximum Concentration): The peak plasma concentration of the drug.

    • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

    • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

Mandatory Visualization

Experimental Workflow

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_pk_study Pharmacokinetic Study cluster_analysis Analysis Normal Normal Rats ALI_Induction ALI Induction (LPS Instillation) Drug_Admin_Normal Oral Administration of Pyranocoumarins Normal->Drug_Admin_Normal ALI_Rats ALI Rats ALI_Induction->ALI_Rats Drug_Admin_ALI Oral Administration of Pyranocoumarins ALI_Rats->Drug_Admin_ALI Sampling_Normal Serial Blood Sampling Drug_Admin_Normal->Sampling_Normal Sampling_ALI Serial Blood Sampling Drug_Admin_ALI->Sampling_ALI LCMS_Normal LC-MS/MS Analysis Sampling_Normal->LCMS_Normal LCMS_ALI LC-MS/MS Analysis Sampling_ALI->LCMS_ALI PK_Analysis Pharmacokinetic Analysis & Comparison LCMS_Normal->PK_Analysis LCMS_ALI->PK_Analysis

Caption: Experimental workflow for comparative pharmacokinetic analysis.

Signaling Pathway

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p65/p50) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Transcription Pyranocoumarins Pyranocoumarins (e.g., Praeruptorin A) Pyranocoumarins->IκBα Inhibits Degradation Pyranocoumarins->NFκB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by pyranocoumarins.

References

Efficacy of (-)-Praeruptorin B Compared to Other Natural Coumarins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of (-)-Praeruptorin B with other notable natural coumarins. The following sections detail quantitative data on their anti-inflammatory and anticancer activities, the experimental protocols used to generate this data, and the key signaling pathways involved in their mechanisms of action.

Data Presentation: Comparative Efficacy of Natural Coumarins

The therapeutic potential of coumarins is vast, with research highlighting their significant anti-inflammatory and anticancer properties.[1][2][3] This section summarizes the quantitative efficacy of this compound and other well-characterized natural coumarins.

Anti-Inflammatory Activity

A key indicator of anti-inflammatory potential is the inhibition of nitric oxide (NO), a pro-inflammatory mediator. The half-maximal inhibitory concentration (IC50) values for NO inhibition by various coumarins in lipopolysaccharide (LPS)-stimulated cells are presented below. Lower IC50 values indicate higher potency.

CompoundCell LineIC50 (µM) for NO InhibitionSource
This compound Rat Hepatocytes43 [4]
Praeruptorin ARat Hepatocytes208[4]
Praeruptorin ERat Hepatocytes>300[4]
Esculetin (B1671247)Rat Hepatocytes34[1]
ScopoletinRAW 264.7 MacrophagesNot explicitly defined, but showed dose-dependent inhibition[5]
Umbelliferone (B1683723)Not specified42.0[4]

Among the praeruptorins isolated from Peucedanum praeruptorum, this compound demonstrates the most potent anti-inflammatory activity by inhibiting nitric oxide production.[4][6] When compared to other natural coumarins, its efficacy is comparable to that of umbelliferone and slightly less potent than esculetin in similar assays.

Anticancer Activity

The cytotoxic effects of coumarins have been evaluated against various cancer cell lines, with the IC50 value representing the concentration required to inhibit 50% of cell growth.

While this compound has been investigated for its anti-tumor promoting properties, specific IC50 values for its direct cytotoxic activity are not consistently reported in the available literature.[7][8] One study on non-small cell lung cancer cells (A549 and H1299) indicated that Praeruptorin B did not cause a significant decrease in cell viability at concentrations up to 50 µM.[1] However, the related compound, Praeruptorin C, did show significant activity in the same study. For a broader perspective, the anticancer activities of other natural coumarins are presented below.

CompoundCancer Cell LineIC50 (µM)Source
Praeruptorin CA549 (Non-small cell lung cancer)33.5[1]
Praeruptorin CH1299 (Non-small cell lung cancer)30.7[1]
EsculetinHT-29 (Colorectal cancer)55 (48h treatment)[9]
EsculetinHCT116 (Colorectal cancer)100 (24h treatment)[9]
EsculetinSMMC-7721 (Hepatocellular carcinoma)2240 (72h treatment)[10]

Key Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many coumarins, including praeruptorins, are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates PraeruptorinB This compound & other Coumarins PraeruptorinB->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Promoter Regions mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS (NO production) mRNA->Cytokines Translation

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[11][12] this compound and other coumarins exert their anti-inflammatory effects by inhibiting this pathway, often by targeting the IKK complex, thereby preventing the degradation of IκBα and the nuclear translocation of NF-κB.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nitric Oxide (NO) Inhibition Assay

This assay quantifies the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated immune cells, such as macrophages or hepatocytes.

NO_Inhibition_Assay cluster_workflow Experimental Workflow start Seed RAW 264.7 cells in 96-well plate pretreat Pre-treat cells with various concentrations of coumarins start->pretreat stimulate Stimulate cells with LPS (e.g., 1 µg/mL for 24h) pretreat->stimulate collect Collect cell culture supernatant stimulate->collect griess Add Griess Reagent to supernatant collect->griess measure Measure absorbance at ~540 nm griess->measure calculate Calculate % NO inhibition and determine IC50 measure->calculate

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) or hepatocytes are seeded in 96-well plates at a suitable density (e.g., 5 x 10^5 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test coumarins for a specified period (e.g., 1-2 hours).

  • Stimulation: Nitric oxide production is induced by adding a stimulating agent, typically lipopolysaccharide (LPS), to the cell culture medium. The plates are then incubated for a longer period (e.g., 24 hours).

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid), which forms a colored azo compound.

  • Data Analysis: The absorbance of the resulting solution is measured using a microplate reader at approximately 540 nm. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to that of the LPS-stimulated control wells. The IC50 value is then determined from the dose-response curve.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_workflow Experimental Workflow start Seed cancer cells in 96-well plate treat Treat cells with various concentrations of coumarins start->treat incubate Incubate for a defined period (e.g., 24, 48, or 72 hours) treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan (B1609692) formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize measure Measure absorbance at ~570 nm solubilize->measure calculate Calculate % cell viability and determine IC50 measure->calculate

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.

  • Compound Exposure: The cells are then treated with various concentrations of the test coumarin (B35378) and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Formation: The plates are incubated for a few hours, during which mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of the treated cells to that of the untreated control cells. The IC50 value is then determined from the resulting dose-response curve.

References

A Comparative Guide to the Reproducibility of Findings in (-)-Praeruptorin B Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published findings on the bioactivity of (-)-Praeruptorin B, a natural pyranocoumarin (B1669404) isolated from the roots of Peucedanum praeruptorum Dunn.[1][2] While direct replication studies are scarce in preclinical research, this document assesses the reproducibility of findings by comparing quantitative data and mechanistic insights from independent studies. The focus is on the compound's anti-inflammatory and anti-cancer properties, for which the most substantial data are available.

Praeruptorins, as a class of compounds, are known for a variety of pharmacological effects, including anti-inflammatory, anti-tumor, and cardiovascular activities.[2][3] This guide will delve into the specific findings for this compound to provide a clear overview of its studied effects and the consistency of these findings across the scientific literature.

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from various studies investigating the effects of this compound and its related compounds. This allows for a direct comparison of reported potencies and experimental conditions.

Table 1: Anti-Inflammatory and Cytotoxic Activity of Praeruptorins

CompoundModel SystemAssayEndpointIC50 / ConcentrationSource
This compound IL-1β-stimulated rat hepatocytesNitric Oxide (NO) ProductionInhibition of NOIC50: ~15 µM (estimated from graph)[4]
Praeruptorin AIL-1β-stimulated rat hepatocytesNitric Oxide (NO) ProductionInhibition of NOIC50: > 30 µM[4]
Praeruptorin EIL-1β-stimulated rat hepatocytesNitric Oxide (NO) ProductionInhibition of NOIC50: ~25 µM (estimated from graph)[4]
This compound Artemia salina (Brine shrimp)Cytotoxicity AssayLethalityLC50: 34.5 µg/ml[5]
Praeruptorin AArtemia salina (Brine shrimp)Cytotoxicity AssayLethalityLC50: 121.2 µg/ml[5]

Note: The study on rat hepatocytes indicated that Praeruptorin B had the highest potency in inhibiting NO production among the tested praeruptorins (A, B, and E).[4]

Table 2: Anti-Cancer and Anti-Metastatic Activity of this compound

CompoundCell LineInducerAssayConcentrationEffectSource
This compound HeLa (Cervical Cancer)TPACell Migration10 and 20 µMSignificant inhibition[1]
This compound SiHa (Cervical Cancer)TPACell Migration10 and 20 µMSignificant inhibition[1]
This compound HeLa (Cervical Cancer)TPACell Invasion10 and 20 µMSignificant inhibition[1]
This compound SiHa (Cervical Cancer)TPACell Invasion10 and 20 µMSignificant inhibition[1]
This compound HeLa (Cervical Cancer)TPAMMP-2/-9 Expression10 and 20 µMSuppression of mRNA and protein[1]
This compound Mouse SkinDMBA/TPATumor Promotion10 µmol/paintingComplete suppression[6]

TPA: 12-O-tetradecanoylphorbol-13-acetate, a known tumor promoter. DMBA: 7,12-dimethylbenz[a]anthracene, an initiator.

The consistent finding across multiple studies is that Praeruptorin B inhibits key processes in cancer progression, such as migration, invasion, and tumor promotion.[1][6] The underlying mechanism frequently points towards the modulation of inflammatory and survival signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for assessing reproducibility. Below are synthesized protocols for key experiments performed in this compound research.

1. Cell Migration and Invasion Assay (Boyden Chamber Assay)

  • Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.

  • Methodology:

    • Human cervical cancer cells (HeLa and SiHa) are seeded in the upper chamber of a Boyden apparatus with a polycarbonate filter (8-µm pore size). For invasion assays, the filter is pre-coated with Matrigel.

    • Cells are pre-treated with an inducer, such as 50 ng/ml of TPA, for 2 hours.

    • Following pre-treatment, cells are incubated with varying concentrations of this compound (e.g., 10 and 20 µM) for a specified period (18-24 hours).

    • The lower chamber contains a chemoattractant (e.g., medium with fetal bovine serum).

    • After incubation, non-migrated/non-invaded cells on the upper surface of the filter are removed.

    • Cells that have migrated or invaded to the lower surface are fixed, stained (e.g., with Giemsa stain), and counted under a microscope.

    • The number of migrated/invaded cells in treated groups is compared to the control group (TPA alone).[1]

2. Western Blot Analysis for Signaling Proteins

  • Objective: To determine the effect of this compound on the expression and phosphorylation status of key signaling proteins (e.g., AKT, NF-κB).

  • Methodology:

    • Cells (e.g., HeLa) are treated with TPA and/or this compound for a designated time.

    • For nuclear translocation studies, nuclear and cytosolic protein fractions are separated.

    • Total protein is extracted, and concentrations are determined (e.g., using a BCA protein assay kit).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, p-IKKα, NF-κB p65, Lamin B, α-tubulin).

    • After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Loading controls (e.g., β-actin, α-tubulin, Lamin B) are used to ensure equal protein loading.[1]

3. Nitric Oxide (NO) Production Assay

  • Objective: To measure the anti-inflammatory effect of this compound by quantifying its ability to inhibit NO production.

  • Methodology:

    • Primary cultured rat hepatocytes are stimulated with a pro-inflammatory agent like Interleukin 1β (IL-1β).

    • The cells are co-treated with various concentrations of this compound.

    • After incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture medium is measured using the Griess reagent.

    • The absorbance is read at a specific wavelength (e.g., 550 nm).

    • The percentage of inhibition of NO production is calculated relative to cells treated with IL-1β alone.[4]

Mandatory Visualization

The diagrams below illustrate the key signaling pathways and experimental workflows discussed in the literature, providing a visual summary of the proposed mechanisms of action for this compound.

PraB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPA TPA (Inducer) Receptor Receptor TPA->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT phosphorylates pAKT p-AKT (Active) AKT->pAKT IKK IKK pAKT->IKK activates pIKK p-IKK (Active) IKK->pIKK IkB IκB pIKK->IkB phosphorylates (leads to degradation) NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (Translocated) NFkB->NFkB_nuc translocates PraB This compound PraB->pAKT inhibits phosphorylation Gene Gene Transcription (MMP-2, MMP-9) NFkB_nuc->Gene promotes Experimental_Workflow cluster_analysis Downstream Analysis start Start: Cancer Cell Culture (e.g., HeLa, SiHa) treatment Treatment Groups: 1. Control 2. Inducer (TPA) 3. Inducer + Praeruptorin B start->treatment boyden Boyden Chamber Assay (Migration / Invasion) treatment->boyden protein Protein Extraction (Cytosolic & Nuclear) treatment->protein rna RNA Extraction treatment->rna stain Stain & Count Cells boyden->stain western Western Blot (p-AKT, NF-κB, etc.) protein->western rtpcr RT-PCR (MMP-2, MMP-9 mRNA) rna->rtpcr end Conclusion: Assess Anti-Metastatic Effect stain->end western->end rtpcr->end

References

A Comparative Guide to Analytical Methods for Praeruptorin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of three common analytical techniques for the quantification of praeruptorins, key bioactive coumarins found in the medicinal plant Peucedanum praeruptorum Dunn. The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of experimental data in phytochemical analysis, pharmacokinetic studies, and quality control of herbal medicines. This document compares High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC), presenting their performance data, experimental protocols, and a general workflow for method validation.

Comparative Analysis of Analytical Methods

The choice of an analytical method for praeruptorin quantification depends on the specific requirements of the study, such as the need for high sensitivity, sample throughput, and the complexity of the sample matrix. The following tables summarize the key performance parameters of HPLC, UPLC-MS/MS, and a representative HPTLC method for coumarin (B35378) analysis.

Table 1: Comparison of Quantitative Performance Data
ParameterHPLC-UVUPLC-MS/MSHPTLC-Densitometry
Linearity (R²) > 0.999> 0.99> 0.998
Range 0.05 - 50 µg/mL0.99 - 990 ng/mL0.8 - 4.0 µ g/band
Limit of Detection (LOD) ~0.1 µg/mLNot ReportedNot Reported
Limit of Quantification (LOQ) ~0.3 µg/mL0.99 ng/mLNot Reported
Precision (%RSD) < 2%< 14.05%1.06% - 1.21%
Accuracy (% Recovery) 98 - 102%89.39% - 109.50%Not Reported
Table 2: Comparison of Experimental Conditions
ParameterHPLC-UVUPLC-MS/MSHPTLC-Densitometry
Stationary Phase C18 ColumnThermo BDS Hypersil C18 (2.1 mm×50 mm, 2.4μm)Silica (B1680970) Gel 60 F254 HPTLC plates
Mobile Phase Methanol-Water (75:25, v/v)0.05% formic acid solution and acetonitrile (B52724)Petroleum ether-ethyl acetate (B1210297) (2:1, v/v)
Detection UV at 323 nmESI-MS/MS (MRM)Densitometric scanning
Internal Standard OstholeNot specified in the studyNot applicable

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on published studies and offer a starting point for method development and validation in your laboratory.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of praeruptorins in herbal extracts and formulations where high sensitivity is not a primary requirement.

  • Sample Preparation: An appropriate amount of the sample is extracted with a suitable solvent (e.g., methanol) using ultrasonication. The extract is then filtered through a 0.45 µm membrane filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Methanol-Water (75:25, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 323 nm

    • Internal Standard: Osthole

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of praeruptorins in complex biological matrices such as plasma, and for pharmacokinetic studies.[1]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with acetonitrile. After centrifugation, the supernatant is collected and injected into the UPLC-MS/MS system.[1]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Thermo BDS Hypersil C18 (2.1 mm×50 mm, 2.4μm)[1]

    • Mobile Phase: A gradient of 0.05% formic acid in water (A) and acetonitrile (B)[1]

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a cost-effective and high-throughput method suitable for the simultaneous analysis of multiple samples. The following is a representative method for the analysis of coumarins, which can be adapted for praeruptorins.[2][3]

  • Sample and Standard Preparation: Samples are extracted with methanol (B129727). Standard solutions of praeruptorins are prepared in methanol at various concentrations.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254[2]

    • Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.

    • Mobile Phase: A mixture of petroleum ether and ethyl acetate (e.g., 2:1, v/v) is used for development in a saturated twin-trough chamber.[2]

    • Densitometric Analysis: After development, the plate is dried and scanned using a densitometer at a wavelength where praeruptorins show maximum absorbance.

Workflow and Signaling Pathway Diagrams

Analytical Method Validation Workflow

The following diagram illustrates the general workflow for validating an analytical method to ensure its suitability for its intended purpose.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application Define Analytical\nRequirements Define Analytical Requirements Select Analytical\nTechnique Select Analytical Technique Define Analytical\nRequirements->Select Analytical\nTechnique Optimize Method\nParameters Optimize Method Parameters Select Analytical\nTechnique->Optimize Method\nParameters Specificity Specificity Optimize Method\nParameters->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Stability Stability Robustness->Stability Routine Sample\nAnalysis Routine Sample Analysis Stability->Routine Sample\nAnalysis Quality Control Quality Control Routine Sample\nAnalysis->Quality Control

Caption: General workflow for analytical method validation.

Conclusion

The selection of an analytical method for praeruptorin quantification should be guided by the specific research question and available resources.

  • HPLC-UV is a robust and cost-effective method for routine analysis and quality control of herbal materials.

  • UPLC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for analyzing complex biological samples and for pharmacokinetic studies where low detection limits are crucial.[1]

  • HPTLC offers a high-throughput and economical alternative for the simultaneous screening and quantification of multiple samples, which is particularly advantageous in the quality control of a large number of herbal batches.[2][3]

By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to generate reliable and accurate data for their specific application.

References

In Silico Comparative Analysis of (-)-Praeruptorin B with Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in silico comparison of the enzyme inhibitory activities of (-)-Praeruptorin B against established inhibitors of key enzymes. The information is intended to support further research and drug development efforts by contextualizing the potential of this compound as a therapeutic agent. All quantitative data is presented in standardized tables, and detailed experimental protocols for the cited assays are provided to ensure reproducibility.

Overview of this compound

This compound is a naturally occurring coumarin (B35378) derivative found in the roots of Peucedanum praeruptorum Dunn.[1] This plant has a history of use in traditional Chinese medicine for treating respiratory ailments.[1] Recent scientific investigations have revealed that praeruptorins, including this compound, possess a range of pharmacological properties, such as anti-inflammatory, vasorelaxant, and anti-tumor activities.[1] This guide focuses on its specific inhibitory effects on Carboxylesterase 1 (CES1), the AKT signaling pathway, and Sterol Regulatory Element-Binding Proteins (SREBPs).

Comparative Analysis of Enzyme Inhibition

The following tables summarize the inhibitory activities of this compound in comparison to well-characterized enzyme inhibitors. This data is essential for understanding the relative potency and potential therapeutic applications of this compound.

Carboxylesterase 1 (CES1) Inhibition

Carboxylesterase 1 is a crucial enzyme in the metabolism of a wide variety of ester-containing drugs and endogenous compounds. Inhibition of CES1 can significantly alter the pharmacokinetics of these substances.

CompoundIC50 Value (µM)Inhibition TypeReference
This compound (Praeruptorin D) Ki = 122.2 µMNoncompetitive[2][3]
Benzil~1 µMReversible[1]
Diltiazem13.9 µMNot Specified[4]
Chenodeoxycholic acid13.55 µMNot Specified[4]
Taurocholic acid19.51 µMNot Specified[4]

Note: The value for this compound is presented as a Ki (inhibition constant), which is related to but not identical to the IC50 value. A direct IC50 value was not available in the reviewed literature.

AKT Signaling Pathway Inhibition

The AKT signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for anti-cancer drug development.

CompoundIC50 Value (nM)Target(s)Reference
This compound Not Quantified; inhibits AKT phosphorylationAKT[5]
MK-22068 (Akt1), 12 (Akt2), 65 (Akt3)Pan-AKT[6]
GSK6906932 (Akt1), 13 (Akt2), 9 (Akt3)Pan-AKT[6]
AfuresertibVaries by cell line (µM range)Pan-AKT[7]

Note: The inhibitory effect of this compound on the AKT pathway has been demonstrated through the reduction of AKT phosphorylation, but a specific IC50 value from a direct enzyme inhibition assay is not currently available.

Sterol Regulatory Element-Binding Protein (SREBP) Pathway Inhibition

SREBPs are transcription factors that regulate the synthesis of cholesterol and fatty acids. Inhibiting the SREBP pathway has therapeutic potential for metabolic disorders and some cancers.

CompoundIC50 Value (µM)Assay TypeReference
This compound Not Quantified; down-regulates SREBP-1c and SREBP-2 expressionCellular[8]
Fatostatin~2-fold higher IC50 in p53-silenced cells (µM range)Cell Proliferation[9]
BetulinNot Quantified; inhibits SREBP maturationCellular[10]
Ivacaftor5.7 µM (in lipid-poor media)Cell Growth[5]
Sorafenib tosylate5.7 µM (in lipid-poor media)Cell Growth[5]

Note: Inhibition of the SREBP pathway is typically assessed in cellular assays that measure downstream effects, such as gene expression or cell growth in lipid-depleted conditions, rather than direct binding to SREBPs. Therefore, direct IC50 values for enzyme inhibition are not always applicable.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are provided to facilitate the replication and further investigation of the enzymatic and cellular effects of this compound.

In Silico Molecular Docking Workflow

This protocol outlines a general workflow for performing in silico molecular docking to predict the binding affinity and interaction of a ligand, such as this compound, with a target enzyme.

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis receptor_prep Receptor Preparation (PDB structure, remove water, add hydrogens) grid_gen Grid Box Generation (Define binding site) receptor_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D conversion, energy minimization) docking_run Run Docking Simulation (e.g., AutoDock Vina, GOLD) ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose Analysis (Clustering, scoring) docking_run->pose_analysis interaction_analysis Interaction Analysis (Hydrogen bonds, hydrophobic interactions) pose_analysis->interaction_analysis binding_energy Binding Energy Calculation (MM-GBSA) interaction_analysis->binding_energy G cell_culture Cell Culture & Treatment (Seed cells, treat with inhibitor) cell_lysis Cell Lysis (Extract proteins) cell_culture->cell_lysis protein_quant Protein Quantification (BCA assay) cell_lysis->protein_quant sds_page SDS-PAGE (Separate proteins by size) protein_quant->sds_page transfer Western Transfer (Proteins to PVDF membrane) sds_page->transfer immunoblot Immunoblotting (Primary & secondary antibodies for p-AKT, total AKT, and loading control) transfer->immunoblot detection Detection (Chemiluminescence) immunoblot->detection analysis Analysis (Quantify band intensity) detection->analysis G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream Phosphorylation Cell_Processes Cell Survival, Proliferation, Metabolism Downstream->Cell_Processes Regulation

References

A Comparative Guide to the Structural Drivers of Activity in Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin (B35378) and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The biological activity of these compounds is intimately linked to their substitution pattern, where minor structural modifications can lead to significant changes in potency and selectivity. This guide provides an objective comparison of the structural features that differentiate active and inactive coumarin derivatives, supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways.

Core Structural Features Influencing Bioactivity

The bioactivity of coumarin derivatives is largely dictated by the nature, position, and steric and electronic properties of substituents on the benzopyran-2-one core. Structure-activity relationship (SAR) studies have revealed several key determinants of activity:

  • Hydroxylation: The presence and position of hydroxyl groups are often critical for activity. For instance, ortho-dihydroxycoumarins tend to exhibit more potent cytotoxicity in human tumor cell lines than their mono-hydroxy counterparts.[1]

  • Substitution at C3 and C4: The introduction of substituents at the C3 and C4 positions of the coumarin ring can significantly modulate activity. For example, phenyl substitution at these positions has been shown to influence the inhibitory activity and selectivity for monoamine oxidase (MAO) isoforms.[2][3]

  • Electron-Withdrawing and Donating Groups: The electronic nature of substituents plays a crucial role. Electron-withdrawing groups, such as nitro groups, can enhance the antifungal activity of coumarin derivatives.[4]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, can affect its ability to cross cell membranes and interact with its target.

Comparative Analysis of Active and Inactive Coumarin Derivatives

To illustrate the impact of structural modifications on biological activity, this section presents a comparative analysis of structurally similar coumarin derivatives with contrasting activities. The data is summarized in tables for easy comparison.

Anticancer Cytotoxicity

The cytotoxic activity of coumarin derivatives against various cancer cell lines is a key area of investigation. The following table compares the 50% inhibitory concentration (IC50) values of several active and inactive derivatives.

Compound ID/NameStructureCancer Cell LineIC50 (µM)ActivityReference
Compound 1 7-hydroxy-4-methylcoumarinHL60 (Leukemia)>100Inactive[5]
Compound 2 7-hydroxy-3,6,8-tribromo-4-methylcoumarinHL60 (Leukemia)8.09Active[5]
LaSOM 190 (E)-7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-oneMCF-7 (Breast)>2.66, <10.08Active[6]
Unsubstituted Coumarin CoumarinHeLa (Cervical)>100Inactive[7]
Compound 13 OstholeHeLa (Cervical)8.0 (±0.38)Active[7]

Key Observation: The addition of three bromine atoms to the 7-hydroxy-4-methylcoumarin scaffold (Compound 2 vs. Compound 1) dramatically increases its cytotoxic activity against HL60 cells, highlighting the significant impact of halogenation.[5] Similarly, the presence of a methoxy (B1213986) and a phenyl group in LaSOM 190 confers activity, whereas the parent coumarin is inactive.[6][7]

α-Glucosidase Inhibition

Coumarin derivatives have been explored as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them relevant for the management of type 2 diabetes.

Compound ID/NameStructureIC50 (µM)ActivityReference
4-hydroxycoumarin (B602359) 4-hydroxy-2H-chromen-2-one> 200Inactive[8][9]
Biscoumarin 18 3,3'-((4-(hexyloxy)phenyl)methylene)bis(4-hydroxy-2H-chromen-2-one)0.62 ± 0.01Active[9]
Acarbose (Standard) -93.63Active[8][9]
Compound 3 Daphnetin18.7 µg/mLActive[10]
Compound 4 7,8-dihydroxy-4-phenylcoumarin86 µg/mLActive[10]

Key Observation: The dimerization of 4-hydroxycoumarin and the introduction of a substituted phenylmethylene linker (Biscoumarin 18) leads to a highly potent α-glucosidase inhibitor, while the parent 4-hydroxycoumarin is inactive.[8][9] This demonstrates the power of molecular hybridization in enhancing bioactivity.

Monoamine Oxidase (MAO) Inhibition

Coumarin derivatives have shown promise as inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters, with implications for the treatment of neurodegenerative diseases.

Compound ID/NameTarget EnzymeIC50 (µM)ActivityReference
Unsubstituted 3-phenylcoumarin (B1362560) MAO-B>100Inactive[2]
Compound 22d 3-phenyl-7,8-dimethoxycoumarinMAO-B0.57 ± 0.03Active
Unsubstituted 4-phenylcoumarin (B95950) MAO-A>100Inactive[2]
Compound 12b 4-phenyl-7,8-dimethoxycoumarinMAO-A5.87 ± 0.63Active
Toloxatone (Standard) MAO-A6.61 ± 0.06Active[11]
Selegiline (Standard) MAO-B0.020 ± 0.001Active[11]

Key Observation: The introduction of methoxy groups at the C7 and C8 positions of the 3-phenylcoumarin and 4-phenylcoumarin scaffolds (Compound 22d and 12b, respectively) is crucial for their MAO inhibitory activity. The unsubstituted parent compounds are inactive.[2] This highlights the importance of specific substitution patterns for enzyme inhibition.

Signaling Pathways Modulated by Active Coumarin Derivatives

Active coumarin derivatives often exert their biological effects by modulating key cellular signaling pathways. Below are diagrams of two such pathways, the PI3K/Akt/mTOR and NF-κB pathways, which are frequently implicated in the anticancer activity of coumarins.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Coumarin Active Coumarin Derivatives Coumarin->PI3K Inhibits Coumarin->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by active coumarin derivatives.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Promotes Transcription Coumarin Active Coumarin Derivatives Coumarin->IKK Inhibits

References

An Adjusted Indirect Comparison of (-)-Praeruptorin B's Efficacy with Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Praeruptorin B, a natural coumarin (B35378) compound, has demonstrated significant pharmacological potential across several therapeutic areas, including metabolic disorders, oncology, and inflammatory diseases. This guide provides an objective, data-driven indirect comparison of the efficacy of this compound with established drugs in hyperlipidemia, cervical cancer, and asthma. The comparisons are based on available preclinical data from studies with similar experimental designs.

I. Hyperlipidemia: this compound vs. Lovastatin (B1675250)

This compound has been shown to improve hyperlipidemia by regulating the sterol regulatory element-binding protein (SREBP) signaling pathway, a mechanism also influenced by statins like lovastatin.[1]

Quantitative Data Comparison

The following table summarizes the lipid-lowering effects of this compound in a high-fat diet (HFD)-induced obese mouse model and lovastatin in a hypertriglyceridemic Zucker rat model. It is important to note that the different animal models and experimental conditions preclude a direct comparison, but this presentation allows for an assessment of their relative efficacy in relevant preclinical settings.

ParameterThis compound (50 mg/kg) in HFD MiceLovastatin (4 mg/kg) in Zucker Rats
Total Cholesterol (TC) (Significant reduction compared to HFD model group)[1]No significant change reported in this study
Triglycerides (TG) (Significant reduction compared to HFD model group)[1]↓ 44% (from ~3130 µg/ml to ~1740 µg/ml)
Low-Density Lipoprotein (LDL-C) (Significant reduction compared to HFD model group)[1]Not reported
High-Density Lipoprotein (HDL-C) (Significant increase compared to HFD model group)[1]Not reported
Experimental Protocols

This compound in High-Fat Diet-Induced Obese Mice:

  • Animal Model: Male C57BL/6J mice were fed a high-fat diet (60% of calories from fat) for 12 weeks to induce obesity and hyperlipidemia.[1]

  • Treatment: Mice were orally administered with this compound (25 or 50 mg/kg/day) or vehicle for 6 weeks.[1]

  • Data Collection: At the end of the treatment period, blood samples were collected for the analysis of serum total cholesterol, triglycerides, LDL-C, and HDL-C. Livers were also harvested for further analysis.[1]

Lovastatin in Hypertriglyceridemic Zucker Rats:

  • Animal Model: Genetically hypertriglyceridemic male Zucker obese rats were used.

  • Treatment: Rats were treated with lovastatin (4 mg/kg/day) or a placebo for 13 days.

  • Data Collection: Fasting plasma triglyceride and VLDL-triglyceride concentrations were measured.

Signaling Pathway

Both this compound and lovastatin exert their lipid-lowering effects, at least in part, through the modulation of the SREBP signaling pathway. This pathway is a critical regulator of cholesterol and fatty acid synthesis.

SREBP_Pathway Praeruptorin_B This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Praeruptorin_B->PI3K_Akt_mTOR Inhibits Lovastatin Lovastatin SREBP_Activation SREBP Activation Lovastatin->SREBP_Activation Inhibits PI3K_Akt_mTOR->SREBP_Activation Inhibits Lipid_Synthesis Lipid Synthesis (Cholesterol, Triglycerides) SREBP_Activation->Lipid_Synthesis Promotes

Caption: SREBP Signaling Pathway Inhibition.

II. Cervical Cancer: this compound vs. Doxorubicin

This compound has demonstrated anti-metastatic effects in human cervical cancer cells by targeting the AKT/NF-κB signaling pathway.[2] Doxorubicin is a commonly used chemotherapeutic agent for cervical cancer.

Quantitative Data Comparison

A direct comparison of the cytotoxic effects of this compound and Doxorubicin on HeLa human cervical cancer cells is presented below. The IC50 value, the concentration of a drug that inhibits 50% of cell viability, is a standard measure of cytotoxicity. While a specific IC50 value for this compound in HeLa cells was not explicitly stated in the reviewed literature, one study indicated that cell viability was examined using an MTT assay, suggesting its cytotoxic potential.[2]

DrugCell LineAssayIC50 (µM)
This compound HeLaMTTNot explicitly reported, but shown to inhibit cell viability[2]
Doxorubicin HeLaMTT~0.374
Experimental Protocols

MTT Assay for Cell Viability:

  • Cell Seeding: HeLa cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of the test compound (this compound or Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

Signaling Pathway

This compound inhibits the invasion of cervical cancer cells through the AKT/NF-κB pathway, which is a key regulator of genes involved in cell survival, proliferation, and metastasis.

AKT_NFkB_Pathway Praeruptorin_B This compound AKT_Phos AKT Phosphorylation Praeruptorin_B->AKT_Phos Inhibits IKK_Phos IKKα/β Phosphorylation AKT_Phos->IKK_Phos Promotes IkB_Degradation IκBα Degradation IKK_Phos->IkB_Degradation Promotes NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Allows MMP_Expression MMP-2/-9 Expression NFkB_Translocation->MMP_Expression Increases Cell_Invasion Cell Invasion MMP_Expression->Cell_Invasion Promotes

Caption: AKT/NF-κB Signaling in Cervical Cancer.

III. Asthma: Praeruptorin E vs. Aminophylline (B1665990)

Praeruptorin E, a compound structurally related to this compound, has been shown to enhance the anti-asthmatic efficacy of aminophylline, a standard treatment for asthma, in a murine model of allergic asthma.[3] This indirect comparison provides insights into the potential of praeruptorins as adjunct therapy in asthma.

Quantitative Data Comparison

The following table summarizes the effects of Praeruptorin E in combination with aminophylline on key inflammatory markers in an ovalbumin (OVA)-induced mouse model of asthma.

Parameter (in BALF)AminophyllineAminophylline + Praeruptorin E (40 mg/kg)
IL-4 (pg/mL) (Significant reduction vs. OVA group)[3]↓↓ (Further significant reduction vs. Aminophylline alone)[3]
IL-5 (pg/mL) (Significant reduction vs. OVA group)[3]↓↓ (Further significant reduction vs. Aminophylline alone)[3]
IL-13 (pg/mL) (Significant reduction vs. OVA group)[3]↓↓ (Further significant reduction vs. Aminophylline alone)[3]
Experimental Protocols

Ovalbumin (OVA)-Induced Asthma Mouse Model:

  • Sensitization: BALB/c mice are sensitized by intraperitoneal injections of OVA emulsified in aluminum hydroxide (B78521) on days 0 and 14.[3]

  • Challenge: From day 21, mice are challenged with aerosolized OVA for 30 minutes daily for 7 days.[3]

  • Treatment: Praeruptorin E and/or aminophylline are administered to the respective treatment groups prior to each OVA challenge.[3]

  • Data Collection: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to measure cytokine levels (IL-4, IL-5, IL-13) using ELISA. Lung tissues are also collected for histological analysis.[3]

Logical Relationship Diagram

The synergistic effect of Praeruptorin E and aminophylline in the context of asthma involves the modulation of the NF-κB pathway.

Asthma_Synergy Praeruptorin_E Praeruptorin E NFkB_Activity NF-κB Activity Praeruptorin_E->NFkB_Activity Inhibits Aminophylline Aminophylline Aminophylline->NFkB_Activity Inhibits Inflammatory_Cytokines Inflammatory Cytokines (IL-4, IL-5, IL-13) NFkB_Activity->Inflammatory_Cytokines Promotes Airway_Inflammation Airway Inflammation Inflammatory_Cytokines->Airway_Inflammation Causes

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling (-)-Praeruptorin B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with (-)-Praeruptorin B. The following procedures are designed to ensure the safe handling of this compound in a laboratory setting.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₂₄H₂₆O₇[]
Molecular Weight 426.465 g/mol [][2]
Appearance Powder[]
Purity 95% - 99%[2]
CAS Number 4970-26-7[]

Note: The hazard classification for the substance is not established according to the Globally Harmonized System (GHS) for the (+) enantiomer. However, it is recommended to handle it with the care due to a laboratory chemical of unknown toxicity.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound to minimize exposure.

PPE CategorySpecific EquipmentRationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles of the compound.
Hand Protection Nitrile glovesPrevents direct skin contact with the compound.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Experimental Protocols: Handling and Dissolution

The following are step-by-step procedures for the proper handling and dissolution of this compound for in vitro and in vivo studies.

1. Weighing the Compound:

  • Perform all weighing operations within a chemical fume hood to prevent inhalation of the powder.

  • Use a dedicated spatula and weighing paper.

  • Clean the balance and surrounding area thoroughly after weighing.

2. In Vitro Dissolution Protocol: This protocol is intended for preparing solutions for cell-based assays.[3]

  • Step 1: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • Step 2: For cell-based experiments, further dilute the DMSO stock solution with the appropriate cell culture medium.[3] For example, HepG2 and HL-7702 cells are cultured in DMEM containing 10% FBS.[3]

3. In Vivo Dissolution Protocols: These protocols are designed for preparing formulations for animal studies.[3]

  • Protocol 1 (Suspended Solution):

    • Step 1: Prepare a 10% DMSO and 90% (20% SBE-β-CD in Saline) solvent mixture.

    • Step 2: Add the appropriate amount of this compound to the solvent mixture.

    • Step 3: Use sonication to aid in the dissolution and create a suspended solution. This formulation is suitable for oral and intraperitoneal injections.[3]

  • Protocol 2 (Clear Solution):

    • Step 1: Prepare a 10% DMSO and 90% Corn Oil solvent mixture.

    • Step 2: Dissolve this compound in this mixture to achieve a clear solution.[3]

Operational Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) for related compounds B Don appropriate Personal Protective Equipment (PPE) A->B C Weigh this compound in a fume hood B->C D Prepare dissolution solvent C->D E Dissolve compound for in vitro or in vivo use D->E F Perform in vitro / in vivo experiment E->F G Collect solid waste in a labeled hazardous waste container F->G H Collect liquid waste in a labeled hazardous waste container F->H I Decontaminate glassware and work surfaces F->I J Dispose of waste through institutional EHS G->J H->J I->J

Caption: Workflow for handling this compound.

Disposal Plan

The disposal of this compound and associated waste must be conducted in accordance with institutional and local regulations for chemical waste.

  • Solid Waste:

    • Collect unused this compound powder, contaminated weighing paper, and other contaminated solid materials in a dedicated, clearly labeled hazardous waste container.

    • The label should include "Hazardous Waste," the chemical name, and the date.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, sealed, and chemically compatible hazardous waste container.

    • Do not dispose of solutions down the drain.

    • Label the container with "Hazardous Waste," the chemical name, the solvent system, and the approximate concentration.

  • Contaminated Labware:

    • Decontaminate all glassware that has been in contact with this compound.

    • Rinse glassware with a suitable solvent (e.g., ethanol) to dissolve any remaining compound, and collect this rinse as liquid chemical waste.

    • After the initial solvent rinse, wash the glassware with soap and water.

  • Final Disposal:

    • Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Praeruptorin B
Reactant of Route 2
Reactant of Route 2
(-)-Praeruptorin B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.